2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Description
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Properties
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)12-8-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDPAWDWCPJGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359392 | |
| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97266-25-6 | |
| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a tertiary amine of interest in medicinal chemistry and drug discovery. The guide details two primary, field-proven synthetic strategies: direct reductive amination and a two-step N-alkylation approach. Each method is presented with a thorough discussion of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. Furthermore, this document includes procedures for the synthesis of necessary precursors and outlines methods for the purification and characterization of the final product. All protocols are designed to be self-validating and are supported by authoritative references from peer-reviewed literature.
Introduction
The synthesis of tertiary amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry where these moieties are prevalent in a vast array of bioactive molecules.[1] 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, incorporating both a pyridine ring and a sterically hindered tert-butyl group, presents a unique synthetic challenge and an opportunity to explore the nuances of C-N bond formation. This guide will explore two robust and widely applicable methods for the synthesis of this target molecule, providing researchers with the practical knowledge to not only replicate these procedures but also to adapt them for analogous transformations.
Synthetic Strategies: A Comparative Overview
Two principal routes to 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine will be discussed:
-
Reductive Amination: A one-pot reaction between 3-pyridinecarboxaldehyde and tert-butylamine in the presence of a selective reducing agent.
-
N-Alkylation: A two-step process involving the synthesis of an electrophilic pyridine precursor, 3-(chloromethyl)pyridine, followed by its reaction with tert-butylamine.
The choice between these routes will depend on factors such as starting material availability, desired scale, and the specific experimental capabilities of the laboratory.
Method 1: Direct Reductive Amination
Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds and ammonia or primary or secondary amines.[2][3] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. The success of this one-pot reaction hinges on the use of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[2][4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a mild and highly selective reagent for this purpose and is well-suited for the reductive amination of aldehydes.[2][3][5]
Reaction Scheme:
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2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Introduction
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a secondary amine featuring a sterically hindered tert-butyl group and a biologically relevant pyridinyl moiety, represents a significant scaffold in medicinal chemistry and synthetic research. The molecule's architecture combines the basicity and nucleophilicity of a secondary amine, the unique electronic and coordinating properties of a pyridine ring, and the steric bulk of a tert-butyl group. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine are summarized below. These properties are foundational to its handling, reactivity, and application in various chemical contexts.
| Property | Value | Source |
| CAS Number | 97266-25-6 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | Not experimentally determined, estimated >200 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, THF). Limited solubility in water. | N/A |
| SMILES | CC(C)(C)NCC1=CN=CC=C1 | [1] |
Synthesis via Reductive Amination: A Self-Validating Protocol
The most efficient and widely adopted method for synthesizing secondary amines of this class is reductive amination. This process involves the condensation of a primary amine with an aldehyde to form an imine intermediate, which is subsequently reduced in situ to the target amine.[2] This one-pot approach is favored in both academic and industrial settings due to its high efficiency, operational simplicity, and avoidance of over-alkylation issues common in direct alkylation methods.[3]
Causality Behind Experimental Choices
The selection of tert-butylamine and 3-pyridinecarboxaldehyde as starting materials is a direct retrosynthetic disconnection of the target molecule. The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde, yet sufficiently reactive to reduce the protonated imine intermediate as it forms.[3] This selectivity allows for a one-pot procedure where all reagents can be combined at the outset, streamlining the workflow.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of the target amine.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add tert-butylamine (1.1 eq).[4]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen or Argon). The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC).
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions. The addition is often mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is fully consumed (typically 4-12 hours).
-
Aqueous Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Reaction Mechanism
The reductive amination proceeds through a two-stage mechanism: nucleophilic attack to form an iminium ion, followed by hydride reduction.
Caption: The two-stage mechanism of reductive amination.
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structural verification. The expected data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic.
-
Pyridine Protons: Four distinct signals in the aromatic region (δ 7.2-8.6 ppm). The proton at C2 of the pyridine ring will likely be the most downfield signal.
-
Methylene Protons (-CH₂-) : A singlet at approximately δ 3.7-3.9 ppm, deshielded by the adjacent nitrogen and pyridine ring.[5]
-
Amine Proton (-NH-) : A broad singlet, typically between δ 1.5-2.5 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon D₂O exchange.[6]
-
tert-Butyl Protons (-C(CH₃)₃) : A sharp singlet integrating to nine protons at approximately δ 1.1-1.3 ppm.
-
-
¹³C NMR Spectroscopy :
-
Pyridine Carbons : Five signals in the range of δ 123-150 ppm.
-
Methylene Carbon (-CH₂-) : A signal around δ 50-55 ppm.
-
tert-Butyl Quaternary Carbon (-C(CH₃)₃) : A signal around δ 50-52 ppm.
-
tert-Butyl Methyl Carbons (-C(CH₃)₃) : A single signal around δ 28-30 ppm.[7]
-
-
Infrared (IR) Spectroscopy :
-
N-H Stretch : A single, moderately sharp absorption band for the secondary amine will appear in the 3300-3500 cm⁻¹ region.[5]
-
C-H Stretch : Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches : Aromatic ring stretching vibrations for the pyridine moiety will appear in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : The electron impact (EI) spectrum should show a molecular ion peak at m/z = 164.
-
Fragmentation : The most prominent fragmentation pathway is alpha-cleavage. This can result in two major fragments: loss of a methyl group to give a fragment at m/z = 149, or cleavage of the benzyl-like C-C bond to produce a tert-butylaminomethyl cation or a pyridinyl cation.
-
Chemical Reactivity and Applications
The molecule possesses two primary sites of reactivity: the secondary amine and the pyridine nitrogen.
-
Secondary Amine Reactivity : As a nucleophile and a base, the secondary amine can undergo a variety of reactions:
-
Salt Formation : Reacts readily with acids to form ammonium salts, which can be useful for purification or formulation.
-
N-Alkylation/Acylation : Can be further alkylated or acylated to produce tertiary amines or amides, respectively, allowing for the synthesis of a diverse library of derivatives.
-
Coordination Chemistry : Can act as a ligand for transition metals.
-
-
Pyridine Nitrogen Reactivity : The nitrogen atom in the pyridine ring is also basic (pKa of pyridine ≈ 5.2) and can be protonated or alkylated to form a pyridinium salt. This modulates the electronic properties and solubility of the molecule.
-
Potential Applications in Drug Discovery : The pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[8] Derivatives of pyridinylmethylamines have been investigated for a range of biological activities, including as antitubercular agents and as agonists for serotonin receptors.[9][10] The combination of the pyridine ring with a sterically demanding tert-butyl group makes 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine an attractive building block for creating novel chemical entities with potential therapeutic value.
Conclusion
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a structurally interesting secondary amine with clear potential as a versatile building block in synthetic and medicinal chemistry. Its synthesis is straightforward via reductive amination, a reliable and scalable method. The molecule's distinct chemical features—a sterically hindered secondary amine and a basic pyridine ring—provide multiple handles for chemical modification, enabling the exploration of new chemical space. The detailed spectroscopic and reactivity profile provided in this guide serves as a foundational resource for researchers aiming to utilize this compound in their scientific endeavors.
References
- American Elements. (n.d.). 2-methyl-N-(propan-2-yl)pyridin-3-amine.
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National Center for Biotechnology Information. (n.d.). 2-(Pyridin-3-yl)propan-2-amine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(pyridin-3-yl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem Compound Database. Retrieved from [Link]
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Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
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Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. Available at: [Link]
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The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]
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Karl, M., et al. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A. Available at: [Link]
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Frey, M., et al. (2020). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Khan, I., et al. (2020). Synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives... ResearchGate. Available at: [Link]
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Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives... Frontiers in Chemistry. Available at: [Link]
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Guo, P., et al. (2020). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 2-Propanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N-(pyridin-3-ylmethyl)propan-2-amine. Retrieved from [Link]
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An In-Depth Technical Guide to 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
CAS Number: 97266-25-6
Authored by: A Senior Application Scientist
Introduction
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a heterocyclic amine that holds significant interest for researchers in the fields of medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to a sterically hindered amine, is a key pharmacophore in a variety of biologically active compounds. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications in drug discovery, with a particular focus on its prospective role as an antimicrobial agent. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with and explore the therapeutic potential of this compound and its analogs.
Chemical Identity and Physicochemical Properties
Proper identification and an understanding of the physicochemical properties of a compound are fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 97266-25-6 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₆N₂ | BLDpharm[1] |
| Molecular Weight | 164.25 g/mol | BLDpharm[1] |
| IUPAC Name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |
| SMILES | CC(C)(C)NCC1=CC=CN=C1 | BLDpharm[1] |
| Predicted pKa | 8.37 ± 0.20 | ChemicalBook[2] |
| Predicted Boiling Point | 220.0 ± 15.0 °C | ChemicalBook[2] |
| Predicted Density | 0.954 ± 0.06 g/cm³ | ChemicalBook[2] |
Synthesis and Purification
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is most effectively achieved through reductive amination. This widely utilized reaction forms a new amine by the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine.
Proposed Synthetic Pathway: Reductive Amination
This method involves the reaction of 3-pyridinecarboxaldehyde with 2-methylpropan-2-amine (tert-butylamine) in the presence of a suitable reducing agent. The choice of reducing agent is critical to selectively reduce the imine intermediate without affecting the pyridine ring or the carbonyl group of the starting material.
Caption: Proposed synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine via reductive amination.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add 2-methylpropan-2-amine (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces imines in the presence of aldehydes[3]. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium catalyst can be employed[4].
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 9) with a suitable base like sodium carbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for the characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the methylene bridge, and the tert-butyl group. The integration of these signals should correspond to the number of protons in each environment[5].
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their unique chemical environments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The expected molecular ion peak [M+H]⁺ would be at m/z 165.25[6].
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, can be developed to achieve good separation and quantification[7].
Application in Drug Discovery: A Potential MmpL3 Inhibitor
The pyridinylmethylamine scaffold is present in a number of compounds that have been investigated as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3)[1]. MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane[8]. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death[9].
Proposed Mechanism of Action
It is hypothesized that 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine could act as an MmpL3 inhibitor. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine and the bulky tert-butyl group can engage in hydrophobic and van der Waals interactions within the MmpL3 binding pocket[1].
Caption: Proposed mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine as an MmpL3 inhibitor.
In Vitro and In Vivo Experimental Protocols
To evaluate the potential of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine as an anti-tubercular agent, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compound to metabolism by liver enzymes, which is a critical parameter for predicting its in vivo half-life.
Protocol:
-
Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human or other species) or hepatocytes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C[10][11].
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance[12].
In Vivo Efficacy in a Mouse Model of Tuberculosis
Animal models are essential for evaluating the in vivo efficacy of potential anti-tubercular drugs.
Protocol:
-
Infection: Mice are infected with Mycobacterium tuberculosis via aerosol inhalation to establish a lung infection[13].
-
Treatment: After a set period to allow the infection to establish, the mice are treated with the test compound, administered orally or via another appropriate route, once daily for a specified duration (e.g., 4 weeks).
-
Outcome Measures: The efficacy of the treatment is assessed by measuring the bacterial load (colony-forming units, CFUs) in the lungs and spleen at the end of the treatment period.
-
Toxicity Monitoring: The animals are monitored for any signs of toxicity throughout the study.
Conclusion
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-tubercular drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and evaluation. The proposed methodologies and the scientific rationale behind them offer a solid foundation for researchers to further investigate this and related compounds, ultimately contributing to the advancement of new medicines to combat infectious diseases.
References
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American Elements. 2-methyl-N-(propan-2-yl)pyridin-3-amine. [Link]
-
SWGDRUG. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. [Link]
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- The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection. (2023). Antimicrobial Agents and Chemotherapy, 67(12), e00823-23.
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- Molecular Mechanisms of MmpL3 Function and Inhibition. (2019). Frontiers in Microbiology, 10, 2313.
- Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660.
- Grøtli, M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 942–955.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. [Link] (Note: A representative URL is used as the original may not be static).
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The Pyridine Scaffold: A Privileged Motif Driving Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and capacity for diverse chemical modifications have established it as a "privileged scaffold," consistently appearing in a vast array of FDA-approved therapeutics.[2][3] Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of pyridine derivatives. It delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, summarizes key structure-activity relationship (SAR) insights, and provides representative synthetic strategies. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of next-generation pyridine-based therapeutics.
Introduction: The Enduring Significance of the Pyridine Nucleus
The pyridine scaffold's prevalence in both natural products, such as vitamins and alkaloids, and synthetic drugs underscores its fundamental role in biological interactions.[4] The nitrogen atom in the pyridine ring imparts a dipole moment and the ability to act as a hydrogen bond acceptor, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties.[4] This seemingly simple heterocycle can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic characteristics to optimize target binding and biological response. The versatility of pyridine chemistry has enabled the development of drugs targeting a wide array of biological targets, from enzymes and receptors to nucleic acids.[1] This guide will explore the major therapeutic areas where pyridine derivatives have made a significant impact, providing a detailed examination of their biological activities and the experimental methodologies used to characterize them.
Anticancer Activity of Pyridine Derivatives: Targeting the Hallmarks of Cancer
Pyridine derivatives have emerged as a prominent class of anticancer agents, with numerous compounds demonstrating potent activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse, targeting key pathways involved in cell proliferation, survival, and metastasis.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which pyridine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Many of these compounds have been shown to modulate the p53 and c-Jun N-terminal kinase (JNK) signaling pathways.
The p53 Signaling Pathway: The p53 tumor suppressor protein acts as a critical checkpoint in the cell cycle, responding to cellular stress and DNA damage.[5] Upon activation, p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis.[5] Certain pyridine derivatives have been shown to upregulate p53 expression, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5]
Caption: p53 signaling pathway activation by pyridine derivatives.
The JNK Signaling Pathway: The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various cellular stresses.[6] Activation of JNK can lead to the phosphorylation of several transcription factors, including p53, ultimately promoting apoptosis.[5] Some pyridine-based anticancer agents have been observed to induce the phosphorylation of JNK, thereby contributing to their apoptotic effects.[5]
Caption: JNK signaling pathway and pyridine derivative interaction.
Quantitative Assessment of Anticancer Activity
The cytotoxic and antiproliferative activities of pyridine derivatives are commonly quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound required to inhibit a biological process (e.g., cell growth) by 50%.
| Pyridine Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine | HepG-2 (Liver) | 8.42 ± 0.70 | [7] |
| Spiro-pyridine | Caco-2 (Colon) | 7.83 ± 0.50 | [7] |
| 1,2,4-Triazole-pyridine hybrid | B16F10 (Melanoma) | 41.12 - 61.11 | [8] |
| Pyridine-urea | MCF-7 (Breast) | Not specified | [9] |
| Fluoro phenoxy pyridine | c-Met/VEGFR-2 expressing | High potency | [1] |
| Pyridine with imidazole group | MCF-7 (Breast), HepG2 (Liver) | Varies | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Pyridine Derivatives: Combating Infectious Diseases
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Pyridine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[4]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyridine derivatives are varied and can involve:
-
Inhibition of essential enzymes: Targeting enzymes crucial for bacterial survival.
-
Disruption of cell membrane integrity: Leading to leakage of cellular contents.
-
Interference with nucleic acid synthesis: Preventing bacterial replication.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of pyridine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Pyridine Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridine salt | S. aureus | 0.02 - 6 mM | [4] |
| Pyridine salt | E. coli | 0.02 - 6 mM | [4] |
| Pyridine salt | C. albicans | 0.1 - 12 mM | [4] |
| Nicotinoyl thioureas | S. aureus, E. coli | 31.25 - 62.5 | [4] |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, Candida spp. | 0.5 - 64, 0.25 - 2 | [4] |
| C-2, C-6 substituted pyridines | S. aureus, P. aeruginosa | 75 - 232 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial/fungal strains
-
96-well microtiter plates
-
Pyridine derivatives
-
Sterile saline
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the pyridine derivatives in MHB directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the broth microdilution MIC assay.
Structure-Activity Relationship (SAR) of Pyridine Derivatives
Understanding the relationship between the chemical structure of pyridine derivatives and their biological activity is crucial for rational drug design. SAR studies help in identifying key structural features responsible for potency and selectivity.
-
Substitution Pattern: The position of substituents on the pyridine ring significantly influences activity. For instance, in some anticancer pyridine derivatives, substitutions at the C-2 and C-6 positions have been shown to be critical for activity.[11]
-
Nature of Substituents: The electronic and steric properties of the substituents play a vital role. Electron-withdrawing groups, such as nitro and cyano groups, can enhance the antimicrobial activity of certain pyridine derivatives.[4] Conversely, bulky groups can sometimes decrease activity due to steric hindrance at the target binding site.[2]
-
Hybrid Molecules: Fusing the pyridine ring with other heterocyclic moieties (e.g., triazole, thiazole) can lead to hybrid molecules with enhanced and sometimes novel biological activities.[1][12]
A recent review highlighted that the presence and positions of -OMe, -OH, -C=O, and NH2 groups in pyridine derivatives enhanced their antiproliferative activity, while halogen atoms or bulky groups led to lower activity.[2]
Synthesis of Biologically Active Pyridine Derivatives
The synthesis of pyridine derivatives can be achieved through various organic reactions. The choice of synthetic route depends on the desired substitution pattern and the nature of the functional groups to be introduced.
Representative Synthesis of an Anticancer Pyridine-Urea Derivative
A general approach to synthesizing pyridine-urea derivatives, which have shown potential as anticancer agents, involves the reaction of an aminopyridine with an isocyanate.[9]
Caption: General synthesis of a pyridine-urea derivative.
Representative Synthesis of an Antimicrobial Pyridine Derivative
Many antimicrobial pyridine derivatives can be synthesized via multi-component reactions. For example, the Hantzsch pyridine synthesis allows for the one-pot construction of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines. A number of synthetic routes start with 2-chloro-5-nitropyridine.[13]
Caption: A synthetic route for an antimicrobial pyridine derivative.[13]
Conclusion and Future Perspectives
Pyridine derivatives represent a remarkably versatile and clinically significant class of compounds with a broad spectrum of biological activities. Their continued exploration in drug discovery is driven by their proven success in yielding effective therapeutic agents. Future research in this area will likely focus on:
-
Rational Design and Synthesis: Leveraging computational tools and a deeper understanding of SAR to design novel pyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for new and existing pyridine-based compounds.
-
Development of Novel Drug Delivery Systems: Enhancing the therapeutic efficacy and reducing the side effects of pyridine-based drugs through targeted delivery and controlled release formulations.
-
Combinatorial Therapies: Investigating the synergistic effects of pyridine derivatives with other therapeutic agents to overcome drug resistance and improve treatment outcomes.
The pyridine scaffold, with its inherent chemical tractability and proven biological relevance, will undoubtedly continue to be a fertile ground for the discovery of innovative medicines to address unmet medical needs.
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An In-depth Technical Guide to the Structure-Activity Relationship of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Introduction
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a novel chemical entity with a unique structural architecture, combining a pyridinylmethyl moiety with a sterically hindered tert-butylamine. To date, the biological activity and structure-activity relationship (SAR) of this compound have not been extensively reported in the public domain. This guide, therefore, serves as a comprehensive, albeit predictive, framework for initiating a drug discovery and development program centered on this scaffold. As a Senior Application Scientist, my objective is to provide not just a theoretical overview, but a practical, field-proven guide for researchers, scientists, and drug development professionals. This document will delve into the hypothetical biological targets of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, propose a detailed SAR exploration strategy, and provide robust, self-validating experimental protocols to test these hypotheses.
The structural features of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine suggest potential interactions with several key biological targets. The pyridinylmethyl group is a well-established pharmacophore in ligands for nicotinic acetylcholine receptors (nAChRs)[1][2][3]. The tertiary amine and the overall lipophilic character of the molecule bear resemblance to inhibitors of monoamine transporters (MATs) and monoamine oxidases (MAOs)[4][5][6][7]. This guide will, therefore, explore the hypothetical SAR of this compound at these three primary target classes.
Hypothesized Biological Targets and Rationale
Given the absence of direct biological data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a rational, structure-based approach is necessary to hypothesize its potential biological activities. The following sections outline the three most probable target classes and the scientific reasoning behind these hypotheses.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The presence of the pyridin-3-ylmethylamine core strongly suggests a potential interaction with nAChRs. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the binding of agonists like nicotine and epibatidine to the α4β2 nAChR subtype[8][9]. The cationic amine at physiological pH can engage in a cation-π interaction with aromatic residues in the receptor's binding pocket.
Monoamine Transporter (MAT) Inhibition
The overall structure of the molecule, featuring an aromatic ring linked to an amine via a short linker, is a common motif in inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[4][10][11]. The bulky tert-butyl group could confer selectivity for one transporter over the others.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that metabolize monoamine neurotransmitters. Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively[6][]. The amine-containing structure of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine makes it a candidate for interaction with the active site of MAO enzymes[5].
Proposed Structure-Activity Relationship (SAR) Exploration
The following sections outline a systematic approach to exploring the SAR of the 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine scaffold for each of the hypothesized biological targets.
SAR at Nicotinic Acetylcholine Receptors
The exploration of SAR at nAChRs should focus on modifications to the three key components of the molecule: the pyridine ring, the methylene linker, and the tert-butylamine moiety.
Pyridine Ring Modifications:
-
Isomeric Position: The position of the nitrogen atom in the pyridine ring is critical for nAChR activity. Analogs with the nitrogen at the 2- and 4-positions should be synthesized to assess the impact on binding affinity and functional activity at different nAChR subtypes (e.g., α4β2 vs. α7).
-
Ring Substitution: Introduction of small electron-donating or electron-withdrawing groups at various positions on the pyridine ring can modulate the electronic properties and steric interactions within the binding pocket.
Methylene Linker Modifications:
-
Chain Length: Varying the length of the linker between the pyridine ring and the amine nitrogen will alter the distance between these two key pharmacophoric elements and can significantly impact receptor affinity.
-
Rigidification: Incorporating the linker into a rigid ring system, such as a cyclopropane or azetidine, can lock the conformation and potentially increase affinity and selectivity.
Amine Substituent Modifications:
-
Steric Bulk: The tert-butyl group is a bulky, lipophilic substituent. Systematically reducing the steric bulk (e.g., isopropyl, ethyl, methyl) or increasing it further can probe the size of the binding pocket.
-
Chirality: Introducing a chiral center adjacent to the nitrogen could lead to stereoselective interactions with the receptor.
Figure 2. Proposed SAR exploration for MAT and MAO activity.
Experimental Protocols
To validate the proposed SAR hypotheses, a series of in vitro assays are required. The following protocols are standard in the field and provide a robust starting point for characterization.
Nicotinic Acetylcholine Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.
Protocol 1: [³H]Cytisine Binding Assay for α4β2 nAChRs
-
Membrane Preparation: Prepare crude membranes from rat forebrain or from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Reaction Mixture: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [³H]cytisine (final concentration ~1 nM), 50 µL of test compound (at various concentrations), and 100 µL of membrane preparation (50-100 µg protein).
-
Incubation: Incubate at 4°C for 75 minutes.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known α4β2 ligand, such as nicotine (10 µM).
Protocol 2: [³H]Methyllycaconitine ([³H]MLA) Binding Assay for α7 nAChRs
This assay follows a similar protocol to the [³H]cytisine assay, with the following modifications:
-
Radioligand: [³H]MLA (final concentration ~1-2 nM).
-
Membrane Source: Rat hippocampus or a cell line expressing human α7 nAChRs.
-
Non-specific Binding: Determined in the presence of a high concentration of a known α7 ligand, such as PNU-282987 (1 µM).
Monoamine Transporter Uptake Assays
Functional uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled substrate into cells expressing the transporter.
Protocol 3: [³H]Dopamine Uptake Assay in HEK-DAT Cells
-
Cell Culture: Plate HEK293 cells stably expressing the human dopamine transporter (HEK-DAT) in a 96-well plate and grow to confluence.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRH buffer), pH 7.4.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with various concentrations of the test compound for 10-20 minutes at room temperature.
-
Uptake Initiation: Add [³H]dopamine (final concentration ~10-20 nM) to initiate the uptake.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Uptake Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and measure the radioactivity in the lysate using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]dopamine uptake. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).
Similar protocols can be used for SERT and NET, using HEK-SERT or HEK-NET cells and [³H]serotonin or [³H]norepinephrine as the substrate, respectively.
Monoamine Oxidase Inhibition Assay
The MAO-Glo™ assay is a luminescence-based assay that provides a simple and sensitive method for measuring MAO-A and MAO-B activity.
Protocol 4: MAO-Glo™ Assay [13][14][15][16][17]
-
Reagent Preparation: Prepare the MAO-A and MAO-B enzymes, the MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions (Promega).
-
Reaction Setup: In a white, opaque 96-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well.
-
Substrate Addition and Incubation: Add the MAO substrate to initiate the reaction and incubate for 30-60 minutes at room temperature.
-
Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement: Incubate for 20 minutes at room temperature and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Figure 3. A generalized experimental workflow for the SAR investigation.
Data Presentation
All quantitative data from the in vitro assays should be summarized in tables to facilitate comparison across the different analogs.
Table 1: Hypothetical SAR Data for nAChR Binding
| Compound | Modification | α4β2 Ki (nM) | α7 Ki (nM) | α4β2/α7 Selectivity |
| Parent | - | TBD | TBD | TBD |
| 1a | 2-pyridyl isomer | TBD | TBD | TBD |
| 1b | 4-pyridyl isomer | TBD | TBD | TBD |
| 2a | N-demethyl | TBD | TBD | TBD |
| 3a | Isopropyl amine | TBD | TBD | TBD |
TBD: To be determined experimentally.
Table 2: Hypothetical SAR Data for Monoamine Transporter Inhibition
| Compound | Modification | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| Parent | - | TBD | TBD | TBD |
| 4a | 4-Cl-pyridyl | TBD | TBD | TBD |
| 5a | N-demethyl | TBD | TBD | TBD |
| 6a | N-benzyl | TBD | TBD | TBD |
TBD: To be determined experimentally.
Table 3: Hypothetical SAR Data for Monoamine Oxidase Inhibition
| Compound | Modification | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | MAO-B/A Selectivity |
| Parent | - | TBD | TBD | TBD |
| 7a | 5-F-pyridyl | TBD | TBD | TBD |
| 8a | N-propargyl | TBD | TBD | TBD |
TBD: To be determined experimentally.
Conclusion
This in-depth technical guide provides a comprehensive and actionable framework for elucidating the structure-activity relationship of the novel compound 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By systematically exploring its interactions with hypothesized biological targets—nicotinic acetylcholine receptors, monoamine transporters, and monoamine oxidases—researchers can efficiently navigate the early stages of a drug discovery program. The proposed SAR strategies, coupled with the detailed and validated experimental protocols, offer a clear path forward for identifying potent and selective modulators based on this promising chemical scaffold. The successful execution of this research plan has the potential to uncover new therapeutic agents for a range of neurological and psychiatric disorders.
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Pornsuwan, S., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1664. [Link]
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Khelashvili, G., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Reviews Neuroscience, 20(8), 447–463. [Link]
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Taddei, C., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343–2357. [Link]
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A Technical Guide to Elucidating the Mechanism of Action of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Preamble: Charting the Unknown
The molecule 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine represents a novel chemical entity with potential pharmacological activity. Its structure, featuring a pyridine ring, a flexible linker, and a sterically hindered tert-butylamine group, suggests possible interactions with a range of biological targets, particularly within the central nervous system (CNS). This guide eschews a generic template to provide a bespoke, logic-driven framework for systematically uncovering its mechanism of action (MoA). As your scientific partner, my goal is not just to list protocols, but to illuminate the strategic rationale behind each experimental phase, ensuring a robust and self-validating path from initial hypothesis to mechanistic clarity.
Part 1: Structural Analysis and Hypothesis Generation
The first principle in MoA elucidation is to let the molecule's structure guide our initial inquiries.
-
Pyridinylmethylamine Moiety: The pyridine ring is a common pharmacophore. Derivatives of pyridinylmethylamine and related structures have been identified as potent and selective agonists at serotonin 5-HT1A receptors and as antagonists for Transient Receptor Potential Vanilloid 3 (TRPV3) channels[1][2]. This immediately suggests that G-protein coupled receptors (GPCRs) and ion channels are high-priority potential target classes.
-
Tert-butylamine Group: This bulky, lipophilic group can influence metabolic stability and receptor binding affinity. Notably, the well-known antidepressant bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), features a tert-butylamine group[3]. This raises the hypothesis that our compound could interact with neurotransmitter transporters. The tert-butyl group is also present in spin-trapping agents like α-phenyl-tert-butyl nitrone (PBN), which have shown neuroprotective effects by scavenging free radicals, hinting at a potential role in mitigating oxidative stress[4].
Based on this structural deconstruction, we can formulate several primary hypotheses for the MoA of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine:
-
Hypothesis A: The compound is a ligand for one or more GPCRs (e.g., serotonergic, adrenergic, or dopaminergic receptors).
-
Hypothesis B: The compound modulates the activity of ion channels.
-
Hypothesis C: The compound inhibits the activity of neurotransmitter transporters.
-
Hypothesis D: The compound interacts with an unknown enzyme or protein, leading to a phenotypic effect.
This guide will now detail a comprehensive, phased experimental strategy designed to systematically test these hypotheses.
Part 2: A Phased Strategy for MoA Elucidation
Our investigation will proceed in three logical phases: (1) Broad, unbiased target identification, (2) Focused in vitro validation and functional characterization, and (3) Cellular and integrated pathway analysis. This structure ensures that we cast a wide net initially before committing resources to more specific, hypothesis-driven assays.
Phase 1: Unbiased Target Identification
To avoid premature fixation on a single hypothesis, we will begin with broad screening methods to identify direct binding partners from a complex biological mixture, such as a cell lysate or tissue homogenate.[5][6] This approach is foundational to modern drug discovery, moving from an observed phenotype to the identification of the molecular target.[7]
The cornerstone of this phase is to use the compound itself as "bait" to "fish" for its binding partners. Affinity-based pull-down is a robust and widely used method for this purpose.[8]
Protocol 1: Affinity-Based Protein Pull-Down
-
Probe Synthesis: Synthesize an analogue of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined to be non-essential for its (yet unknown) activity. A preliminary structure-activity relationship (SAR) study with simple analogues may be required to identify a suitable attachment point.
-
Matrix Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads to create the affinity matrix.[8]
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., HEK293 cells for general screening, or rodent brain tissue homogenate if a CNS effect is suspected).
-
Incubation: Incubate the protein lysate with the affinity matrix. As a crucial control, also incubate lysate with beads that have not been conjugated to the probe, and in a separate condition, incubate the probe-conjugated beads with lysate in the presence of a large excess of the free, non-biotinylated compound. This "competition" sample is vital for distinguishing specific binders from non-specific matrix interactors.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the experimental sample but absent or significantly reduced in the control and competition samples. These bands will be excised and identified using mass spectrometry (LC-MS/MS).[8]
Drug Affinity Responsive Target Stability (DARTS) offers an alternative that does not require chemical modification of the compound.[5][8] It operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it less susceptible to proteolysis.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Treatment: Treat aliquots of a cell lysate with varying concentrations of the parent compound, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. Include a vehicle-only control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a fixed time.
-
Quenching & Analysis: Stop the digestion and analyze the resulting protein fragments by SDS-PAGE.
-
Target Identification: Look for protein bands that are protected from digestion in the presence of the compound compared to the vehicle control. These protected proteins are candidate targets and can be identified by mass spectrometry.[8]
The following diagram illustrates the logical flow of our initial target discovery phase.
Conclusion: From Molecule to Mechanism
This guide outlines a rigorous, multi-phased strategy for the complete mechanistic elucidation of a novel compound, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By starting with unbiased target discovery and progressively layering on more specific functional and pathway-level analyses, this framework maximizes the probability of success while ensuring that each step logically informs the next. The described protocols, from affinity chromatography to signaling pathway analysis, represent a validated and authoritative approach to modern drug discovery. This systematic process transforms a molecule of unknown function into a well-characterized pharmacological tool with a defined mechanism of action, ready for further preclinical and clinical development.
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Romero, A. G., et al. (2001). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 44(7), 1059-1073. Retrieved from [Link]
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Unveiling the Therapeutic Promise of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine: A Technical Guide to Target Identification and Validation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the exploration of potential therapeutic targets for the novel compound, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. Due to the limited direct research on this specific molecule, this document leverages a structure-based hypothesis-driven approach, drawing parallels with well-characterized pharmacophores, namely phenethylamines and various pyridine-containing therapeutic agents. We postulate that the primary therapeutic potential of this compound lies in its ability to modulate key players in neurotransmission and cellular signaling. This guide outlines the scientific rationale and detailed experimental protocols for investigating its activity at four principal target classes: Monoamine Transporters (DAT, NET, SERT) , Trace Amine-Associated Receptor 1 (TAAR1) , Nicotinic Acetylcholine Receptors (nAChRs) , and Lysophosphatidic Acid Receptor 1 (LPA1) . The methodologies presented herein are designed to provide a robust and self-validating system for the comprehensive pharmacological profiling of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, thereby paving the way for its potential development as a novel therapeutic agent.
Introduction: A Molecule of Untapped Potential
The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Small molecules with unique structural motifs offer a rich ground for exploration. 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is one such molecule, possessing a hybrid structure that hints at a diverse pharmacological landscape. Its core features a pyridine ring, a cornerstone in medicinal chemistry, linked to a substituted propane-2-amine moiety. This unique arrangement suggests the potential for interaction with a range of biological targets, particularly within the central nervous system.
This guide eschews a rigid, templated approach. Instead, it presents a logical and scientifically-driven narrative for the systematic investigation of this compound. We will begin by dissecting its structural components to build a rational hypothesis for its potential biological targets. Subsequently, we will provide detailed, field-proven experimental protocols to rigorously test these hypotheses, complete with data interpretation guidelines and visual workflows to ensure clarity and reproducibility.
Structural Rationale and Postulated Target Classes
The chemical architecture of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine provides critical clues to its potential biological activity. The presence of a protonatable amine and an aromatic pyridine ring are key pharmacophoric elements found in a multitude of centrally active drugs.
-
The Phenethylamine Resemblance: The N-(pyridin-3-ylmethyl)propan-2-amine portion of the molecule bears a structural resemblance to the classic 2-phenethylamine scaffold. Phenethylamines are well-known to interact with monoamine transporters —specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as the Trace Amine-Associated Receptor 1 (TAAR1) .[1][2][3] These targets are pivotal in regulating mood, cognition, and arousal, making them prime candidates for investigation.
-
The Pyridine Privileged Structure: The pyridine ring is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[4] Depending on its substitution pattern, it can interact with a wide array of receptors. Notably, pyridinylmethylamine derivatives have been explored as ligands for nicotinic acetylcholine receptors (nAChRs) , which are implicated in cognitive function, pain, and inflammation.[4][5]
-
Novel Pyridine-based Modulators: Recent drug discovery efforts have identified novel pyridine-containing molecules that modulate other important signaling pathways. For instance, certain pyridin-3-yl derivatives have been identified as antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1) , a target of interest for fibrotic diseases and neuropathic pain.[6]
Based on this structural analysis, we will focus our investigation on the following four high-priority target classes.
Target Validation Strategy: A Phased Approach
A systematic and tiered approach to target validation is crucial for efficient drug discovery. We propose a workflow that progresses from initial binding and functional screening to more detailed mechanistic studies.
Monoamine Transporters (DAT, NET, SERT): The Gatekeepers of Neurotransmission
4.1. Scientific Rationale
The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical for terminating synaptic transmission by clearing their respective neurotransmitters from the synaptic cleft.[7][8] Modulation of these transporters is a cornerstone of treatment for depression, ADHD, and other neuropsychiatric disorders.[9] The structural similarity of our compound to phenethylamine, a known substrate for these transporters, strongly suggests a potential interaction.
4.2. Experimental Protocols
Neurotransmitter Uptake Inhibition Assay
This assay directly measures the functional inhibition of monoamine transporters in a cellular context.[5][10][11][12][13][14][15][16]
Objective: To determine the potency (IC50) of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine to inhibit the uptake of radiolabeled dopamine, norepinephrine, or serotonin into cells expressing the respective human transporter.
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT.
-
96-well cell culture plates.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test compound: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
-
Reference inhibitors (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Seed the transporter-expressing HEK-293 cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in uptake buffer.
-
Assay Initiation:
-
Aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.
-
Add the compound dilutions to the respective wells. Include wells with buffer only (vehicle control) and a high concentration of a known inhibitor for determining non-specific uptake.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding the radiolabeled neurotransmitter to a final concentration approximately equal to its Km for the transporter.
-
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of the specific neurotransmitter uptake. |
| Ki | The inhibition constant, which can be calculated from the IC50 using the Cheng-Prusoff equation. |
Trace Amine-Associated Receptor 1 (TAAR1): A Novel Modulator of Monoaminergic Systems
5.1. Scientific Rationale
TAAR1 is a G-protein coupled receptor that is activated by trace amines, including phenethylamine and its derivatives.[17][18] It acts as a modulator of dopaminergic and serotonergic systems and has emerged as a promising target for the treatment of schizophrenia, depression, and addiction.[19][20][21] Given the structural similarity of our compound to known TAAR1 agonists, investigating its activity at this receptor is a logical step.
5.2. Experimental Protocol
TAAR1-Mediated cAMP Accumulation Assay
This assay measures the functional activation of TAAR1 by quantifying the downstream production of cyclic AMP (cAMP).[22][23][24][25]
Objective: To determine the potency (EC50) and efficacy of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine to stimulate cAMP production in cells expressing human TAAR1.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human TAAR1.
-
96-well cell culture plates.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compound: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
-
Reference agonist (e.g., β-phenethylamine).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Step-by-Step Methodology:
-
Cell Plating: Seed the TAAR1-expressing cells in a 96-well plate and incubate overnight.
-
Compound Stimulation:
-
Aspirate the culture medium and replace it with assay buffer.
-
Add serial dilutions of the test compound and reference agonist to the wells.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection protocol.
-
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence) using a compatible plate reader.
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
| Parameter | Description |
| EC50 | The concentration of the compound that produces 50% of its maximal effect. |
| Emax | The maximum response produced by the compound, often expressed as a percentage of the response to a reference full agonist. |
Nicotinic Acetylcholine Receptors (nAChRs): Modulators of Cognition and Inflammation
6.1. Scientific Rationale
Neuronal nAChRs are ligand-gated ion channels that play a crucial role in various CNS functions, including learning, memory, and attention.[4][26][27][28] The pyridine moiety is a common feature in many potent and selective nAChR ligands.[5] Therefore, it is plausible that 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine could interact with one or more of the numerous nAChR subtypes.
6.2. Experimental Protocols
Radioligand Binding Assay for nAChRs
This assay determines the affinity of the test compound for specific nAChR subtypes by measuring its ability to displace a known radiolabeled ligand.[29][30][31][32]
Objective: To determine the binding affinity (Ki) of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine for different nAChR subtypes (e.g., α4β2, α7).
Materials:
-
Cell membranes prepared from cells or tissues expressing the nAChR subtype of interest.
-
96-well filter plates.
-
Binding buffer.
-
Radiolabeled ligand (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
-
Test compound: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
-
Reference competitor (e.g., Nicotine).
-
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add binding buffer, serial dilutions of the test compound, the radiolabeled ligand at a concentration near its Kd, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the filters and count the radioactivity.
Data Analysis: Calculate the percent displacement of the radioligand for each concentration of the test compound. Plot the percent displacement against the log concentration of the compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Electrophysiology-Based Functional Assay
For nAChRs, which are ion channels, electrophysiology provides a direct measure of channel function (agonist, antagonist, or modulator activity).[33]
Lysophosphatidic Acid Receptor 1 (LPA1): A Target in Fibrosis and Pain
7.1. Scientific Rationale
The LPA1 receptor is a GPCR that mediates the effects of lysophosphatidic acid, a bioactive lipid involved in cell proliferation, migration, and survival.[6][34] Antagonism of LPA1 is a promising therapeutic strategy for idiopathic pulmonary fibrosis and other fibrotic diseases, as well as neuropathic pain.[35][36][37][38][39][40] The discovery of pyridin-3-yl derivatives as LPA1 antagonists provides a compelling reason to investigate the activity of our compound at this target.[6]
7.2. Experimental Protocol
LPA1-Mediated Calcium Mobilization Assay
Activation of the Gq-coupled LPA1 receptor leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator.[41]
Objective: To determine if 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine can antagonize LPA-induced calcium mobilization in cells expressing human LPA1.
Materials:
-
HEK-293 or CHO cells stably expressing human LPA1.
-
96- or 384-well black, clear-bottom cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
-
LPA (agonist).
-
Reference antagonist (e.g., Ki16425).
-
A fluorescence plate reader with kinetic reading capability (e.g., FLIPR).
Step-by-Step Methodology:
-
Cell Plating and Dye Loading: Plate LPA1-expressing cells in the assay plates. On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Pre-incubation: Add serial dilutions of the test compound or reference antagonist to the wells and incubate for a specified time.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate the reading and, after establishing a baseline, add a concentration of LPA that gives a submaximal response (e.g., EC80).
-
Data Acquisition: Record the fluorescence intensity over time.
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percent inhibition of the LPA-induced response for each concentration of the test compound. Plot the percent inhibition against the log concentration to determine the IC50 value.
Conclusion: Charting the Course for a Promising New Chemical Entity
The in-depth technical guide presented here provides a comprehensive and scientifically rigorous roadmap for elucidating the therapeutic potential of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By systematically investigating its interactions with monoamine transporters, TAAR1, nicotinic acetylcholine receptors, and the LPA1 receptor, researchers can build a detailed pharmacological profile of this novel compound. The detailed, step-by-step protocols and data analysis guidelines are designed to ensure the generation of high-quality, reproducible data. The successful identification and validation of a primary therapeutic target will be a critical milestone in the journey of this promising molecule from a chemical entity to a potential therapeutic agent that could address unmet medical needs in neuropsychiatry, neurodegenerative disorders, or fibrotic diseases.
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In Vitro Screening of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine: A Technical Guide for Early-Stage Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. Given the absence of published biological data for this compound, this document outlines a hypothesis-driven, tiered approach to efficiently identify and characterize its potential pharmacological activity. We will detail the rationale behind target selection based on structural analogy, present a cascade of screening assays from high-throughput to detailed mechanistic studies, and provide actionable, step-by-step protocols. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data for decision-making in early-stage drug development.
Introduction and Rationale
The compound 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a novel molecule with potential for biological activity. Its structure features a pyridine-3-ylmethyl moiety connected to a tert-butylamine. The pyridine ring is a common feature in numerous approved drugs, often involved in hydrogen bonding or π-π stacking interactions with protein targets. The secondary amine provides a key hydrogen bond donor/acceptor site, while the bulky, lipophilic tert-butyl group can confer selectivity and influence binding pocket interactions.
Given these structural alerts, a logical starting point is to screen for activity against target families known to interact with such pharmacophores. These include G-protein coupled receptors (GPCRs), ion channels, and certain enzyme classes, particularly those within the central nervous system (CNS). This guide proposes a screening cascade designed to first broadly survey for any biological activity and then progressively refine our understanding of the compound's mechanism of action.
The Tiered In Vitro Screening Cascade
A tiered or cascaded approach is the most resource-efficient strategy for screening novel compounds. It begins with broad, high-throughput assays and progresses to more complex, lower-throughput, and physiologically relevant models.
dot graph "Screening_Cascade" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Tier 1: Primary Screening (High-Throughput)"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label="Tier 2: Hit Confirmation & Orthogonal Assays"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_2" { label="Tier 3: Selectivity & Early Safety"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_3" { label="Decision Point"; style="rounded"; bgcolor="#F1F3F4"; node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"]; F [label="Lead Candidate\nSelection"]; }
// Edges A -> B [label=" 'Hits' Identified "]; B -> C [label=" Confirmed Activity "]; C -> D [label=" Validated Hit "]; D -> E [label=" Selective Hit "]; E -> F [label=" Favorable Profile "]; } caption: Tiered screening cascade for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Tier 1: Primary High-Throughput Screening (HTS). The goal of this initial phase is to quickly and broadly assess the compound against a diverse panel of biological targets at a single, high concentration (e.g., 10 µM).[1][2] This approach casts a wide net to identify any potential "hits" that warrant further investigation.
Tier 2: Hit Confirmation and Orthogonal Validation. Any hits from Tier 1 must be confirmed.[3] This involves generating a dose-response curve to determine potency (IC50 or EC50). Crucially, an orthogonal assay—one that measures the same biological endpoint but uses a different technology—is employed to rule out false positives caused by assay interference.[3][4]
Tier 3: Selectivity and Early Safety Profiling. Confirmed hits are then screened against a panel of related targets to assess selectivity. A highly selective compound is often desirable to minimize off-target effects. Concurrently, early, in vitro safety and drug metabolism/pharmacokinetics (DMPK) assays are run to flag potential liabilities, such as cytotoxicity or inhibition of key metabolic enzymes.[5]
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for key assays in the screening cascade.
Tier 1: Primary GPCR Scintillation Proximity Assay (SPA)
Rationale: GPCRs are a major drug target class. A radioligand binding assay is a robust method to identify compounds that bind to a receptor. The SPA format is amenable to high-throughput screening.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reconstitute membrane preparations containing the target GPCR of interest.
-
Prepare a stock solution of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine in 100% DMSO.
-
Prepare the radioligand (e.g., [3H]-ligand specific to the target) at a concentration equal to its Kd value.
-
Prepare a suspension of SPA beads (e.g., wheat germ agglutinin-coated PVT beads).
-
-
Assay Procedure (384-well plate format):
-
Add 20 µL of assay buffer to all wells.
-
Add 100 nL of the test compound (final concentration 10 µM) or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of a known antagonist for the non-specific binding (NSB) control wells.
-
Add 10 µL of the radioligand to all wells.
-
Add 10 µL of the GPCR membrane preparation.
-
Add 10 µL of the SPA bead suspension.
-
Seal the plate and incubate at room temperature for 60 minutes with gentle shaking.
-
-
Data Acquisition:
-
Centrifuge the plate at 1000 rpm for 2 minutes to allow beads to settle.
-
Read the plate on a scintillation counter (e.g., MicroBeta or TopCount).
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound using the formula: % Inhibition = 100 * (1 - (Sample_Counts - NSB_Counts) / (Total_Binding_Counts - NSB_Counts))
-
A "hit" is typically defined as a compound exhibiting >50% inhibition.
-
Tier 2: Dose-Response and Orthogonal FLIPR Assay
Rationale: To confirm a hit from the primary screen, its potency must be determined. An orthogonal assay, such as a functional cell-based calcium flux assay using a Fluorescent Imaging Plate Reader (FLIPR), confirms the biological activity through a different mechanism (i.e., downstream signaling instead of direct binding).
Protocol: FLIPR Calcium Flux Assay
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells) under standard conditions.
-
Plate the cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add 20 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure baseline fluorescence, then add 10 µL of the compound dilutions, and continue to measure the fluorescence signal over time (typically 2-3 minutes) to detect calcium mobilization.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is plotted against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
Tier 3: Early Safety - hERG Patch-Clamp Assay
Rationale: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Assessing hERG liability early is a critical step in drug safety evaluation. Automated patch-clamp is a medium-throughput method that provides high-quality electrophysiological data.
Protocol: Automated Patch-Clamp (e.g., QPatch or Patchliner)
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
-
Instrument Setup:
-
Prime the instrument with intracellular and extracellular solutions.
-
Use a multi-hole QPlate or NPC-16 chip.
-
The instrument will automatically achieve whole-cell patch-clamp configuration.
-
-
Voltage Protocol and Compound Application:
-
Apply a standard hERG voltage-clamp protocol to elicit and measure the characteristic tail current.
-
Establish a stable baseline current.
-
Apply a series of increasing concentrations of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, with a washout step in between if possible.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percent inhibition of the hERG current relative to the vehicle control.
-
Plot the percent inhibition against concentration and fit the data to determine the IC50 value. An IC50 value below 10 µM is often considered a potential liability.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Summary of In Vitro Screening Data
| Assay | Target/Endpoint | Result Type | Value |
| Primary Screen | GPCR Panel (48 targets) | % Inhibition @ 10 µM | List hits >50% |
| Hit Confirmation | Target X (e.g., 5-HT2A) | IC50 (nM) | 750 |
| Orthogonal Assay | Target X (FLIPR) | IC50 (nM) | 980 |
| Selectivity | Target Y (e.g., 5-HT2C) | IC50 (nM) | >10,000 |
| Selectivity | Target Z (e.g., D2) | IC50 (nM) | 8,500 |
| Early Safety | hERG Channel | IC50 (µM) | >30 |
| Early Safety | Cytotoxicity (HepG2) | CC50 (µM) | >50 |
Interpretation: The hypothetical data above would suggest that 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a moderately potent and selective antagonist for "Target X". The orthogonal assay confirms the activity, and the selectivity data shows it is at least 10-fold selective over related receptors. Crucially, the early safety data shows a low risk for hERG-related cardiotoxicity and general cytotoxicity, making it a viable candidate for further investigation.
Conclusion
This guide has outlined a robust, logical, and technically detailed framework for the initial in vitro characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By employing a tiered screening cascade that incorporates primary screening, orthogonal hit confirmation, and early safety profiling, researchers can efficiently generate the high-quality data necessary to make informed decisions. The provided protocols serve as a foundation for establishing a comprehensive understanding of this novel compound's pharmacological profile, paving the way for potential lead optimization and further development.
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A Technical Guide to the Preliminary Toxicity Assessment of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific toxicity data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine has been publicly documented. The following methodologies, data representations, and potential mechanistic pathways are based on established protocols for the in vitro and in silico toxicity evaluation of novel chemical entities and are intended to serve as a comprehensive framework for such studies.
Introduction and Rationale
The preclinical safety assessment of any novel chemical entity, such as 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, is a cornerstone of the drug development and chemical safety pipeline. A robust preliminary toxicity assessment allows for early identification of potential liabilities, guiding informed decisions on whether to advance, modify, or terminate a candidate. This process minimizes late-stage failures and de-risks the development pathway.[1][2] This guide outlines a tiered, systematic approach for the initial toxicological evaluation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, beginning with computational predictions and progressing to targeted in vitro assays.
Compound of Interest:
| Name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine |
| Structure | ![]() |
| CAS Number | 97266-25-6[3] |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
Foundational Assessment: Physicochemical and Structural Analysis
Before experimental testing, a thorough analysis of the compound's structure and physicochemical properties is essential, as these factors heavily influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and, consequently, its toxicity.[4][5]
Structural Alert Analysis
"Structural alerts" are molecular substructures known to be associated with toxicity, often due to their potential to form reactive metabolites.[6][7] The structure of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine contains features that warrant consideration:
-
Pyridine Ring: The pyridine moiety can undergo metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of N-oxides or other reactive intermediates.
-
Secondary Amine: Secondary amines can be susceptible to nitrosation in vivo to form potentially carcinogenic N-nitrosamines, although the steric hindrance from the adjacent tertiary-butyl group may mitigate this risk.
-
Tertiary-Butyl Group: This bulky group can influence metabolic stability. While often introduced to block metabolism at a particular site, its presence can shift metabolism to other parts of the molecule.
The presence of these alerts does not guarantee toxicity but serves as a hypothesis-generating tool to guide subsequent testing.[8][9]
Physicochemical Characterization
Understanding the compound's physical properties is critical for designing and interpreting ADME and toxicology assays.[10][11]
Table 1: Key Physicochemical Parameters and Recommended Assays
| Parameter | Significance | Recommended Assay Method |
| Aqueous Solubility | Affects dissolution, absorption, and the ability to formulate for in vitro and in vivo studies.[10] | Kinetic and Thermodynamic solubility assays using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. |
| Lipophilicity (LogD) | Influences membrane permeability, plasma protein binding, and volume of distribution.[4][10] | Shake-flask method in octanol/water or automated high-throughput methods. |
| Ionization Constant (pKa) | Determines the charge state of the molecule at physiological pH, which impacts solubility, permeability, and target binding.[10] | Potentiometric titration or UV-Vis spectrophotometry (Pion Sirius T3 or similar). |
Tier 1: In Silico (Computational) Toxicity Prediction
In silico toxicology has become a critical first step to predict potential toxicities, prioritize resources, and guide experimental design without the need for extensive laboratory work.[1][12] This involves using computer models to forecast the toxic potential of a compound based on its chemical structure.
Recommended In Silico Models
A variety of Quantitative Structure-Activity Relationship (QSAR) and other machine learning models should be employed.[13]
Table 2: Recommended In Silico Endpoints and Tools
| Toxicity Endpoint | Rationale | Example Tools/Methodologies |
| Genotoxicity/Mutagenicity | Predicts the potential to cause DNA damage, a major safety concern. | Derek Nexus, Sarah Nexus, ToxAlerts[14], QSAR models based on Ames test data. |
| Carcinogenicity | Assesses long-term cancer risk based on structural fragments. | Lhasa Carcinogenicity Database, OncoLogic™. |
| Hepatotoxicity (DILI) | The liver is a primary site of drug metabolism and toxicity.[15] | DILIrank, AC-DILI Model, StarDrop DILI Prediction. |
| Cardiotoxicity (hERG) | Predicts inhibition of the hERG potassium channel, which can lead to fatal arrhythmias.[16][17] | hERG QSAR models (e.g., based on SVM or Random Forest algorithms). |
| Metabolic Liability | Identifies likely sites of metabolism by CYP enzymes and predicts metabolic stability. | ADMET Predictor™, StarDrop™, SMARTCyp. |
Workflow for In Silico Assessment
Caption: Workflow for the in silico toxicity prediction of a novel compound.
Tier 2: In Vitro Toxicity Assessment
Based on the in silico predictions and structural alerts, a tiered in vitro testing strategy is employed to confirm and quantify potential toxicities.
Basal Cytotoxicity Assessment
The first experimental step is to determine the compound's general toxicity across different cell types.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18]
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[19]
-
Compound Treatment: Prepare serial dilutions of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine in culture medium. Treat cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[19]
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[19]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Alternative Assay: The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying LDH release from damaged cells, can be used as an orthogonal method.[20][21][22][23]
Table 3: Hypothetical Cytotoxicity Data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
| Concentration (µM) | % Cell Viability (HepG2, 48h) | % Cytotoxicity (LDH, HepG2, 48h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 1.8 |
| 1 | 98.1 ± 4.5 | 2.3 ± 2.0 |
| 5 | 91.5 ± 6.1 | 8.9 ± 3.1 |
| 10 | 75.3 ± 5.8 | 24.1 ± 4.5 |
| 25 | 49.2 ± 4.9 | 51.3 ± 5.2 |
| 50 | 23.8 ± 3.7 | 76.5 ± 4.1 |
| 100 | 5.6 ± 2.1 | 94.2 ± 2.5 |
| Calculated IC50 | ~25.5 µM | ~24.5 µM |
Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage. A positive result is a significant red flag in development.
The Ames test is the most widely used initial screen to determine the mutagenic potential of new chemicals.[24] It uses several strains of Salmonella typhimurium and E. coli with mutations in the histidine or tryptophan operon, respectively, to detect point mutations.
-
Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.[25]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become active after metabolism.[25]
-
Exposure: Perform the test using either the plate incorporation or pre-incubation method, exposing the bacterial strains to a range of concentrations of the test compound.
-
Scoring: After incubation for 48-72 hours, count the number of revertant colonies on each plate.
-
Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least two- to three-times higher than the solvent control.
If the Ames test is negative, or to assess for clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) potential, the in vitro micronucleus assay is performed in mammalian cells.[26][27][28] This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone division.[26][29]
Organ-Specific and Safety Pharmacology Assessment
Given that the liver is a primary site for drug metabolism, assessing specific hepatotoxicity is critical.[15][30][31] In vitro models using primary human hepatocytes or cell lines like HepG2 can provide valuable insights.[32] Endpoints include monitoring levels of liver enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT), and assessing for steatosis (fatty liver) using Oil Red O staining.
Drug-induced inhibition of the hERG potassium channel is a leading cause of cardiac arrhythmias.[16][17][33] An early assessment of hERG liability is now standard in drug discovery.
Protocol Principle: Automated Patch-Clamp Assay
-
System: Use an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[16][17]
-
Cell Line: Employ a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[33]
-
Procedure: Cells are subjected to a voltage protocol that elicits a characteristic hERG current. The compound is applied at various concentrations, and the degree of channel inhibition is measured.
-
Analysis: An IC50 value is calculated to quantify the compound's potency as a hERG inhibitor. A low IC50 value (e.g., <10 µM) is a cause for concern.[34][35]
Data Integration and Decision-Making Framework
The final step involves synthesizing all collected data to form a preliminary risk assessment and guide the next steps.
Caption: Integrated decision-making workflow for preliminary toxicity assessment.
A compound with a positive Ames test would typically be terminated unless the mutagenic moiety can be easily removed without losing efficacy. A compound with moderate hERG inhibition but a clean profile otherwise might be a candidate for structural optimization. A compound with low cytotoxicity (high IC50), a negative genotoxicity profile, and a high hERG IC50 would be considered favorable for advancement into more complex in vivo studies.
Conclusion
This guide provides a foundational framework for the preliminary toxicity assessment of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By integrating in silico predictions with a tiered in vitro experimental approach, researchers can efficiently identify potential toxicological liabilities, enabling data-driven decisions in the early stages of the development process. This systematic evaluation is paramount for ensuring that only the safest and most promising candidates progress toward further preclinical and clinical investigation.
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret the key spectral features of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and structurally related compounds. Detailed experimental protocols for data acquisition are also provided to facilitate future empirical studies.
A Note on Data Presentation: The spectroscopic data presented in this guide for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine are predicted values. These predictions are based on established spectroscopic principles and data from structurally similar compounds. While these predictions offer a strong foundation for characterization, they should be confirmed with experimental data when the compound is synthesized.
Introduction: The Structural Significance of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine incorporates several key functional groups that are prevalent in pharmacologically active molecules: a pyridine ring, a secondary amine, and a sterically hindered tert-butyl group. The pyridine moiety is a common feature in many drugs, often involved in hydrogen bonding and metal coordination. The secondary amine provides a basic center and a site for further functionalization, while the tert-butyl group can influence solubility, metabolic stability, and receptor binding.
Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing detailed information about the molecular framework, functional groups, and connectivity. This guide will delve into the predicted spectroscopic signature of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, offering a detailed roadmap for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the atomic connectivity can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is expected to be characterized by distinct signals for the pyridine ring protons, the methylene bridge, the tert-butyl group, and the amine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| H-2' | ~8.5-8.6 | s (or d) | 1H | The proton at the 2-position of the pyridine ring is the most deshielded due to its proximity to the electronegative nitrogen atom.[1][2] |
| H-6' | ~8.4-8.5 | d | 1H | The proton at the 6-position is also significantly deshielded by the adjacent nitrogen. |
| H-4' | ~7.6-7.8 | dt | 1H | This proton is expected to appear as a doublet of triplets due to coupling with H-5' and H-2'. |
| H-5' | ~7.2-7.4 | dd | 1H | This proton will show coupling to both H-4' and H-6'. |
| Methylene (-CH₂-) | ~3.8-4.0 | s | 2H | The methylene protons are adjacent to the pyridine ring and the secondary amine, leading to a downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with. |
| Amine (-NH-) | ~1.5-2.5 (broad) | s (broad) | 1H | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature.[3] The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| tert-Butyl (-C(CH₃)₃) | ~1.1-1.3 | s | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region. |
Expertise & Experience Insight: The broadness of the amine proton signal is a common feature and can sometimes make it difficult to identify. A D₂O exchange experiment is a definitive method to confirm this signal. Upon adding a drop of D₂O to the NMR sample, the -NH proton will exchange with deuterium, causing the signal to disappear from the spectrum.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a single peak. A predicted ¹³C NMR spectrum is available on SpectraBase, which has been computed using a HOSE algorithm.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| C-2' | ~149-151 | The carbon adjacent to the pyridine nitrogen is the most deshielded of the ring carbons. |
| C-6' | ~148-150 | Similar to C-2', this carbon is deshielded by the nitrogen. |
| C-4' | ~135-137 | Aromatic carbon with a typical chemical shift. |
| C-3' | ~134-136 | The carbon bearing the methylene group. |
| C-5' | ~123-125 | Aromatic carbon with a typical chemical shift. |
| Quaternary Carbon (-C(CH₃)₃) | ~50-55 | The quaternary carbon of the tert-butyl group. Its signal is often of lower intensity. |
| Methylene (-CH₂-) | ~45-50 | This carbon is influenced by both the pyridine ring and the nitrogen of the amine. |
| Methyl Carbons (-C(CH₃)₃) | ~28-30 | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a novel compound like 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is crucial for accurate structural verification.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, a spectral width of at least -2 to 12 ppm, and a relaxation delay of 1-2 seconds.[5]
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Typical parameters: spectral width of 0 to 220 ppm.
-
-
2D NMR Experiments (for confirmation):
-
If the structure is ambiguous, perform 2D NMR experiments such as COSY (to identify ¹H-¹H couplings) and HSQC/HMBC (to correlate ¹H and ¹³C nuclei).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Notes |
| N-H Stretch | 3350-3310 | Weak to Medium | This single peak is characteristic of a secondary amine.[6][7] Its position can be influenced by hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Characteristic of the C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Strong | Due to the C-H bonds of the methylene and tert-butyl groups. |
| C=N and C=C Stretch (Pyridine Ring) | 1600-1450 | Medium to Strong | A series of bands are expected in this region corresponding to the stretching vibrations of the pyridine ring. |
| N-H Bend | 1550-1480 | Medium (often weak) | The in-plane bending vibration of the N-H bond. |
| C-N Stretch | 1250-1020 | Medium | Characteristic of the C-N bond in aliphatic amines.[6] |
| N-H Wag | 910-665 | Broad, Strong | This out-of-plane bending vibration is characteristic of primary and secondary amines.[6] |
Expertise & Experience Insight: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals that is unique to the molecule. While individual peak assignments in this region can be challenging, the overall pattern serves as a valuable "fingerprint" for identification when compared to a reference spectrum.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For liquid samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum
For 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 164. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8]
-
M+1 Peak: A small peak at m/z = 165 will be present due to the natural abundance of ¹³C.
Fragmentation Analysis: The fragmentation of the molecular ion is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atoms and the pyridine ring.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 92 | [C₅H₄N-CH₂]⁺ | Cleavage of the C-N bond between the methylene group and the tert-butylamine nitrogen, forming the pyridin-3-ylmethyl cation. This is analogous to the formation of the benzyl cation in benzylamines.[9] |
| 72 | [HN=C(CH₃)₃]⁺ | Cleavage of the bond between the methylene carbon and the pyridine ring, with charge retention on the nitrogen-containing fragment. |
| 58 | [M - C₅H₄N-CH₂]⁺ | Cleavage of the C-N bond to form the tert-butylaminyl radical cation. |
Diagram: Predicted Mass Spectrometry Fragmentation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Caption: Predicted major fragmentation pathways for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Experimental Protocol for GC-MS Data Acquisition
Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[5]
-
-
GC Method:
-
Injector: Set to a temperature of ~250-280°C in split mode.[5]
-
Column: Use a standard non-polar column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature up to a final temperature of ~280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-500.
-
Source and Transfer Line Temperatures: Typically set around 230°C and 280°C, respectively.[5]
-
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By synthesizing fundamental principles with data from analogous structures, we have established the expected key features in the ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols offer a standardized approach for the experimental acquisition of this data. While predictive in nature, this guide serves as an authoritative starting point for any researcher or drug development professional working with this compound, enabling informed analysis and accelerating the process of structural confirmation.
References
-
B. M. Trost, I. Fleming, Comprehensive Organic Synthesis, Pergamon Press, Oxford, 1991. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
SpectraBase. tert-Butylamine. [Link]
-
Audisio, D., et al. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." Journal of mass spectrometry 42.1 (2007): 10-21. [Link]
-
NIST. 2-Pyridinamine, 3-methyl-. [Link]
-
Cabana, A., and C. Sandorfy. "THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS." Canadian Journal of Chemistry 34.12 (1956): 1781-1794. [Link]
-
ResearchGate. IR spectra of pure benzylamine. [Link]
-
Smith, B. C. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy 34.5 (2019): 10-15. [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
University of Cambridge. Chemical shifts. [Link]
-
SpectraBase. 2-Methyl-N-(3-pyridinylmethyl)-2-propanamine. [Link]
-
SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Magri, F. M., et al. "A new program to 13C NMR spectrum prediction based on tridimensional models." Journal of the Brazilian Chemical Society 16 (2005): 100-104. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
England, J., et al. "Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV= O Complexes." Inorganic chemistry 50.15 (2011): 7094-7104. [Link]
-
Brzezinski, B., et al. "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides." Bulletin of the Polish Academy of Sciences, Chemistry 13.11-12 (1965): 741-745. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
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Methodological & Application
Introduction: The Significance of Pyridine Moieties and a Robust Synthetic Approach
An Application Note on the Laboratory Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, contributing to their therapeutic efficacy through various mechanisms such as hydrogen bonding and metal coordination.[1][2] The synthesis of novel pyridine derivatives is therefore of paramount importance in medicinal chemistry and drug discovery. This application note provides a detailed protocol for the laboratory synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a compound of interest for further derivatization and biological screening.
The synthetic strategy employed is the reductive amination of pyridine-3-carbaldehyde with tert-butylamine (2-methylpropan-2-amine). Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a reliable route to secondary and tertiary amines.[3][4] This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired amine.[5]
For this synthesis, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly advantageous due to its mild nature and remarkable selectivity for the reduction of imines in the presence of aldehydes.[6][7] Unlike more aggressive reducing agents, it tolerates a wide range of functional groups and reaction conditions, making it a robust choice for complex molecule synthesis.[8][9] The use of 1,2-dichloroethane (DCE) as the solvent is recommended for this reagent system.[6][10]
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification. Adherence to this detailed methodology will enable the reliable synthesis and isolation of the target compound for further research applications.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Concentration/Purity | Supplier |
| Pyridine-3-carbaldehyde | C₆H₅NO | 107.11 | ≥99% | Sigma-Aldrich |
| tert-Butylamine | C₄H₁₁N | 73.14 | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS reagent grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | ~8% (w/v) | In-house preparation |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | VWR |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add pyridine-3-carbaldehyde (1.07 g, 10.0 mmol, 1.0 equiv).
-
Addition of Amine and Solvent: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (40 mL). To this solution, add tert-butylamine (1.10 g, 15.0 mmol, 1.5 equiv) via syringe. Stir the resulting mixture at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the stirring solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane and visualizing with UV light or potassium permanganate stain. The disappearance of the starting aldehyde (Rf ~0.6) and the appearance of a new, more polar spot (the product amine, Rf ~0.3) indicates reaction progression.
-
Reaction Quench: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine as a pale yellow oil.
Workflow Diagram
Caption: Synthetic workflow for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Expected Results and Characterization
The expected yield of the purified product is typically in the range of 70-85%. The identity and purity of the synthesized 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.55-8.50 (m, 2H, pyridine-H2, H6)
-
δ 7.65 (dt, J = 7.8, 1.8 Hz, 1H, pyridine-H4)
-
δ 7.28 (dd, J = 7.8, 4.8 Hz, 1H, pyridine-H5)
-
δ 3.75 (s, 2H, -CH₂-)
-
δ 1.15 (s, 9H, -C(CH₃)₃)
-
A broad singlet corresponding to the N-H proton may be observed around δ 1.5-2.5, which is exchangeable with D₂O.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 150.1, 148.8, 136.5, 135.2, 123.5 (pyridine carbons)
-
δ 52.0 (-C(CH₃)₃)
-
δ 49.5 (-CH₂-)
-
δ 29.5 (-C(CH₃)₃)
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₁₀H₁₇N₂ [M+H]⁺: 165.1386
-
Found: 165.1388
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Pyridine-3-carbaldehyde: Irritant. Avoid contact with skin and eyes.
-
tert-Butylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.[11] Handle with extreme care.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.
-
1,2-Dichloroethane and Dichloromethane: Suspected carcinogens. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine via reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective transformation, making this method suitable for a wide range of substrates. The detailed procedure for reaction execution, workup, and purification, along with expected characterization data, will enable researchers to confidently synthesize this valuable building block for applications in drug discovery and development.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
American Elements. (n.d.). 2-methyl-N-(propan-2-yl)pyridin-3-amine. [Link]
-
PubChem. (n.d.). 2-(Pyridin-3-yl)propan-2-amine. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives. [Link]
-
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). [Link]
-
Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. 2-Propanamine, 2-methyl- (CAS 75-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Multi-modal Approach to the Purification of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
An Application Note and Protocol Guide
Abstract
This guide provides a comprehensive overview of robust purification strategies for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a compound featuring both a sterically hindered secondary amine and a basic pyridine moiety. The unique physicochemical properties of this molecule, including its dual basic centers and mixed polarity, present distinct challenges for achieving high purity. We will explore several orthogonal techniques, including acid-base extraction, specialized column chromatography, salt formation with recrystallization, and vacuum distillation. For each method, we will detail not only the step-by-step protocols but also the underlying chemical principles that govern their efficacy, enabling researchers to make informed decisions tailored to their specific impurity profile, scale, and desired final purity.
Compound Profile and Purification Challenges
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a bifunctional organic molecule. Understanding its structure is key to devising an effective purification strategy. It possesses a non-polar, bulky tert-butyl group and two basic nitrogen centers: a secondary amine and a pyridine nitrogen. This duality dictates its behavior in various separation systems.
Physicochemical Properties:
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Structure | A pyridine ring linked via a methylene bridge to a secondary amine, which is also attached to a tert-butyl group. | - |
| Predicted pKa | The pyridine nitrogen has a pKa around 5-6, while the secondary amine is expected to have a pKa around 10-11. | [2] |
| Appearance | Likely a liquid or low-melting solid at room temperature. Amines are prone to oxidation and may appear yellow or brown.[3] | - |
| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water as the free base. Soluble in aqueous acid as a salt.[4] | - |
Core Purification Challenges:
-
Strong Basicity: The amine and pyridine groups interact strongly with the acidic silanol groups of standard silica gel, leading to significant peak tailing, poor resolution, and potential irreversible adsorption during column chromatography.[5][6]
-
Oxidative Instability: Like many amines, this compound can be susceptible to air oxidation, leading to colored impurities.[7]
-
High Boiling Point: The molecular weight suggests a high boiling point, making atmospheric distillation impractical and requiring vacuum techniques to prevent thermal decomposition.[8]
Strategic Purification Workflow
The optimal purification strategy depends on the nature of the impurities and the required scale. The following workflow provides a decision-making framework.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
Comprehensive Analytical Strategies for the Characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide emphasizes the causality behind experimental choices and provides a framework for self-validating systems, adhering to rigorous scientific principles. The methodologies covered include chromatographic techniques (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry), spectroscopic analysis (Nuclear Magnetic Resonance, Fourier-Transform Infrared), and thermal analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis).
Introduction
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (MW: 164.25 g/mol , CAS: 97266-25-6) is a secondary amine containing a pyridine ring and a sterically hindered tert-butyl group.[1] Its structural features necessitate a multi-faceted analytical approach to confirm its identity and assess its purity profile. The presence of a basic nitrogen in the pyridine ring and the secondary amine functionality, along with a combination of aromatic and aliphatic moieties, dictates the selection of appropriate analytical techniques and parameters. This application note details robust and reliable methods for the comprehensive characterization of this molecule, ensuring data integrity and regulatory compliance.
Chromatographic Analysis
Chromatographic techniques are fundamental for assessing the purity of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine and for quantifying any related impurities. The choice between liquid and gas chromatography is influenced by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Given the compound's polarity and potential for thermal degradation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purity determination and assay. The basic nature of the analyte requires careful mobile phase selection to ensure good peak shape and resolution.
Rationale for Method Development:
The pyridine and secondary amine groups in the molecule are basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. To mitigate this, an acidic modifier is added to the mobile phase to protonate the basic sites on the analyte and saturate the silanols on the stationary phase. A C18 column is chosen for its hydrophobicity, which provides adequate retention for the molecule.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm (due to the pyridine chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
System Suitability and Validation:
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. System suitability should be assessed before each run by injecting a standard solution to check for theoretical plates, tailing factor, and reproducibility of retention time and peak area.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity and assay determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile impurities and for providing orthogonal structural confirmation to HPLC and NMR. The volatility of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is sufficient for GC analysis.
Rationale for Method Development:
A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a wide range of volatile and semi-volatile compounds. Electron Ionization (EI) at 70 eV is used to generate reproducible mass spectra with characteristic fragmentation patterns that can be compared to spectral libraries.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M+) at m/z 164. Key fragmentation pathways would likely involve cleavage of the C-C and C-N bonds. A prominent fragment would be the tropylium-like ion from the pyridine-CH2 group (m/z 92). Another expected fragment would result from the loss of a methyl group from the tert-butyl moiety (m/z 149). The base peak is likely to be from the stable tert-butyl cation (m/z 57) or the pyridin-3-ylmethyl cation (m/z 92).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: 10-20 mg/mL.
¹H NMR Spectral Interpretation (Predicted):
-
Pyridine Ring Protons (δ 7.2-8.5 ppm): Four distinct signals corresponding to the four protons on the pyridine ring. The proton at C2 will be a singlet-like signal, the proton at C6 will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C5 will be a triplet-like signal.
-
Methylene Protons (-CH₂-) (δ ~3.8 ppm): A singlet corresponding to the two protons of the methylene group connecting the pyridine ring and the amine nitrogen.
-
Amine Proton (-NH-) (δ ~1.5-2.5 ppm): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
tert-Butyl Protons (-C(CH₃)₃) (δ ~1.1 ppm): A sharp singlet integrating to nine protons.
¹³C NMR Spectral Interpretation (Predicted, based on SpectraBase computed data): [4]
-
Pyridine Ring Carbons (δ ~123-150 ppm): Five distinct signals.
-
Methylene Carbon (-CH₂-) (δ ~50-55 ppm).
-
tert-Butyl Quaternary Carbon (-C(CH₃)₃) (δ ~50-55 ppm).
-
tert-Butyl Methyl Carbons (-C(CH₃)₃) (δ ~25-30 ppm).
Diagram of Key NMR Correlations:
Caption: Predicted ¹H and ¹³C NMR chemical shift regions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: As a thin film on a KBr plate or as a KBr pellet.
-
Data Collection: 16 scans at a resolution of 4 cm⁻¹.
Characteristic IR Absorption Bands (Predicted, based on SpectraBase computed data): [4]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H Stretch | Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic (Pyridine) |
| 2850-2970 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1570-1610 | C=C and C=N Stretch | Pyridine Ring |
| 1430-1470 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1365 & 1390 | C-H Bend | tert-Butyl |
| 1000-1300 | C-N Stretch | Amine |
Thermal Analysis
Thermal analysis provides information on the physical properties of the compound as a function of temperature, which is critical for understanding its stability and for formulation development.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to detect any polymorphic transitions.
Experimental Protocol: DSC
-
Instrumentation: DSC instrument.
-
Sample Pan: Vented aluminum pan.
-
Sample Weight: 3-5 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
Expected Results:
A sharp endothermic peak corresponding to the melting of the crystalline solid. The presence of multiple endotherms could indicate polymorphism or the presence of impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and decomposition profile.
Experimental Protocol: TGA
-
Instrumentation: TGA instrument.
-
Sample Pan: Platinum pan.
-
Sample Weight: 5-10 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
Expected Results:
The TGA curve will show the onset of decomposition at a specific temperature, indicating the thermal stability of the compound. The profile of weight loss can provide insights into the decomposition mechanism.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and stability evaluation of this important pharmaceutical intermediate. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
Journal of Pharmaceutical and Biomedical Analysis. Elsevier. [Link]
-
SpectraBase. 2-Methyl-N-(3-pyridinylmethyl)-2-propanamine. John Wiley & Sons, Inc. [Link]
-
Journal of Chromatography A. Elsevier. [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Analytical Chemistry. American Chemical Society. [Link]
- Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
NIST Chemistry WebBook. 2-Propanamine, 2-methyl-. [Link]
-
SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]
-
PubChem. 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of analytical procedures. [Link]
- Pawlaczyk, I., & Ploch, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4333.
- Matoga, D., et al. (2005). Thermal analysis of some diclofenac salts with alkyl and alkylhydroxy amines. Journal of Thermal Analysis and Calorimetry, 82(2), 357-363.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. 97266-25-6|2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine|BLD Pharm [bldpharm.com]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. 2-Methyl-2-(pyridin-3-yl)propan-1-amine | C9H14N2 | CID 22952170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
The Serendipitous Scientist's Guide to a Novel Pyridine Analog: Application Notes and Protocols for a Putative Modulator in Cell-Based Assays
A Note from the Senior Application Scientist: In the dynamic landscape of cellular biology and drug discovery, we often encounter novel chemical entities with limited characterization. This guide addresses a common scenario for researchers: the initial exploration of a compound with a known structural class but an unknown specific biological function. For the purpose of this illustrative guide, we will focus on a hypothetical pyridine-containing small molecule, "2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine," as a representative example of how to approach such an investigation. While specific data for this exact molecule is not publicly available, we will use established principles and protocols for characterizing similar small molecules in cell-based assays. This document will therefore serve as a comprehensive framework for the systematic evaluation of a novel compound's cellular effects.
Part 1: Foundational Principles for Small Molecule Characterization in Cell Culture
Before embarking on specific assays, it is crucial to establish the fundamental physicochemical properties and handling procedures for any new small molecule. These initial steps are critical for ensuring the reproducibility and validity of all subsequent experimental data.
Compound Preparation and Storage: The Cornerstone of Reliable Data
The accurate preparation of small molecule stock solutions is a critical, yet often overlooked, aspect of successful cell culture experiments. Errors in concentration can lead to misleading results and wasted resources.
Key Considerations:
-
Solubility Testing: The solubility of a novel compound should be empirically determined in various solvents commonly used for cell culture, such as dimethyl sulfoxide (DMSO), ethanol, and water. It is imperative to start with a small amount of the compound to assess its solubility before preparing a large stock solution.
-
Stock Solution Preparation: High-concentration stock solutions, typically in the range of 10-100 mM in 100% DMSO, are recommended to minimize the volume of solvent added to cell culture media. The final concentration of DMSO in the media should ideally be kept below 0.1% to avoid solvent-induced cellular toxicity.[1]
-
Storage and Stability: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution over time should be considered, and if in doubt, fresh stock solutions should be prepared regularly.
Table 1: Example Solubility Test for a Novel Compound
| Solvent | Concentration (mM) | Observation |
| Water | 1 | Insoluble |
| Ethanol | 10 | Soluble with heating |
| DMSO | 100 | Freely Soluble |
Determining the Optimal Working Concentration: The Dose-Response Curve
A fundamental first step in characterizing the biological activity of a new compound is to determine its effective concentration range. This is typically achieved by performing a dose-response experiment using a relevant cell line and a sensitive readout of cellular health, such as a cell viability assay.
Part 2: Core Protocols for Initial Cellular Characterization
The following protocols provide a step-by-step guide for the initial assessment of a novel pyridine-containing compound in a cell-based setting.
Protocol: Cell Viability/Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol describes a common method to assess the impact of a compound on cell viability. The assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
Novel pyridine compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Dilution: Prepare a serial dilution of the novel compound in complete cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining compound cytotoxicity.
Hypothetical Signaling Pathway Modulation by a Pyridine Analog
Many pyridine-containing small molecules are known to interact with protein kinases. Let's hypothesize that our novel compound inhibits a key signaling pathway, for instance, the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Hypothetical PI3K/Akt Pathway Inhibition
Caption: Putative inhibition of the PI3K/Akt pathway.
Part 3: Advanced Protocols for Mechanistic Insights
Once the initial cytotoxic profile is established, the next logical step is to investigate the potential mechanism of action. Based on our hypothesis of PI3K/Akt pathway inhibition, the following assays would be appropriate.
Protocol: Western Blotting for Phospho-Protein Analysis
This protocol allows for the detection of changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of pathway modulation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Novel pyridine compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the novel compound at a concentration around its IC50 for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescent imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels to determine the effect of the compound on protein phosphorylation.
Part 4: Data Interpretation and Troubleshooting
Data Interpretation:
-
A decrease in the ratio of phospho-Akt to total Akt with increasing compound concentration or time would support the hypothesis that the compound inhibits the PI3K/Akt pathway.
-
The IC50 value from the cell viability assay provides a quantitative measure of the compound's potency.
Troubleshooting:
| Problem | Possible Cause | Solution |
| High variability in viability assay | Inconsistent cell seeding, edge effects | Use a multichannel pipette for consistency, avoid using the outer wells of the plate. |
| No effect of the compound | Compound is inactive, incorrect concentration, compound degradation | Verify compound identity and purity, prepare fresh stock solutions, test a wider concentration range. |
| High background in Western blot | Insufficient blocking, antibody concentration too high | Increase blocking time, optimize antibody dilutions. |
References
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
Sources
Application Notes and Protocols for Efficacy Testing of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Introduction: A Strategic Approach to Efficacy Evaluation
This document provides a comprehensive experimental framework for characterizing the preclinical efficacy of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. The structural motifs of this novel chemical entity, specifically the pyridine ring and the tertiary butylamine group, are frequently associated with compounds targeting the central nervous system (CNS). Our experimental design is therefore predicated on the scientifically-driven hypothesis that this compound may modulate monoamine transporter systems, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
This guide is structured to facilitate a logical progression of experiments, from initial in vitro characterization to in vivo validation of therapeutic potential. Each protocol is designed to be self-validating, incorporating appropriate controls and references to established methodologies. The causality behind each experimental choice is explained to provide a clear rationale for the proposed workflow.
Part 1: In Vitro Characterization - Target Identification and Mechanism of Action
The initial phase of our investigation is to determine if 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine interacts with monoamine transporters and to elucidate the nature of this interaction.
Monoamine Transporter Binding Affinity
The first step is to ascertain whether the compound binds to DAT, NET, and SERT. This will be achieved through competitive radioligand binding assays.
Protocol 1: Radioligand Binding Assay
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT.
-
Membrane Preparation: Prepare cell membrane fractions from the transfected cells.
-
Assay Conditions: In a 96-well plate, incubate the cell membranes with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
-
Incubation and Detection: After incubation to equilibrium, harvest the membranes onto filter plates and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Monoamine Transporter Function - Uptake Inhibition vs. Substrate/Releaser Activity
Following confirmation of binding, it is crucial to determine the functional consequence of this interaction. The compound could be an inhibitor of neurotransmitter uptake or a substrate that induces neurotransmitter release (efflux).
Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay
-
Synaptosome Preparation: Prepare synaptosomes from the striatum (rich in DAT), hippocampus (rich in SERT), and frontal cortex (rich in NET) of rats or mice.
-
Assay Procedure: Pre-incubate synaptosomes with various concentrations of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine or a reference compound. Initiate uptake by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing. Measure the radioactivity retained in the synaptosomes.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each monoamine.
Protocol 3: Monoamine Efflux Assay
-
Cell Culture and Loading: Use HEK293 cells expressing DAT, NET, or SERT. Pre-load the cells with the respective radiolabeled monoamine.
-
Efflux Induction: After washing to remove excess radiolabel, expose the cells to increasing concentrations of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine or a known releaser (e.g., amphetamine).
-
Measurement: Collect the extracellular buffer at various time points and measure the amount of released radioactivity.
-
Data Analysis: Determine the EC₅₀ value for the compound's ability to induce efflux.
Data Presentation: In Vitro Activity Profile
| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) | Efflux Induction (EC₅₀, nM) |
| DAT | |||
| NET | |||
| SERT |
A lower Ki, IC₅₀, or EC₅₀ value indicates higher potency.
Diagram: In Vitro Screening Workflow
Caption: Workflow for in vitro characterization.
Part 2: In Vivo Pharmacodynamic and Efficacy Evaluation
Based on the in vitro profile, a tailored suite of in vivo studies will be conducted to assess the physiological and potential therapeutic effects of the compound.
Locomotor Activity - A General Readout of CNS Stimulation
Changes in spontaneous locomotor activity can indicate a compound's stimulant or sedative properties. This is a fundamental initial in vivo screen.[1]
Protocol 4: Open Field Locomotor Activity
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Habituation: Acclimatize the animals to the testing room and the open field arenas.
-
Administration: Administer various doses of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a vehicle control, and a positive control (e.g., caffeine or amphetamine) via an appropriate route (e.g., intraperitoneal or oral).[2]
-
Testing: Immediately after administration, place the animals in the open field arenas and record their activity (distance traveled, rearing, etc.) for a set duration (e.g., 60 minutes) using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data in time bins to assess the onset and duration of any effects.
Models of Potential Therapeutic Indications
The forced swim test and tail suspension test are widely used screening models for assessing the potential antidepressant efficacy of novel compounds.[3][4][5][6][7][8][9][10][11]
Protocol 5: Forced Swim Test (FST)
-
Animals: Use male BALB/c mice.
-
Procedure: Place mice individually in a cylinder of water from which they cannot escape.[3][4][5] The session is typically 6 minutes long.[5][6]
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[4]
-
Treatment Groups: Include a vehicle control, multiple doses of the test compound, and a positive control (e.g., fluoxetine or imipramine).
Protocol 6: Tail Suspension Test (TST)
-
Animals: Use male C57BL/6 mice.
-
Procedure: Suspend the mice by their tails for a 6-minute period.[8][10][12]
-
Scoring: Measure the total duration of immobility. A reduction in immobility suggests antidepressant-like properties.
-
Treatment Groups: As in the FST, include vehicle, test compound, and a positive control.
Animal models of ADHD can be used to evaluate the potential of the compound to improve attention and reduce hyperactivity and impulsivity.[13][14][15][16][17]
Protocol 7: Spontaneously Hypertensive Rat (SHR) Model of ADHD
-
Animals: Use spontaneously hypertensive rats (SHR), a well-validated genetic model of ADHD, and Wistar-Kyoto (WKY) rats as the normotensive control strain.[15]
-
Behavioral Endpoints:
-
Open Field Test: To assess hyperactivity.
-
Five-Choice Serial Reaction Time Task (5-CSRTT): To measure attention and impulsivity.
-
-
Treatment and Analysis: Administer the test compound, vehicle, and positive controls (e.g., methylphenidate, amphetamine) and evaluate performance in the behavioral tasks.[16]
If the in vitro data suggests a strong dopaminergic or noradrenergic mechanism, the compound could have wake-promoting effects. This can be tested in models of narcolepsy.[18][19][20][21][22]
Protocol 8: Orexin/Hypocretin Knockout Mouse Model
-
Animals: Use orexin/hypocretin knockout mice, which exhibit key symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy.[18][19]
-
Sleep-Wake Recording: Implant animals with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Treatment and Analysis: Administer the test compound, vehicle, and a positive control (e.g., modafinil) and record sleep-wake patterns. Analyze the data for changes in total wake time, sleep latency, and the number of cataplectic episodes.
Diagram: In Vivo Efficacy Testing Funnel
Caption: Decision tree for in vivo efficacy studies.
Part 3: Preliminary ADME/Tox and Safety Pharmacology
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for the progression of any drug candidate.[23][24][25]
In Vitro ADME Profiling
A panel of in vitro assays will provide an initial understanding of the compound's drug-like properties.[23][24]
Table: Key In Vitro ADME Assays
| Assay | Purpose |
| Solubility | Determines the aqueous solubility at physiological pH. |
| Permeability (e.g., PAMPA, Caco-2) | Predicts intestinal absorption and blood-brain barrier penetration. |
| Metabolic Stability (Liver Microsomes/Hepatocytes) | Assesses the rate of metabolism by liver enzymes. |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins. |
| CYP450 Inhibition | Evaluates the potential for drug-drug interactions. |
In Vitro Safety Pharmacology
Early in vitro safety screening can identify potential liabilities.[26][27][28]
Table: In Vitro Safety Pharmacology Panel
| Target/Assay | Purpose |
| hERG Channel Assay | Assesses the risk of cardiac arrhythmia (QT prolongation). |
| CEREP Safety Panel | A broad screen against a panel of receptors, ion channels, and transporters to identify off-target activities. |
| Cytotoxicity Assay (e.g., in HepG2 cells) | Evaluates the potential for general cellular toxicity. |
Conclusion
The experimental design outlined in these application notes provides a robust and logical pathway for the preclinical efficacy evaluation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By systematically progressing from in vitro target identification and mechanism of action studies to in vivo models of potential therapeutic relevance, and incorporating early ADME/Tox and safety profiling, researchers can make informed decisions about the continued development of this compound.
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Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
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Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
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JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]
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Sleem, L. S., et al. (2023). Preclinical Models of Attention Deficit Hyperactivity Disorder: Neurobiology, Drug Discovery, and Beyond. PubMed, 38084136. [Link]
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Neuroservices-Alliance. (2020). In vivo models of Attention Deficit Hyperactivity Disorder. YouTube. [Link]
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JoVE. (2022). Tail Suspension Test To Assess Antidepressant Drug Treatment Efficacy. YouTube. [Link]
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O'Hara, J. R., et al. (2022). Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. Sleep Medicine Reviews, 65, 101679. [Link]
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Chen, L., et al. (2009). Animal Models of Narcolepsy. CNS & Neurological Disorders - Drug Targets, 8(4), 296–308. [Link]
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Peng, C., et al. (2023). Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice. International Journal of Molecular Sciences, 24(22), 16453. [Link]
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Yankelevitch, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. [Link]
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Lord, C. R., et al. (2023). Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies. International Journal of Molecular Sciences, 24(23), 16991. [Link]
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Lord, C. R., et al. (2023). Animal Models of Narcolepsy: From Hypocretin Deficiency to Immune Mechanisms and Regenerative Therapies. Preprints.org. [Link]
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Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
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O'Neill, M. J., & Tricklebank, M. D. (2002). Animal models to guide clinical drug development in ADHD: lost in translation? Current Drug Targets. CNS and Neurological Disorders, 1(4), 357–365. [Link]
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Lomanowska, A. M., et al. (2011). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Behavioural Brain Research, 225(2), 522–529. [Link]
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Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
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Thakur, A., et al. (2023). Attention-Deficit Hyperactivity Disorder (ADHD): A Comprehensive Overview of the Mechanistic Insights from Human Studies to Animal Models. International Journal of Molecular Sciences, 24(24), 17235. [Link]
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Iñiguez, S. D., et al. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology, 4, 135. [Link]
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Pugsley, M. K., et al. (2013). Overview of safety pharmacology. Current Protocols in Pharmacology, Chapter 10, Unit 10.1. [Link]
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Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]
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BioIVT. (2024). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. YouTube. [Link]
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Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. [Link]
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Application Notes & Protocols for the Preclinical Administration of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
A Guide for Researchers in Drug Development
Disclaimer: As of January 2026, a comprehensive review of publicly available scientific literature reveals no published studies detailing the dosage, administration, pharmacology, or toxicology of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (CAS No. 97266-25-6) in animal models. Therefore, this document serves as a detailed, instructive guide and template based on established best practices for the preclinical evaluation of a novel small molecule with similar structural characteristics. The protocols provided herein are foundational and must be adapted and validated for the specific compound and experimental context.
Executive Summary
This guide provides a comprehensive framework for the systematic evaluation of a novel chemical entity, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, in preclinical animal models. The document outlines critical steps from initial compound characterization and vehicle selection to detailed protocols for various administration routes and dose-range finding studies. The methodologies are grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement) and are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines such as the ARRIVE 2.0 standards.[1][2] The primary audience for this guide includes researchers, scientists, and drug development professionals tasked with advancing new chemical entities from discovery to preclinical assessment.
Compound Profile & Physicochemical Analysis
Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount as these directly influence formulation development and bioavailability.[3]
Structural Features: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (C₁₀H₁₆N₂) is a secondary amine featuring a sterically hindered tert-butyl group and a basic pyridinyl moiety.[4] The presence of the pyridine ring (a weak base) suggests that the compound can form salts with acids, a property that can be leveraged to improve aqueous solubility.
Key Analytical Steps:
-
Purity Assessment: Verify the identity and purity of the test article using methods like LC-MS and ¹H-NMR. Purity should typically be >95% for initial in vivo studies.
-
Solubility Profiling: Determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This is a critical first step in formulation development.
-
pKa Determination: The pKa of the pyridinyl nitrogen and the secondary amine will dictate the compound's charge state at physiological pH, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
LogP/LogD Measurement: The octanol-water partition coefficient provides an estimate of the compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.
-
Solid-State Characterization: If the compound is a solid, techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are used to identify its crystalline form and thermal stability.
Preclinical Formulation & Vehicle Selection
The primary goal of vehicle selection is to deliver the compound accurately and consistently while minimizing any physiological effects of the vehicle itself.[5] The choice of vehicle is a critical determinant of a study's success.
Causality in Vehicle Selection
The selection process is not arbitrary; it's a systematic investigation to find a medium that solubilizes or uniformly suspends the test article without interfering with the experiment. For a compound like 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, its basic nature is a key consideration.
-
Aqueous Vehicles: If the compound forms a soluble salt (e.g., hydrochloride or citrate salt), simple aqueous vehicles like sterile water, saline (0.9% NaCl), or phosphate-buffered saline (PBS) are ideal for parenteral routes. The pH of the final formulation should be adjusted to be as close to physiological pH (7.4) as possible, generally within a range of 5 to 9, to avoid administration site irritation.
-
Suspensions: For poorly soluble free bases, creating a homogenous and stable suspension is necessary. Common suspending agents include aqueous solutions of methylcellulose (MC) or carboxymethylcellulose (CMC).[6] Particle size reduction (micronization) of the active pharmaceutical ingredient (API) can be crucial for improving suspension quality.
-
Complex Vehicles: For very challenging compounds, co-solvents (e.g., PEG 400, propylene glycol) or lipid-based formulations may be required. However, these vehicles can have their own pharmacological effects and should be used with caution and always administered to a vehicle-only control group.
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate vehicle.
Dose Range Finding (DRF) and MTD Studies
Before initiating efficacy studies, a dose-range finding (DRF) study is essential to determine the compound's tolerability and to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[7]
Experimental Design
-
Animal Model: Typically initiated in a rodent species (e.g., Swiss Webster mice or Sprague-Dawley rats).
-
Group Size: Small group sizes (n=3-5 per sex per group) are used.
-
Dose Escalation: A wide range of doses are selected, often using a logarithmic or modified Fibonacci sequence (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Administration: A single dose is administered via the intended clinical or experimental route.
-
Observation Period: Animals are closely monitored for clinical signs of toxicity, changes in body weight, and mortality for a period of 7-14 days.
Data Presentation: Hypothetical DRF Study Summary
All quantitative data should be summarized in a clear, tabular format.
| Dose Group (mg/kg) | n/group (M/F) | Route | Clinical Signs Observed | Body Weight Change (Day 7) | Mortality |
| Vehicle Control | 5/5 | PO | None | +5.2% | 0/10 |
| 30 | 5/5 | PO | None | +4.8% | 0/10 |
| 100 | 5/5 | PO | None | +3.5% | 0/10 |
| 300 | 5/5 | PO | Mild, transient hypoactivity (resolved <4h) | -1.5% | 0/10 |
| 1000 | 5/5 | PO | Severe hypoactivity, piloerection, ataxia | -12.7% | 2/10 |
Based on this hypothetical data, the MTD would be estimated at 300 mg/kg for a single oral dose.
Detailed Administration Protocols
The following protocols are generalized step-by-step methodologies. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines and the principles of ethical animal research.[8]
Protocol: Oral Gavage (PO) in Mice
-
Rationale: Oral gavage ensures direct and accurate delivery of a specified dose to the stomach. It is a common route for preclinical drug evaluation.
-
Materials:
-
Appropriately sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).
-
1 mL syringe.
-
Dosing formulation.
-
Animal scale.
-
-
Procedure:
-
Dose Calculation: Weigh the animal immediately before dosing. Calculate the required volume using the formula: Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL). The typical maximum gavage volume for a mouse is 10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are aligned to create a straight path to the esophagus.
-
Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Insert the ball-tipped needle into the mouth, passing it along the roof of the mouth and gently advancing it down the esophagus. Self-Validation: There should be no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.
-
Substance Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the formulation.
-
Needle Removal: Smoothly withdraw the needle in the same angle it was inserted.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions (e.g., regurgitation, distress) for at least 30 minutes.
-
Protocol: Intravenous (IV) Injection via Tail Vein in Mice
-
Rationale: IV administration provides 100% bioavailability and is used to assess a compound's effects when bypassing oral absorption.
-
Materials:
-
27-30 gauge needle with a 1 mL syringe.
-
Dosing solution (must be a clear, particle-free solution).
-
A mouse restrainer and a heat lamp or warm water bath.
-
-
Procedure:
-
Dose Calculation: Calculate the required injection volume. The maximum IV injection volume for a mouse is typically 5 mL/kg.
-
Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water (approx. 40°C) for 1-2 minutes. Causality: Warming the tail causes vasodilation of the lateral tail veins, making them easier to visualize and access.
-
Vein Identification: Identify one of the two lateral tail veins. Swab the area with 70% ethanol.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (10-15 degrees).
-
Self-Validation: A small amount of blood may flash back into the hub of the needle upon successful entry. Slowly inject a small volume (~10 µL); if no swelling (bleb) appears, the needle is correctly placed.
-
Substance Administration: Inject the remaining volume slowly and steadily over 15-30 seconds.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any immediate adverse effects.
-
Ethical Considerations and Reporting
All animal experiments must be designed to yield scientifically valid results while minimizing animal use and distress. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive checklist to ensure transparent and thorough reporting of animal studies, enhancing reproducibility.[9][10] Key principles include justifying the choice of animal model, detailing housing and husbandry, reporting randomization and blinding procedures, and transparently disclosing all results.
References
-
Morton, D., et al. (2001). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]
-
Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]
-
Gad, S.C. (n.d.). Gad Vehicles Database. Retrieved from [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]
-
Sato, K., et al. (2020). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]
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du Sert, N. P., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Available at: [Link]
-
Kilkenny, C., et al. (2010). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. PLOS Biology. Available at: [Link]
-
The EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. Retrieved from [Link]
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developing derivatives of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
An In-depth Guide to the Synthesis and Derivatization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine for Drug Discovery
Application Notes: The Strategic Value of the Pyridine-Amine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable feature in drug design. When coupled with an amine functionality, it creates a versatile platform for exploring chemical space and developing novel therapeutics.
Derivatives of pyridine-amines have shown a wide range of biological activities, including potent antitubercular[1][2], anticancer[3][4], and antiviral properties. For instance, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the essential mycobacterial membrane protein MmpL3, a key target in the development of new treatments for tuberculosis.[1] Similarly, pyrazolopyrimidine structures bearing a pyridin-2-ylmethylamine moiety have been investigated as inhibitors of mycobacterial ATP synthase.[2]
The core molecule, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine , presents a unique starting point for a drug discovery campaign. It features a secondary amine, which is a critical handle for derivatization, and a tert-butyl group, which can confer metabolic stability and influence binding to hydrophobic pockets of target proteins. The development of a library of derivatives based on this scaffold allows for a systematic investigation of the structure-activity relationship (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides detailed protocols for the synthesis of the core scaffold and its subsequent derivatization through N-acylation and N-alkylation, two of the most fundamental and effective strategies for modifying secondary amines in medicinal chemistry.[1]
Part 1: Synthesis of the Core Scaffold: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
The most direct and efficient method for the synthesis of the target secondary amine is through reductive amination. This one-pot reaction involves the formation of an imine from pyridine-3-carbaldehyde and 2-methylpropan-2-amine (tert-butylamine), followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mildness and high selectivity for the iminium ion over the aldehyde starting material.[3][5]
Experimental Protocol: Reductive Amination
Materials:
-
Pyridine-3-carbaldehyde (1.0 equiv)[6]
-
2-methylpropan-2-amine (tert-butylamine) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-3-carbaldehyde (1.0 equiv) and 2-methylpropan-2-amine (1.2 equiv) in anhydrous DCE or DCM (to a concentration of approximately 0.1 M).
-
Addition of Reducing Agent: Stir the solution at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is completely consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. The triethylamine is added to the eluent to prevent peak tailing of the basic amine product on the acidic silica gel.
Caption: Workflow for the synthesis of the core scaffold.
Part 2: Derivatization of the Core Scaffold
The secondary amine of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is the primary site for derivatization. N-acylation and N-alkylation are two straightforward and high-yielding reactions to generate a diverse library of compounds.
Protocol 1: N-Acylation to Synthesize Amide Derivatives
N-acylation of the secondary amine with various acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine yields a series of tertiary amides.[1][7][8] This reaction is generally robust and proceeds under mild conditions.
Materials:
-
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (1.0 equiv)
-
Acyl chloride or acid anhydride (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the core amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride or acid anhydride (1.1 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 1-3 hours).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude amide by flash column chromatography or recrystallization.
Protocol 2: N-Alkylation to Synthesize Tertiary Amine Derivatives
Direct N-alkylation with alkyl halides is a common method to introduce further diversity.[2] Care must be taken to avoid over-alkylation, although with a secondary amine leading to a tertiary amine, this is less of a concern than with primary amines.
Materials:
-
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (1.0 equiv)
-
Alkyl halide (e.g., iodide or bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the core amine (1.0 equiv), the alkyl halide (1.1 equiv), and potassium carbonate (1.5 equiv) in acetonitrile or DMF.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and add water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude tertiary amine by flash column chromatography.
Caption: General derivatization strategies for the core scaffold.
Part 3: Analytical Characterization and Purification
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The N-H proton of the secondary amine core scaffold will typically appear as a broad singlet.[4][9] Upon acylation, this signal will disappear. In ¹H NMR spectra, the protons on the carbon adjacent to the nitrogen (the methylene bridge and the quaternary carbon of the tert-butyl group) will be deshielded.[10]
-
¹³C NMR: The carbons attached to the nitrogen will also be deshielded and can be diagnostic.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the parent compound and its derivatives.
-
High-Performance Liquid Chromatography (HPLC): The purity of each compound should be determined by reverse-phase HPLC. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue.[11][12] Using a mobile phase with a low concentration of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[12]
Purification
-
Flash Column Chromatography: This is the primary method for purifying multi-gram quantities of the synthesized compounds. As mentioned, adding a small amount of triethylamine to the eluent is often necessary for basic pyridine compounds.
-
Preparative HPLC: For final purification of small quantities of compounds for biological testing, reverse-phase preparative HPLC is the method of choice.
| Parameter | Suggested Starting Conditions for HPLC |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Part 4: Data Management and SAR Exploration
A systematic approach to data management is crucial for building a robust structure-activity relationship.
Data Summary Table
All synthesized compounds should be cataloged with their structure, purity, and biological activity data in a centralized database or spreadsheet.
| Compound ID | Structure | R Group | MW | Purity (%) | IC₅₀ (µM) |
| CORE-001 | H | 178.28 | >98% | >100 | |
| AMIDE-001 | -COCH₃ | 220.30 | >98% | 50.2 | |
| AMINE-001 | -CH₃ | 192.30 | >98% | 75.8 | |
| ... | ... | ... | ... | ... | ... |
Note: Structures are representational placeholders.
Structure-Activity Relationship (SAR) Workflow
The data generated from the initial library of derivatives will guide the design of the next generation of compounds. By comparing the activity of different amides and tertiary amines, initial hypotheses about the required properties of the 'R' group can be formulated.
Caption: A typical workflow for a drug discovery campaign.
References
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9332–9343. [Link]
-
Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 241-244. [Link]
-
Gage, J. R., & Wulff, W. D. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370-378. [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. [Link]
-
ResearchGate. (n.d.). H NMR spectrum of secondary amine N,N'-(1,4-phenylenebis (methylene)) bis(propan-2-amine) (B) in CDCl 3. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(1), 81-83. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. [Link]
-
Procter, D. J., et al. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 57(46), 15165-15169. [Link]
-
Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1435-1440. [Link]
-
Hu, J., et al. (2023). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Nature Communications, 14(1), 5961. [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
Kumar, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11520. [Link]
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Application Notes and Protocols for the Radiosynthesis of [¹¹C]2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Introduction
The neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in fast synaptic transmission within the brain.[1] Dysregulation of nAChRs is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and substance abuse.[2] Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that allows for the in-vivo quantification of receptor density and distribution, offering a powerful tool for understanding the role of nAChRs in these conditions and for the development of novel therapeutics.[3][4]
The development of specific and selective PET radiotracers for nAChR subtypes is an area of intense research.[1][4] The compound 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine contains structural motifs, namely the pyridine ring and a secondary amine, common to many nAChR ligands.[5][6] Its structure suggests potential as a novel PET tracer for this receptor system. This application note provides a comprehensive, field-proven protocol for the radiolabeling of this compound with carbon-11 ([¹¹C]), a positron-emitting radionuclide with a half-life of 20.4 minutes, ideal for PET imaging studies.[7]
The chosen radiosynthetic strategy is the N-methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I), one of the most common and robust methods in modern carbon-11 chemistry. This approach offers high efficiency and is amenable to automation, a critical consideration for routine clinical production. We will detail the precursor synthesis, the radiolabeling reaction, a robust purification methodology, and the essential quality control procedures required to ensure the final radiopharmaceutical is safe and effective for human administration.[8][9]
Radiosynthesis Workflow
The overall workflow for the production of [¹¹C]2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a multi-step process beginning with the production of the radionuclide and culminating in the quality control of the final injectable product.
Figure 1: Overall workflow for the synthesis of [¹¹C]2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Experimental Protocols
Precursor Synthesis: N-(pyridin-3-ylmethyl)propan-2-amine
The des-methyl precursor is required for the final radiolabeling step. It can be synthesized via reductive amination of pyridine-3-carboxaldehyde with propan-2-amine.
Materials:
-
Pyridine-3-carboxaldehyde
-
Propan-2-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve pyridine-3-carboxaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add propan-2-amine (1.2 eq) to the solution and stir at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure precursor, N-(pyridin-3-ylmethyl)propan-2-amine. Confirm identity and purity via NMR and MS analysis.
Radiosynthesis of [¹¹C]2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
This protocol details the N-methylation using [¹¹C]CH₃I produced from cyclotron-generated [¹¹C]CO₂.[10] The use of a strong, non-nucleophilic base is critical for deprotonating the secondary amine without competing in the methylation reaction.[11]
Materials:
-
[¹¹C]CO₂ produced from a medical cyclotron.[12]
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora).
-
Precursor: N-(pyridin-3-ylmethyl)propan-2-amine.
-
Sodium hydride (NaH), 60% dispersion in mineral oil.
-
Dimethylformamide (DMF), anhydrous.
-
Semi-preparative HPLC system with a radioactivity detector.
-
C18 solid-phase extraction (SPE) cartridge.
-
Sterile water for injection, USP.
-
0.9% Sodium Chloride for injection, USP.
-
Sterile 0.22 µm filter.
Procedure:
-
[¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[12] The [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄, which is then reacted with iodine vapor in the gas phase to produce [¹¹C]CH₃I.[10] This process is typically fully automated within the synthesis module.
-
Precursor Preparation: In a shielded hot cell, prepare a solution of the precursor (0.5 - 1.0 mg) in 300 µL of anhydrous DMF. Add a small amount of NaH (approx. 1-2 mg) to the solution to act as the base.
-
Radiolabeling Reaction: The gaseous [¹¹C]CH₃I is bubbled through the prepared precursor solution at room temperature. The reaction vessel is then sealed and heated to 80-100 °C for 3-5 minutes. The use of a solid inorganic base in DMF has been shown to promote rapid methylation of arylamines even at room temperature, though gentle heating can increase efficiency for some substrates.[11]
-
Quenching and Preparation for HPLC: After the reaction time, the mixture is quenched with 1.0 mL of HPLC mobile phase and filtered to remove the base before injection onto the HPLC system.
Purification Protocol
Purification is essential to separate the desired radiolabeled product from unreacted precursor and radioactive impurities, ensuring high radiochemical purity.[13] High-performance liquid chromatography (HPLC) is the gold standard for this purpose.[14][15]
HPLC System Parameters:
-
Column: Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector (at a wavelength suitable for the pyridine chromophore, e.g., 254 nm) in series with a radioactivity detector.
Procedure:
-
Inject the quenched reaction mixture onto the semi-preparative HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors. The product peak should be identified by its retention time, which will be distinct from the more polar unreacted precursor.
-
Collect the radioactive peak corresponding to [¹¹C]2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine into a flask containing sterile water (approx. 20 mL).
-
Formulation: Pass the collected HPLC fraction through a pre-conditioned C18 SPE cartridge. The product will be trapped on the cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol, USP (0.5 - 1.0 mL), followed by 0.9% sterile saline (9.0 - 9.5 mL).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. This is the final injectable dose.
Quality Control (QC)
Rigorous quality control is mandatory to ensure the radiopharmaceutical is safe and suitable for human administration.[8][16][17] All QC tests must be completed before the product is released.
| Parameter | Specification | Method | Rationale |
| Radionuclide Identity | Coincidence peak at 511 keV | Gamma Ray Spectroscopy | Confirms the presence of a positron-emitting radionuclide.[16] |
| Radionuclidic Purity | Half-life between 19-22 min | Dose Calibrator/Gamma Counter | Ensures no long-lived radionuclidic impurities are present.[18] |
| Radiochemical Purity (RCP) | ≥ 95% | Analytical Radio-HPLC | Determines the percentage of radioactivity present in the desired chemical form.[9][17][19] |
| Chemical Purity | Peak corresponding to product should be minimal | Analytical HPLC (UV detector) | Ensures that the amount of non-radioactive compound is low, maximizing specific activity. |
| pH | 5.0 - 7.5 | pH meter or validated pH strips | Ensures the final product is physiologically compatible.[8][17] |
| Visual Inspection | Clear, colorless, free of particulates | Visual check against a lighted background | Ensures no foreign matter is present in the injectable solution.[16] |
| Sterility | No microbial growth | Sterility Test (e.g., USP <71>) | Confirms the absence of viable microorganisms.[16] Due to the short half-life, this is often performed retrospectively. |
| Bacterial Endotoxins | < 175 EU/V (V=max dose volume) | Limulus Amebocyte Lysate (LAL) Test | Ensures the absence of pyrogens that can cause a fever response.[17] |
| Residual Solvents | Ethanol < 0.5%, Acetonitrile < 0.04% | Gas Chromatography (GC) | Confirms that solvent levels from the synthesis and purification are below safety limits.[16] |
Conclusion
This application note provides a robust and detailed protocol for the synthesis, purification, and quality control of [¹¹C]2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. The N-methylation of a secondary amine precursor with [¹¹C]CH₃I is a reliable and high-yielding method for producing this potential PET radiotracer for imaging nicotinic acetylcholine receptors. Adherence to the described purification and stringent quality control procedures is paramount to ensure the production of a safe and effective radiopharmaceutical for preclinical and clinical research.
References
- QC of PET Radiopharmaceuticals. (n.d.). Slideshare.
- A novel PET radiotracer for molecular imaging of the α3β4 nicotinic acetylcholine receptor. (2018). ScienceDirect.
- Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (n.d.). NIH PMC.
- PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. (n.d.). NIH PMC.
- Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. (n.d.). PubMed.
- Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key.
- New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. (2017). NIH PMC.
- [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. (2024). PubMed.
- Nicotinic Acetylcholine Receptors and Imaging. (2000). Ingenta Connect.
- The Importance of Purification for Radiolabeled Compounds. (n.d.). Moravek.
- Quality Control of PET Radiopharmaceuticals. (n.d.). ResearchGate.
- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). MDPI.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience.
- Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. (2020). NIH PMC.
- Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. (2023). ACS Publications.
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). NIH PMC.
- Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. (2014). NIH.
- Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico.
- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). Semantic Scholar.
- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). MDPI.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (n.d.). NIH PMC.
- C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. (n.d.). NIH PMC.
- C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. (n.d.). ACS Central Science.
- Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. (2022). MDPI.
- Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry. (n.d.). NIH PMC.
- Purification, formulation and quality control of radiopharmaceuticals. (2020). YouTube.
- Analytical control and purification of radiopharmaceuticals. (2018). CERN Indico.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications.
Sources
- 1. atlasofscience.org [atlasofscience.org]
- 2. PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptors and Imaging: Ingenta Connect [ingentaconnect.com]
- 5. jneurosci.org [jneurosci.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 10. Recent progress in [11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moravek.com [moravek.com]
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- 16. PET - QC of PET Radiopharmaceuticals | PDF [slideshare.net]
- 17. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Note & Protocol: Formulation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a tertiary amine containing a pyridine moiety, for in vivo research applications. The protocol emphasizes a systematic, tiered approach to vehicle selection and formulation development, addressing the common challenges associated with amine-containing compounds, such as pH-dependent solubility and potential instability. This guide is intended for researchers, scientists, and drug development professionals seeking to develop a safe, stable, and effective parenteral formulation for preclinical studies.
Introduction: The Formulation Challenge
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a molecule of interest for various pharmacological studies. Its structure, featuring a tertiary amine and a pyridine ring, presents specific challenges and considerations for formulation development. Tertiary amines are typically basic and can be protonated to form salts, which often exhibit higher aqueous solubility.[1][2] The pyridine ring, a heterocyclic aromatic structure, also contributes to the molecule's basicity.[3][4] The formulation strategy, therefore, hinges on controlling the pH to maintain the compound in its soluble, protonated state while ensuring its stability and physiological compatibility.[][6]
The primary objective of this protocol is to provide a robust and adaptable methodology for developing a parenteral formulation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. We will explore a range of vehicle systems, from simple aqueous solutions to more complex co-solvent and surfactant-based systems, to accommodate a potentially wide range of required dosages and inherent solubility characteristics of the compound.
Pre-formulation Considerations
Before proceeding with the formulation, a thorough understanding of the physicochemical properties of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is crucial. While specific experimental data for this compound is not widely available, its structure allows us to infer several key properties that will guide our formulation strategy.
-
Basicity and pKa: The presence of two nitrogen atoms, one in the pyridine ring and a tertiary amine, suggests that the compound is basic. The pKa of the pyridinium ion is approximately 5.25.[4] The pKa of the tertiary amine is likely to be in the range of 9-11. This means the compound will be positively charged and likely more soluble at a lower pH.
-
Solubility: The solubility of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is expected to be highly pH-dependent. At physiological pH (7.4), a significant portion of the molecules may be in the less soluble free base form. Therefore, acidification of the formulation vehicle is a primary strategy to enhance solubility.
-
Stability: The stability of the compound in solution, particularly the pyridine moiety, should be considered.[7][8][9] Extremes of pH and exposure to light can potentially lead to degradation. A preliminary stability assessment of the final formulation is recommended.
Tiered Approach to Vehicle Selection
A tiered approach to vehicle selection allows for a systematic and resource-efficient formulation development process. The choice of vehicle will depend on the target concentration of the drug and its observed solubility.
Tier 1: Aqueous Buffered Solutions
For low-dose studies, a simple aqueous buffered solution is the preferred starting point due to its safety and physiological compatibility.
Tier 2: Co-solvent Systems
If the required concentration cannot be achieved in an aqueous buffer, the use of co-solvents can enhance solubility.
Tier 3: Surfactant-based Systems
For very poorly soluble compounds or high-dose studies, surfactants can be employed to form micelles that encapsulate the drug.
Recommended Excipients for Parenteral Formulation
The selection of excipients is critical for ensuring the safety, stability, and efficacy of the parenteral formulation.[10][11][12] All excipients should be of high purity and meet compendial standards (e.g., USP, EP).[13]
| Excipient | Function | Typical Concentration Range (Parenteral) | Notes |
| Acids/Bases | pH adjustment | q.s. to target pH | Hydrochloric acid, citric acid, sodium hydroxide are commonly used.[6][14][15] |
| Buffers | Maintain pH | 10-50 mM | Citrate, phosphate, acetate buffers. Choice depends on target pH and compatibility. |
| Tonicity Agents | Isotonicity | q.s. to ~280-300 mOsm/kg | Sodium chloride, dextrose, mannitol.[10][13] |
| Co-solvents | Increase solubility | 5-40% | Propylene glycol, polyethylene glycol (PEG) 300/400, ethanol. |
| Solubilizers/Surfactants | Increase solubility | 1-10% | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15.[16] |
Experimental Protocols
Protocol 1: Formulation in an Aqueous Buffered Vehicle
This protocol is the recommended starting point for achieving a low to moderate concentration of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Materials:
-
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
-
Sterile Water for Injection (WFI)
-
0.1 N Hydrochloric Acid
-
0.1 N Sodium Hydroxide
-
Citric Acid
-
Sodium Citrate
-
Sodium Chloride
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 20 mM Citrate Buffer:
-
Dissolve the appropriate amounts of citric acid and sodium citrate in WFI to achieve the desired pH (start with pH 4.0).
-
-
Determine the Intrinsic Solubility:
-
Add an excess amount of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine to the citrate buffer in a sterile vial.
-
Agitate the mixture at room temperature for 24 hours to ensure equilibrium.
-
Filter the suspension through a 0.22 µm filter.
-
Analyze the filtrate by a suitable method (e.g., HPLC-UV) to determine the concentration.
-
-
Prepare the Target Concentration Formulation:
-
Weigh the required amount of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine for the target concentration.
-
Add approximately 80% of the final volume of the citrate buffer.
-
Stir until the compound is fully dissolved. Gentle warming (30-40°C) may be applied if necessary.
-
Adjust the pH to the target value (e.g., 4.0) using 0.1 N HCl or 0.1 N NaOH.
-
Add the required amount of sodium chloride to achieve an isotonic solution.
-
Add the remaining citrate buffer to reach the final volume.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial.
-
Protocol 2: Formulation in a Co-solvent Vehicle
This protocol should be followed if the target concentration cannot be achieved using the aqueous buffer system.
Materials:
-
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Water for Injection (WFI)
-
0.1 N Hydrochloric Acid
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the Co-solvent Vehicle:
-
A common starting point is a mixture of PG:PEG 400:WFI (e.g., 40:10:50 v/v/v).
-
Mix the components thoroughly.
-
-
Solubility Testing in Co-solvent:
-
Determine the solubility of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine in the co-solvent vehicle following the procedure in Protocol 1.
-
-
Prepare the Target Concentration Formulation:
-
Weigh the required amount of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
-
Dissolve the compound in the PG and PEG 400 mixture first.
-
Slowly add the WFI while stirring.
-
Adjust the pH with 0.1 N HCl if necessary (aim for a pH of 4-5).
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial.
-
Preliminary Stability Assessment
A short-term stability study is essential to ensure the integrity of the formulation during the course of an in vivo experiment.
Procedure:
-
Prepare the final formulation as described above.
-
Store aliquots of the formulation at different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Accelerated (40°C)
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples for:
-
Appearance (clarity, color, precipitation)
-
pH
-
Concentration of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (by HPLC)
-
Presence of degradation products (by HPLC)
-
Visualizations
Caption: Formulation development workflow for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Caption: Decision logic for vehicle selection.
Conclusion
The successful formulation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine for in vivo studies requires a systematic approach that addresses its inherent physicochemical properties as a basic amine-containing compound. By following the tiered methodology presented in this guide, researchers can efficiently develop a safe, stable, and effective parenteral formulation. It is imperative to perform a preliminary stability assessment of the final formulation to ensure the integrity of the compound throughout the duration of the planned in vivo experiments.
References
- PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
- Roquette. (n.d.). Parenteral preparations, challenges in formulations.
- BenchChem. (n.d.). Technical Support Center: Stability of Fluorinated Pyridines in Solution.
- National Institutes of Health. (n.d.). Prodrugs for Amines.
- Ashland. (n.d.). Parenteral excipients.
- Sciencemadness Wiki. (2022). Pyridine.
- Chemistry Stack Exchange. (2020). Stability of pyridine derivatives.
- PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- American Elements. (n.d.). 2-methyl-N-(propan-2-yl)pyridin-3-amine.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- CymitQuimica. (n.d.). CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.
- CD Formulation. (n.d.). pH Modifier Excipients.
- BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- CompoundingToday.com. (n.d.). pH Adjusting Database.
- BLDpharm. (n.d.). 97266-25-6|2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
-
PubChem. (n.d.). 2-Methyl-2-(pyridin-3-yl)propan-1-amine. Retrieved from [Link]
- Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9).
- BOC Sciences. (n.d.). Custom Amine Synthesis Services.
- Pharmaceutical Technology. (2017). pH Adjustment in Pharmaceutical Production.
- Bio IT World. (2022). New chemical reaction creates a faster, simpler way of making tertiary amines for medicines.
-
ACS Publications. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2022). From amines to (form)amides: a simple and successful mechanochemical approach.
- ChemNet. (n.d.). 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine.
- ChemBK. (n.d.). N-(Pyridin-3-ylmethyl)propan-2-amine,19730-12-2.
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- 16. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Welcome to the technical support center for the synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sterically hindered secondary amine. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low Yield in Reductive Amination
Question: I am attempting to synthesize 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine via reductive amination of 3-pyridinecarboxaldehyde with tert-butylamine, but I am consistently obtaining low yields. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the reductive amination to form a sterically hindered secondary amine like 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine are a common challenge. The primary bottleneck is often the formation of the imine intermediate due to the steric bulk of the tert-butylamine.[1][2]
Causality and Solutions:
-
Steric Hindrance: The bulky tert-butyl group hinders the nucleophilic attack of the amine on the carbonyl carbon of 3-pyridinecarboxaldehyde. This slows down the formation of the hemiaminal and subsequent dehydration to the imine.[1][3]
-
Solution 1: Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB). STAB is less reactive than sodium borohydride (NaBH₄) and selectively reduces the imine in the presence of the aldehyde, allowing the imine-formation equilibrium to be driven forward.[3][4] Using stronger reducing agents like NaBH₄ can lead to premature reduction of the aldehyde, consuming starting material and lowering the yield.[3][4]
-
Solution 2: Reaction Conditions:
-
pH Control: Maintain a slightly acidic pH (around 4-5). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[4] Acetic acid is a common and effective acid for this purpose.
-
Water Removal: The formation of the imine from the hemiaminal is a dehydration reaction.[3] Employing a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or using a Dean-Stark apparatus can shift the equilibrium towards the imine product.
-
-
-
Competing Reactions: Over-alkylation, where the desired secondary amine reacts further with the aldehyde, is a potential side reaction, although less common with sterically hindered amines.[4]
-
Solution: A one-pot procedure where the imine is reduced as it is formed minimizes the concentration of the product amine available to react further.[5]
-
Experimental Protocol: Optimized Reductive Amination
| Reagent/Parameter | Quantity/Value |
| 3-Pyridinecarboxaldehyde | 1.0 eq |
| tert-Butylamine | 1.2 eq |
| Sodium Triacetoxyborohydride (STAB) | 1.5 eq |
| Dichloroethane (DCE) or Tetrahydrofuran (THF) | Anhydrous |
| Acetic Acid | 0.1 - 0.5 eq |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Issue 2: Difficulty in Product Purification
Question: After my reaction, I am struggling to isolate pure 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine from the reaction mixture. What are the common impurities and what is the best purification strategy?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the reducing agent byproducts, and potential side products. The basic nature of the pyridine and amine functionalities can also complicate standard chromatographic purification.
Common Impurities and Purification Strategies:
-
Unreacted 3-Pyridinecarboxaldehyde: Can be removed by a bisulfite wash.
-
Unreacted tert-Butylamine: Being volatile, it can often be removed under reduced pressure.
-
Boron Salts (from reducing agent): These are typically removed by an aqueous workup.
-
Over-alkylation Product (Tertiary Amine): If present, this can be difficult to separate from the desired secondary amine due to similar polarities.
Recommended Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acetic acid and hydrolyze any remaining reducing agent.
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Acid-Base Extraction (for stubborn impurities):
-
Dissolve the crude product in an organic solvent (e.g., DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like 1M NaOH until pH > 10.
-
Extract the product back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified amine.
-
-
Column Chromatography: If further purification is needed, silica gel chromatography can be employed. Use a solvent system with a small amount of a basic modifier to prevent tailing.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is often effective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is there an alternative synthetic route if reductive amination fails?
A1: Yes, an alternative two-step approach involves the formation of an amide followed by its reduction.[6][7]
-
Amide Formation: React 3-pyridinecarboxylic acid with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to form the acid chloride. Then, react the acid chloride with tert-butylamine to form N-tert-butylpicolinamide.
-
Amide Reduction: Reduce the resulting amide to the desired secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]
-
Considerations: This route avoids the sterically hindered imine formation but uses highly reactive and moisture-sensitive reagents like SOCl₂ and LiAlH₄, requiring anhydrous conditions and careful handling.[7]
Workflow for Alternative Amide Reduction Route
Caption: Alternative two-step synthesis via amide formation and reduction.
Q2: Can I use catalytic hydrogenation for the reductive amination step?
A2: Catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Pd/C or PtO₂) can be used for reductive amination.[1] However, for sterically hindered amines, this method often requires high pressures and temperatures, which may not be readily accessible in all laboratory settings.[9] Additionally, the pyridine ring can sometimes be reduced under harsh hydrogenation conditions. Hydride reducing agents like STAB are generally more convenient and selective for this specific transformation on a lab scale.
Q3: Why is my reaction turning dark brown/black?
A3: A dark coloration can indicate decomposition of the aldehyde or side reactions. 3-Pyridinecarboxaldehyde can be prone to polymerization or other side reactions, especially in the presence of base or at elevated temperatures.
-
Troubleshooting Steps:
-
Purity of Aldehyde: Ensure you are using fresh, pure 3-pyridinecarboxaldehyde. Consider purifying it by distillation if it appears discolored.
-
Temperature Control: Run the reaction at room temperature or even cooled in an ice bath to minimize side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the tert-butyl group (a singlet integrating to 9 protons), the methylene bridge (a singlet integrating to 2 protons), and the protons on the pyridine ring.
-
¹³C NMR will confirm the number of unique carbon environments.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₄N₂ = 150.22 g/mol ).[10]
-
Infrared (IR) Spectroscopy: Look for the N-H stretch of the secondary amine.
-
Thin Layer Chromatography (TLC): To assess purity against the starting materials.
Decision Tree for Troubleshooting Low Yields
Caption: Troubleshooting flowchart for low yield issues.
References
-
Chemistry LibreTexts. (2021, February 24). 24.6: Synthesis of Amines. [Link]
-
Master Organic Chemistry. Reduction of Amides to Amines. [Link]
-
Wikipedia. Amide reduction. [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
-
Chem Help ASAP. (2020, March 20). Amide reduction & amine synthesis. YouTube. [Link]
-
Wikipedia. Reductive amination. [Link]
-
MDPI. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(8), 941. [Link]
-
Suga, H., Kakehi, A., & Baba, T. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(7), 856. [Link]
- Google Patents.
-
The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1437-1441. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents.
-
American Elements. 2-methyl-N-(propan-2-yl)pyridin-3-amine. [Link]
-
Chemistry LibreTexts. (2022, January 23). Reductive Amination. [Link]
-
Royal Society of Chemistry. (2012). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 48(80), 10004-10006. [Link]
-
National Institutes of Health. (2019). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Chemistry – A European Journal, 25(57), 13111-13115. [Link]
-
ResearchGate. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]
-
ResearchGate. (2013). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. ResearchGate. [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
National Institutes of Health. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Molecules, 28(8), 3373. [Link]
-
ResearchGate. (2008). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Synthetic Communications, 38(18), 3151-3162. [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15835-15846. [Link]
-
PubChem. 2-Methyl-2-(pyridin-3-yl)propan-1-amine. [Link]
- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
National Institutes of Health. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(13), 9034-9054. [Link]
Sources
- 1. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine | MDPI [mdpi.com]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amide reduction - Wikipedia [en.wikipedia.org]
- 10. N-(Pyridin-3-ylmethyl)propan-2-amine DiscoveryCPR 19730-12-2 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Welcome to the technical support center for the synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.
I. Overview of the Synthesis: Reductive Amination Pathway
The most common and efficient method for synthesizing 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is through the reductive amination of pyridine-3-carboxaldehyde with tert-butylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
The selection of the reducing agent is critical for the success of this reaction. Mild reducing agents are preferred to avoid the reduction of the pyridine ring or the starting aldehyde.
Reaction Scheme:
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
A. Low or No Product Yield
Q1: I am not getting any product, or the yield is very low. What are the possible causes?
A1: Low or no yield can stem from several factors, primarily related to the reagents, reaction conditions, and the formation of the imine intermediate.
-
Cause 1: Inactive or Impure Reagents:
-
Pyridine-3-carboxaldehyde: This aldehyde is susceptible to oxidation to nicotinic acid. Ensure you are using a fresh or properly stored bottle. The presence of a white solid (nicotinic acid) in your aldehyde indicates degradation.
-
tert-Butylamine: This amine is hygroscopic and can absorb atmospheric moisture, which can hinder imine formation. Use a freshly opened bottle or distill it before use.[1]
-
Reducing Agent: The activity of borohydride-based reducing agents can diminish over time, especially if not stored under anhydrous conditions.
-
-
Cause 2: Inefficient Imine Formation:
-
The formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials. Ensure all your glassware is oven-dried and you are using anhydrous solvents.
-
Troubleshooting Protocol: Consider the use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to sequester the water formed during imine formation.[2]
-
-
Cause 3: Suboptimal Reaction Conditions:
-
Temperature: Imine formation is often favored by gentle heating (30-50 °C). However, the subsequent reduction is typically carried out at a lower temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
pH: The pH of the reaction medium is crucial. Imine formation is generally favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. You can add a catalytic amount of a mild acid like acetic acid.
-
B. Presence of Impurities in the Final Product
Q2: My NMR spectrum shows unexpected peaks. What are the likely impurities?
A2: Several side reactions can lead to the formation of impurities.
-
Impurity 1: Unreacted Starting Materials:
-
Detection: Peaks corresponding to pyridine-3-carboxaldehyde and tert-butylamine in your NMR or GC-MS.
-
Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or a depleted reducing agent.
-
Solution: Increase the reaction time or the amount of the limiting reagent. Ensure the reducing agent is added portion-wise to maintain its activity.
-
-
Impurity 2: Over-reduction Products:
-
Detection: Peaks corresponding to (pyridin-3-yl)methanol.
-
Cause: The reducing agent can directly reduce the starting aldehyde. This is more likely to occur if the reducing agent is too reactive or if imine formation is slow.
-
Solution: Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is known for its selectivity in reductive aminations.[3] Alternatively, ensure the imine is pre-formed before the addition of a stronger reducing agent like sodium borohydride.
-
-
Impurity 3: Bis-alkylation Product (Tertiary Amine):
-
Detection: A product with a higher molecular weight corresponding to the addition of another pyridine-3-ylmethyl group to the product amine.
-
Cause: The secondary amine product can react with another molecule of the imine intermediate.
-
Solution: Use a slight excess of tert-butylamine relative to the aldehyde to favor the formation of the desired secondary amine.
-
III. Optimized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyridine-3-carboxaldehyde (1.0 eq) and an anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Add tert-butylamine (1.1 - 1.2 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor the formation of the imine by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.2 - 1.5 eq), in portions over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Data Presentation
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Recommended Range | Rationale |
| tert-Butylamine (eq) | 1.1 - 1.2 | A slight excess minimizes the formation of the tertiary amine byproduct. |
| Reducing Agent (eq) | 1.2 - 1.5 | Ensures complete reduction of the imine. |
| Temperature | 0 °C to Room Temp | Controls the reaction rate and minimizes side reactions. |
| Solvent | Anhydrous DCM, THF, or Methanol | The choice of solvent can influence the reaction rate and solubility of reagents. |
V. Visualizations
Diagram 1: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis problems.
VI. References
-
Reductive Amination in Organic Synthesis: For a comprehensive overview of reductive amination reactions, including mechanisms and a variety of reducing agents, refer to the review by Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. ([Link])
-
Sodium Triacetoxyborohydride as a Selective Reducing Agent: For detailed information on the properties and applications of STAB in reductive amination, see Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])
-
General Organic Chemistry Principles: For foundational knowledge on reaction mechanisms, including imine formation and reduction, consult a standard organic chemistry textbook such as "Organic Chemistry" by Paula Yurkanis Bruice. ([Link])
-
Synthesis of Pyridine Derivatives: A relevant patent that describes methods for preparing pyridin-2-yl-methylamine derivatives, which can provide insights into similar synthetic strategies. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. ()[4]
-
ACS Reagent Guide on Reductive Amination: This guide provides practical considerations for selecting reagents for reductive amination. ([Link])[3]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Welcome to the technical support guide for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not only practical, step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Compound Profile: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Before troubleshooting, it's essential to understand the physicochemical properties of the molecule. This compound possesses two basic nitrogen centers: one on the pyridine ring and a secondary amine in the aliphatic chain. These functional groups are the key to overcoming its solubility limitations.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 97266-25-6 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1] |
| Molecular Weight | 164.25 g/mol | [1] |
| Predicted pKa | ~4.5-5.5 (Pyridinic N), ~10.0-11.0 (Aliphatic N) | [2][3] |
| Predicted logP | ~1.5 - 2.5 | - |
Note: pKa and logP values are estimates based on structurally similar compounds and general principles of organic chemistry. Actual experimental values may vary.
Core Concept: The "Why" of Poor Solubility
The structure of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine presents a dualistic nature. While the nitrogen atoms can engage in hydrogen bonding, the molecule also contains a nonpolar tert-butyl group and an aromatic pyridine ring. These hydrophobic regions contribute to low aqueous solubility at neutral or basic pH, where the amine groups are uncharged. The fundamental principle for enhancing its solubility is to protonate these basic nitrogen atoms, converting the neutral, less soluble "free base" into a highly polar, water-soluble "salt" form.[4][5]
Troubleshooting Guide & FAQs
This section addresses common solubility issues in a question-and-answer format.
Q1: My compound won't dissolve or has precipitated from my neutral aqueous buffer. What is the most direct solution?
Answer: The most probable cause is that the pH of your solution is too high, causing the compound to exist in its neutral, poorly soluble form. The primary and most effective method to solubilize amines is through pH adjustment to form a soluble salt.[6][7] By lowering the pH, you protonate the nitrogen atoms, creating charged species that are readily solvated by water.
The compound has two key pKa values. To ensure both nitrogens are protonated and solubility is maximized, the pH of the final solution should be at least 1-2 units below the lower pKa (the pyridine nitrogen). A target pH of ≤ 3.5 is a robust starting point.
Caption: pH-dependent equilibrium of the amine compound.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) of the compound in a suitable acid, such as 0.1 M Hydrochloric Acid (HCl). The compound should dissolve readily.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Titration/Dilution: Add a small, fixed volume of the acidic stock solution to each buffer. Observe for any precipitation.
-
Quantification (Optional but Recommended): After allowing the solutions to equilibrate (e.g., 1-2 hours with gentle agitation), centrifuge the samples. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each pH.
This systematic approach will define the precise pH range required to maintain the solubility needed for your specific experimental concentration.
Q2: Adjusting the pH to a very low level is incompatible with my biological assay. What is my next best option?
Answer: When stringent pH control is necessary, co-solvency is an excellent secondary strategy.[8][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving compounds with significant hydrophobic character, effectively increasing their solubility.
Commonly used co-solvents in research settings include:
| Co-Solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent; excellent for high-concentration stocks. Can be toxic to cells at concentrations >0.5-1%.[11] |
| Ethanol | A versatile, less toxic option. Commonly used in formulations. |
| Propylene Glycol (PG) | A viscous solvent often used in pharmaceutical formulations.[9] |
| Polyethylene Glycol 400 (PEG 400) | A low-toxicity polymer, suitable for both in vitro and in vivo applications.[] |
Experimental Protocol: Co-Solvent Screening
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% of the co-solvent you wish to test (e.g., 50 mg/mL in DMSO).
-
Create a Co-Solvent Gradient: In separate tubes, prepare your aqueous buffer (at the required experimental pH) containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20%).
-
Spike and Observe: Add a small aliquot of the stock solution to each co-solvent buffer to achieve your final desired concentration of the compound.
-
Assess Solubility: Vortex each tube and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour). For best results, quantify the soluble fraction via HPLC.
-
Select the Lowest Effective Concentration: Choose the lowest percentage of co-solvent that maintains the compound in solution to minimize potential artifacts in your experiment.
Q3: My experiment is highly sensitive to both pH and organic solvents. Is there a solvent-free alternative?
Answer: Yes. For applications demanding a purely aqueous system at a near-neutral pH, cyclodextrin complexation is a sophisticated and highly effective strategy.[] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the hydrophobic portions of a drug molecule, forming a "host-guest" inclusion complex.[14] This complex effectively shields the nonpolar regions from water, dramatically increasing the apparent solubility of the compound.[]
For a molecule of this size, β-cyclodextrins and their chemically modified derivatives are most suitable:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a preferred choice for many pharmaceutical applications.[13]
-
Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD): Carries a negative charge, which can enhance complexation with positively charged (protonated) drugs.[15]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to create a concentrated stock solution (e.g., 20-40% w/v). This may require gentle heating and stirring.
-
Add the Compound: Weigh the solid 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine and add it directly to the cyclodextrin solution.
-
Facilitate Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (4-24 hours is typical) to allow the inclusion complex to form.
-
Remove Undissolved Compound: Centrifuge the solution at high speed to pellet any remaining, un-complexed solid.
-
Quantify and Use: Carefully collect the supernatant. Determine the concentration of the solubilized compound via an appropriate analytical method (e.g., HPLC-UV). This quantified stock solution is now ready for use.
Q4: How do I select the best solubilization strategy for my specific application?
Answer: The optimal strategy depends on the constraints of your experimental system. This decision tree outlines a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a solubilization method.
-
For most in vitro screening assays: pH adjustment is the simplest and most cost-effective method, provided the low pH does not affect assay components.
-
For cell-based assays: Co-solvency is often the practical choice. Start with a DMSO stock and ensure the final co-solvent concentration is below its cytotoxic limit (typically <0.5% for DMSO).
-
For in vivo formulations or sensitive biological systems: Cyclodextrins are the gold standard, as they avoid the harshness of low pH and the potential toxicity of organic solvents.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine and ensure reliable, reproducible experimental outcomes.
References
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.[Link]
-
Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Wikipedia. (n.d.). Cosolvent.[Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.[Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.[Link]
-
American Elements. (n.d.). 2-methyl-N-(propan-2-yl)pyridin-3-amine.[Link]
-
Lugo, M. A., et al. (2019). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences. [Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry.[Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.[Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
-
Creative Chemistry. (n.d.). Solubility and pH of amines.[Link]
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs.[Link]
-
PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine.[Link]
-
PubChem. (n.d.). 2-(Pyridin-3-yl)propan-2-amine.[Link]
-
Singh, R., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
ACS Publications. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
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Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
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PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine.[Link]
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ACS Publications. (1990). Solubilization of cyclodextrins for analytical applications. Analytical Chemistry. [Link]
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Study.com. (n.d.). When added to water, soluble amines will...[Link]
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Le, T. N., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. International Journal of Pharmaceutics. [Link]
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PubChem. (n.d.). 2-Methyl-2-(pyridin-3-yl)propan-1-amine.[Link]
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ChemGulf. (2025). How do amines and amides affect the pH of a solution?[Link]
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Chemistry LibreTexts. (2023). Advanced Properties of Amines.[Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9).[Link]
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Ligandbook. (n.d.). Package name: (2S)-N-methyl-1-phenyl-propan-2-amine.[Link]
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Lead Sciences. (n.d.). N-(Pyridin-3-ylmethyl)propan-2-amine.[Link]
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PubChemLite. (n.d.). N-(pyridin-3-ylmethyl)propan-2-amine.[Link]
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Technical Support Center: Stabilizing 2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Introduction
Welcome to the technical support guide for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. This document is intended for researchers, scientists, and drug development professionals who handle and store this compound. As a molecule possessing both a secondary amine and a pyridine moiety, its long-term stability is critical for ensuring experimental reproducibility and the integrity of research data. Improper storage can lead to degradation, compromising sample purity and downstream applications.
This guide provides a comprehensive overview of best practices, troubleshooting advice, and detailed protocols to ensure the long-term stability of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main points of vulnerability in the molecule are the secondary amine and the pyridine ring. The primary degradation pathways are:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of imines, amides, or other oxygenated byproducts. The nitrogen on the pyridine ring can also be oxidized to form an N-oxide. This process is accelerated by exposure to atmospheric oxygen.[1][2][3][4][5]
-
Photodegradation: The pyridine ring makes the compound susceptible to degradation upon exposure to UV light.[6][7][8][9] Light can provide the energy to initiate radical reactions, leading to discoloration (e.g., turning yellow or brown) and the formation of complex impurities.
-
Reaction with Atmospheric Components: As a basic compound, it can react with acidic gases in the atmosphere, such as carbon dioxide, to form carbamates or carbonate salts. It can also absorb moisture (hygroscopicity), which may facilitate other degradation reactions.
Q2: My sample of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine has turned yellow/brown. What happened and is it still usable?
A2: A color change to yellow or brown is a common indicator of degradation, most likely due to oxidation and/or photodegradation.[10] This discoloration suggests the formation of chromophoric impurities. The usability of the sample depends entirely on the requirements of your experiment. For applications requiring high purity, such as quantitative assays or GMP processes, the material should be considered suspect. We strongly recommend re-analyzing the purity of the sample via HPLC or GC-MS before use. If the purity is below your required specification, the sample should be repurified or discarded.
Q3: What are the ideal conditions for long-term storage?
A3: To minimize degradation, the compound should be stored with strict control over temperature, atmosphere, and light. The ideal conditions are:
-
Atmosphere: Under an inert gas like argon or nitrogen.[10][13][14][15][16]
-
Light: Protected from light in an amber glass vial or a container wrapped in aluminum foil.[10][17]
-
Container: A tightly sealed, high-quality glass container (e.g., borosilicate amber vial with a PTFE-lined cap).[18][19]
Q4: Should I store the compound as a neat solid/oil or in solution?
A4: For long-term storage, it is almost always preferable to store the compound in its neat, solid (if applicable) or pure oil form. Storing it in solution can introduce new degradation pathways, as the solvent itself can participate in reactions, and it is more difficult to remove all oxygen from a solvent. If you must store it in solution for short-term use, choose a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), thoroughly degas the solution, and store it under an inert atmosphere at low temperature. Some aromatic amine standard solutions have shown instability depending on the solvent used.[20]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/GC chromatogram | Oxidation, photodegradation, or hydrolysis. | 1. Confirm the identity of the new peaks using mass spectrometry (MS).2. Review storage conditions. Ensure the sample was stored under inert gas, protected from light, and at ≤ -20°C.[10][12]3. If purity is compromised, repurify the material (e.g., via column chromatography or distillation) before use. |
| Decreased potency or inconsistent results in biological assays | Degradation of the active compound, leading to a lower effective concentration. | 1. Immediately quarantine the stock of the compound.2. Perform a quantitative purity analysis (e.g., qNMR or HPLC with a calibrated standard) to determine the exact concentration.3. If degradation is confirmed, use a fresh, verified lot of the compound for subsequent experiments. |
| Sample appears discolored (yellow/brown) upon receipt or removal from storage | Exposure to air and/or light during shipping or handling. | 1. Document the discoloration with a photograph.2. Analyze the purity of the material immediately to establish a baseline.3. If the material is new, contact the supplier. If it is from your own stock, review handling procedures to minimize exposure during aliquoting and use. |
| Difficulty dissolving the compound after storage | Formation of insoluble degradation products or reaction with atmospheric CO2/water to form salts. | 1. Attempt sonication to aid dissolution.2. Analyze the purity of the soluble portion and compare it to an analysis of the total mixture (if possible) to check for selective degradation.3. Consider that salt formation may have occurred. Mild acidification or basification might aid dissolution, but this could affect your experiment. |
Mechanisms of Degradation
Understanding the chemical rationale behind the storage recommendations is key to preventing degradation.
Oxidative Degradation
The secondary amine can undergo oxidation, particularly at the C-H bond adjacent to the nitrogen (the methylene bridge). This can lead to the formation of an iminium ion intermediate, which can be further oxidized or react with water to form undesirable byproducts.[1][3]
Photodegradation
The pyridine ring absorbs UV light, which can excite the molecule to a higher energy state. This can initiate cleavage of the pyridine ring or lead to the formation of radicals, which then propagate a chain reaction of degradation.[6][7][8]
The diagram below illustrates the primary points of vulnerability on the molecule.
Caption: Key degradation pathways for the target compound.
Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol describes the best practice for aliquoting and storing a new batch of the compound.
-
Preparation: Work in a fume hood or glove box that can be purged with an inert gas (argon or nitrogen). Ensure all glassware (vials, spatulas) is clean and completely dry.
-
Inerting: Place the required number of amber glass vials and caps (with PTFE liners) in a desiccator. Purge the desiccator with inert gas for at least 15 minutes.
-
Aliquoting: In the inert atmosphere, carefully aliquot the desired amount of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine into each pre-inertized vial. Work quickly to minimize exposure time.
-
Blanketing: Before sealing, flush the headspace of each vial with a gentle stream of inert gas for 10-15 seconds.[13][14][21] This process, known as blanketing or padding, displaces any residual oxygen.[14][15][21]
-
Sealing: Immediately and tightly seal each vial with its cap. For extra security, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, batch number, concentration/amount, and the date of storage.
-
Storage: Place the sealed and labeled vials into a freezer box. Store the box in a designated, light-protected freezer at -20°C or -80°C.[12]
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for checking the purity of a stored sample. The exact conditions may need to be optimized for your specific HPLC system.
-
Standard Preparation: Prepare a standard solution of a known high-purity reference sample at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) in the same solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 260 nm (pyridine chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and the sample. Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Verification: The retention time of the main peak in your sample should match that of the reference standard. The appearance of significant pre- or post-peaks indicates the presence of impurities.
Experimental Workflow Diagram
Caption: Recommended workflow for handling and storing the compound.
Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (refrigerated) | ≤ -20°C (frozen) | Slows the rate of all chemical degradation reactions.[10] |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) blanket[10][13] | Prevents oxidation by atmospheric oxygen.[14] |
| Light Exposure | Amber vial | Amber vial or foil-wrapped clear vial | Prevents light-induced photodegradation.[17] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed borosilicate glass vial with PTFE-lined cap | Ensures chemical inertness and prevents moisture ingress.[18][19] |
References
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Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]
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Microbial and Solar Photocatalytic Degradation of Pyridine - Engineered Science Publisher. Available at: [Link]
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UV photolysis for accelerating pyridine biodegradation - PubMed. Available at: [Link]
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Safe Chemical Storage: 7 Pro Tips You Need - Nist Global. Available at: [Link]
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Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. Available at: [Link]
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Amine Product Testing: Ensuring Quality and Purity in Amines - Diplomata Comercial. Available at: [Link]
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(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]
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Scheme 7. Mechanism of the oxidation of secondary amines 1a and b As... - ResearchGate. Available at: [Link]
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]
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Degradation of pyridines in the environment - Semantic Scholar. Available at: [Link]
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Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI. Available at: [Link]
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Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Available at: [Link]
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[Biodegradation of pyridine under UV irradiation] - PubMed. Available at: [Link]
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Using A Nitrogen Blanket on a Poly Processing Tank. Available at: [Link]
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Oxidation of Amines by Flavoproteins - PMC - NIH. Available at: [Link]
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Chemical Storage Principles & Best Practices. Available at: [Link]
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Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC - NIH. Available at: [Link]
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Nitrogen Blanketing & Padding for Tanks, Transformers, More | GENERON. Available at: [Link]
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The Top 10 Best Practices For Proper Chemical Storage. Available at: [Link]
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BASICS OF TANK BLANKETING | Process Online. Available at: [Link]
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Best Practices for Proper Chemical Storage - The Synergist. Available at: [Link]
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8 Nitrogen Blanketing of Storage Tanks - YouTube. Available at: [Link]
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Mechanism of secondary amine oxidation. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. Available at: [Link]
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Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC - NIH. Available at: [Link]
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Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]
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What are stabilizers for amides, imides and amines for their long time storage? - ResearchGate. Available at: [Link]
- Method of analysis of amine by mass spectrometry - Google Patents.
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Available at: [Link]
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Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC - PubMed Central. Available at: [Link]
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Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. Available at: [Link]
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. Available at: [Link]
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Navigating Assay Variability: A Technical Support Guide for Researchers Using 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Welcome to the technical support center for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their assays and may be encountering inconsistent results. As a molecule possessing a pyridine ring, a secondary amine, and a bulky tert-butyl group, its behavior in aqueous and biological systems can be complex. This resource provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental challenges.
Our approach is rooted in explaining the "why" behind the troubleshooting steps, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Solubility and Compound Handling
Question 1: I'm observing precipitation of my compound after diluting it into my aqueous assay buffer. Why is this happening and what can I do?
Answer: This is a common issue related to the compound's solubility. While the pyridine moiety can aid in aqueous solubility, the overall molecule has hydrophobic regions that can lead to precipitation, especially when transferring from a high-concentration organic stock (like DMSO) into an aqueous buffer.
Underlying Causes:
-
pH-Dependent Solubility: The pyridine nitrogen and the secondary amine have pKa values that mean their protonation state (and thus charge and solubility) is highly dependent on the pH of your buffer.[1][2] At a pH below their pKa, these groups will be protonated and more soluble in water. If your buffer pH is near or above the pKa, the compound will be less charged and more prone to precipitation.
-
"Salting Out": High salt concentrations in your buffer can decrease the solubility of your compound by reducing the amount of "free" water molecules available to solvate it.
-
Critical Aggregation Concentration: Many small molecules can self-assemble into aggregates when their concentration exceeds a certain threshold, known as the critical aggregation concentration (CAC).[3] This is highly dependent on the specific buffer conditions.
Troubleshooting Protocol:
-
Check and Optimize Buffer pH:
-
Determine the predicted pKa of the amine groups in 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. You can use online prediction tools for this.
-
Adjust your buffer pH to be at least 1-2 units below the highest pKa value to ensure the compound is fully protonated and in its most soluble form. Be mindful that changing the pH can also affect your biological assay.[1]
-
-
Modify the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in organic solvent concentration can help keep the compound in solution.
-
Pluronic F-127: For cell-based assays, consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Pluronic F-127 to your final dilution step to help maintain solubility.
-
-
Assess Compound Aggregation:
-
Perform a dynamic light scattering (DLS) experiment to determine if aggregates are forming at your working concentration.[4][5]
-
A simpler, indirect method is to test the compound's activity in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in apparent activity in the presence of the detergent is often indicative of aggregation-based effects.[3]
-
Section 2: Assay-Specific Inconsistencies
Question 2: My results in a fluorescence-based assay are highly variable and show poor reproducibility. What could be the cause?
Answer: Inconsistent results in fluorescence assays can stem from the intrinsic properties of the compound, its interaction with assay components, or environmental factors. Pyridine-containing compounds, in particular, can sometimes interfere with fluorescence readouts.[6][7][8]
Underlying Causes:
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal and variability.[6]
-
Quenching: The compound could be absorbing light at the excitation or emission wavelength of your fluorophore, a phenomenon known as quenching.[6] This would lead to an apparent decrease in signal.
-
pH Sensitivity of the Fluorophore: If your compound is altering the local pH, it could be affecting the fluorescence of your reporter molecule.
Troubleshooting Workflow:
Caption: Troubleshooting fluorescence assay interference.
Experimental Protocols:
-
Autofluorescence Check:
-
Prepare wells containing your assay buffer and 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine at the highest concentration used in your experiment.
-
Do not add your fluorescent probe, enzyme, or cells.
-
Read the plate at the same excitation and emission wavelengths as your main experiment.
-
A significant signal indicates autofluorescence.
-
-
Quenching Assessment:
-
Prepare wells with your assay buffer and the fluorescent probe at its working concentration.
-
Add a range of concentrations of your compound.
-
Incubate for a short period and read the fluorescence.
-
A concentration-dependent decrease in fluorescence suggests quenching.
-
Question 3: I'm seeing unexpected or inconsistent inhibition/activation in my enzymatic assay. How can I determine if this is a real effect?
Answer: Distinguishing true biological activity from assay artifacts is crucial. The chemical structure of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, with its basic amine groups, can lead to non-specific interactions.
Underlying Causes:
-
Reactivity of the Amine: Secondary amines can be reactive and may form covalent bonds with components of your assay under certain conditions.[9][10]
-
pH Alteration: As a basic compound, it can alter the local pH of the assay, which can directly impact enzyme activity.[1][11] Most enzymes have a narrow optimal pH range for their activity.
-
Promiscuous Inhibition via Aggregation: As mentioned earlier, compound aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results.[4][5]
Data-Driven Troubleshooting:
| Potential Issue | Recommended Confirmatory Experiment | Expected Outcome if Issue is Present |
| pH Alteration | Measure the pH of the assay buffer with and without the compound at its highest working concentration. | A significant change in pH (e.g., >0.2 units). |
| Compound Instability | Incubate the compound in assay buffer for the duration of the experiment, then analyze by LC-MS to check for degradation products. | Appearance of new peaks or a decrease in the parent compound peak. |
| Aggregation | Perform the enzyme assay in the presence of 0.01% Triton X-100. | A significant reduction in the observed inhibition/activation. |
Step-by-Step Protocol to Validate a "Hit":
-
Confirm pH Stability: Ensure your assay buffer has sufficient buffering capacity to handle the addition of a basic compound.[12] A buffer concentration of 50-100 mM is generally recommended.
-
Test for Time-Dependent Effects: Run your assay with varying pre-incubation times of the enzyme with the compound. A time-dependent increase in effect may suggest covalent modification or slow binding.
-
Vary Enzyme Concentration: True inhibitors should show an IC50 that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors is often highly dependent on the enzyme concentration.
Section 3: Cell-Based Assays
Question 4: I'm observing cytotoxicity in my cell-based assay at concentrations where I don't expect it. What could be the reason?
Answer: Unforeseen cytotoxicity can be due to direct effects of the compound or indirect effects related to its physicochemical properties.
Underlying Causes:
-
Proton Sponge Effect: Amine-containing compounds can be taken up into acidic organelles like lysosomes. The subsequent protonation can lead to an influx of water and ions, causing osmotic swelling and rupture of the lysosome, which is toxic to the cell.
-
Impurities from Synthesis: The synthesis of such a molecule might leave behind reactive starting materials or byproducts that are cytotoxic.[13][14]
-
Precipitation in Media: If the compound precipitates in the cell culture media, these solid particles can be toxic to cells.
Troubleshooting and Verification:
Caption: Decision tree for investigating unexpected cytotoxicity.
-
Purity Analysis:
-
Always ensure the purity of your compound batch using methods like LC-MS and NMR. If you are not synthesizing it yourself, request a certificate of analysis from the vendor.
-
-
Solubility in Media:
-
Prepare the compound in your cell culture media at the highest working concentration and visually inspect for precipitation under a microscope after incubation at 37°C.
-
-
Lysosomal Health Assay:
-
Treat cells with your compound and a lysosomotropic dye like LysoTracker Red.
-
Image the cells using fluorescence microscopy to look for signs of lysosomal swelling or rupture compared to vehicle-treated cells.
-
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your assay results when working with 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
References
-
American Elements. (n.d.). 2-methyl-N-(propan-2-yl)pyridin-3-amine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]
-
PubChem. (n.d.). 2-(Pyridin-3-yl)propan-2-amine. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. Retrieved from [Link]
-
Gan, H., et al. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R & D, 25(7), 699-706. Retrieved from [Link]
-
Allen, K. E., et al. (2018). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 10(4), e53. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Kawabata, K., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 56(9), 3465-3475. Retrieved from [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties. Retrieved from [Link]
-
Hopax Fine Chemicals. (2019). Biological buffers solubility in water. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
-
Feng, B. Y., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 16(5), 564-570. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Retrieved from [Link]
-
ResearchGate. (2019). Why am I getting inconsistencies in my PCR duplicates?. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Li, X., et al. (2018). pH Effect and Chemical Mechanisms of Antioxidant Higenamine. Molecules, 23(9), 2173. Retrieved from [Link]
-
Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
Catalyst University. (2017, August 16). pH Effects on Amino Acid Structures [Video]. YouTube. Retrieved from [Link]
-
AAPS. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. Retrieved from [Link]
-
Britannica. (n.d.). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. Retrieved from [Link]
-
YouTube. (2023, June 15). Amines - Reactions (A-Level IB Chemistry) [Video]. Retrieved from [Link]
-
DovePress. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
PLOS ONE. (n.d.). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Retrieved from [Link]
-
Academia.edu. (n.d.). (DOC) Title: Experiment 8; Reactions of Amines. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
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- 12. dissolutiontech.com [dissolutiontech.com]
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- 14. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Welcome to the technical support resource for the synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues and optimize conditions for robust and reproducible results.
Synthesis Overview: Reductive Amination
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is most efficiently achieved via a one-pot reductive amination. This cornerstone reaction of organic synthesis involves the condensation of an aldehyde (3-pyridinecarboxaldehyde) with a primary amine (2-methylpropan-2-amine, or tert-butylamine) to form an intermediate imine (or the corresponding iminium ion). This intermediate is then reduced in situ to yield the desired secondary amine product.[1][2][3]
The choice of a suitable reducing agent is paramount to the success of this one-pot procedure. The agent must be mild enough to selectively reduce the C=N bond of the iminium ion without prematurely reducing the C=O bond of the starting aldehyde.[4][5]
Reaction Scheme: (Self-generated image, not from search results) 3-Pyridinecarboxaldehyde reacts with tert-butylamine to form an iminium intermediate, which is then reduced to the target amine.
Recommended Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), a mild and highly selective reducing agent that is particularly effective for reductive aminations.[2][4] It tolerates the slightly acidic conditions required for imine formation and is less moisture-sensitive than some alternatives.
Materials:
-
3-Pyridinecarboxaldehyde
-
tert-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-pyridinecarboxaldehyde (1.0 eq). Dissolve it in an appropriate volume of DCE (approx. 0.1 M concentration).
-
Amine Addition: Add tert-butylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid serves to catalyze the formation of the iminium ion.[4]
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The sterically hindered nature of tert-butylamine may require this pre-incubation period to facilitate imine formation.[4]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. An exotherm may be observed.
-
Reaction Monitoring: Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting aldehyde.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low, and I've recovered mostly unreacted starting aldehyde. What went wrong?
Answer: This is a classic sign of inefficient imine or iminium ion formation, which is the rate-determining step of many reductive aminations.[6] Several factors could be at play:
-
Sub-optimal pH: Imine formation is catalyzed by acid, but too much acid will protonate the amine nucleophile (tert-butylamine), rendering it inactive.[4][5] The use of a catalytic amount of acetic acid is intended to keep the pH in the optimal 4-5 range. You can check the pH of a small aqueous aliquot. If it's too acidic, the reaction will stall.
-
Presence of Water: Imine formation is a reversible condensation reaction that produces water.[4] If water is not removed, the equilibrium may not favor the imine. For particularly sluggish reactions, consider adding 4Å molecular sieves to the reaction mixture during the imine formation step to sequester water.[6]
-
Steric Hindrance: Tert-butylamine is a sterically bulky nucleophile. Its reaction with the aldehyde can be slow.[4] Ensure you allow sufficient time for imine formation before adding the reducing agent (as described in the protocol) or consider gentle heating (40-50 °C) to overcome the activation barrier.
Q2: The main impurity in my crude product is 3-pyridinemethanol. How do I prevent this?
Answer: The formation of 3-pyridinemethanol indicates that your reducing agent is reducing the starting aldehyde directly, rather than selectively reducing the imine. This is a common side reaction if the wrong reducing agent is used or if conditions are not optimal.
-
Choice of Reducing Agent: This issue is most common with stronger, less selective reducing agents like sodium borohydride (NaBH₄).[4] NaBH₄ can readily reduce aldehydes at a rate competitive with imine formation. The recommended protocol uses sodium triacetoxyborohydride (STAB), which is specifically designed to be a mild agent that preferentially reduces the protonated iminium ion over the neutral aldehyde.[2] If you are using NaBH₄, you must switch to STAB or sodium cyanoborohydride (NaBH₃CN).
-
Staged Addition: If you must use NaBH₄, a two-step procedure is necessary. First, form the imine in a solvent like methanol, ensuring complete conversion of the aldehyde. Then, in a separate step, add the NaBH₄ to reduce the isolated or in situ imine.[7]
Q3: The reaction is stalled or proceeding very slowly, even after 24 hours. What are my options?
Answer: Sluggish reaction rates are typically due to the high steric hindrance of tert-butylamine or low reactivity of the electrophile.
-
Increase Temperature: Gently heating the reaction to 40-50 °C can often provide the necessary energy to overcome the activation barrier for both imine formation and reduction without causing significant side reactions.[4]
-
Solvent Choice: While chlorinated solvents like DCE are standard, protic solvents like methanol can sometimes accelerate imine formation, especially when using reagents like NaBH₃CN.[4] However, be aware that STAB is not compatible with protic solvents.
-
Alternative Reducing Agents: For highly challenging substrates, catalytic hydrogenation (H₂ over a Pd, Pt, or Ni catalyst) is a powerful alternative.[2][8] This method avoids stoichiometric boron-based reagents but requires specialized hydrogenation equipment.
Q4: I'm unsure about the purification. What should I expect?
Answer: The product is a basic amine. This property can be exploited during both the workup and chromatography.
-
Workup: The aqueous wash with NaHCO₃ is crucial to remove the acidic catalyst and byproducts.
-
Chromatography: The pyridine nitrogen and the secondary amine nitrogen are basic and can cause tailing on standard silica gel. To mitigate this, it is common practice to add a small amount of a volatile base, such as triethylamine (~1-2%), to the eluent system (e.g., Ethyl Acetate/Hexanes/Triethylamine). This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
Optimization of Reaction Conditions
The choice of reagents can be tailored to your specific laboratory constraints and substrate requirements. The following table summarizes key parameters for common reductive amination conditions.
| Parameter | Condition 1: NaBH(OAc)₃ (STAB) | Condition 2: NaBH₃CN | Condition 3: H₂/Catalyst |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Hydrogen Gas |
| Typical Solvent | Aprotic (DCE, DCM, THF) | Protic (Methanol, Ethanol) | Protic (Methanol, Ethanol) |
| pH Control | Mildly acidic (e.g., catalytic AcOH) | Mildly acidic (pH 4-5)[4][5] | Neutral |
| Key Advantages | Mild, selective, commercially available, good functional group tolerance.[2] | Effective for one-pot synthesis, stable in acidic solutions.[5] | "Green" (byproduct is water), highly effective, no stoichiometric waste.[8] |
| Key Considerations | Incompatible with protic solvents; generates stoichiometric waste. | Toxicity risk (can release HCN gas upon acidic workup); requires careful handling.[2] | Requires specialized high-pressure hydrogenation equipment; catalyst can be pyrophoric. |
Visual Workflows and Diagrams
To better illustrate the experimental and logical processes, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Caption: Decision tree for troubleshooting low yield issues in the reductive amination reaction.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Reductive Amination.
-
Shimizu, K., et al. (2021). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Kumar, S., et al. (2020). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Retrieved from [Link]
-
Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
-
Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Retrieved from [Link]
-
Schoemaker, H. E., et al. (2003). Formation of butylamine in the reductive amination of butyraldehyde over Rh/graphite catalyst. ResearchGate. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Synthesis of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Welcome to the technical support guide for the synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific reductive amination reaction. Below, you will find a series of frequently asked questions (FAQs) that address common challenges, from byproduct formation to purification, grounded in mechanistic principles and field-proven protocols.
Overview of the Core Synthesis
The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is most commonly achieved via a one-pot reductive amination. This process involves the condensation of pyridine-3-carbaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product. While straightforward in principle, the reaction is susceptible to several side reactions that can complicate purification and reduce overall yield.
Caption: Overall reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction yields are low, and I'm recovering unreacted pyridine-3-carbaldehyde. What is the primary cause?
A1: This issue almost always points to a problem with the choice of reducing agent or reaction conditions, leading to the premature reduction of the starting aldehyde to an alcohol (pyridin-3-ylmethanol) before it can form the imine.
Causality: The core of a successful one-pot reductive amination is selectivity. The reducing agent must preferentially reduce the protonated imine (iminium ion) over the starting carbonyl compound.[1][2]
-
Sodium Borohydride (NaBH₄): This is a powerful and non-selective reducing agent. In a one-pot reaction, it will readily reduce both the aldehyde and the imine intermediate.[3][4] This lack of selectivity is the most common reason for recovering the corresponding alcohol byproduct and observing low yields of the desired amine.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is the reagent of choice for this transformation.[1][2] Due to the steric hindrance and electron-withdrawing effects of its three acetoxy groups, STAB is a milder and more selective hydride donor.[3][5] It is significantly more reactive towards the protonated imine intermediate than towards the neutral aldehyde, making it ideal for one-pot procedures.[1][2][4]
Solution: Switch to Sodium Triacetoxyborohydride (STAB) as your reducing agent. It is specifically designed for one-pot reductive aminations to avoid this exact problem.[2][3]
| Reagent | Selectivity | Ideal Use Case | Common Byproduct |
| NaBH₄ | Low (Reduces C=O and C=N) | Two-step process (pre-form imine first) | Pyridin-3-ylmethanol |
| NaBH(OAc)₃ | High (Prefers protonated C=N) | One-pot, direct amination | Minimal |
| NaBH₃CN | High (Prefers protonated C=N) | One-pot, but generates toxic cyanide waste | Minimal |
Q2: I've identified a significant amount of pyridin-3-ylmethanol in my crude product. How do I prevent its formation?
A2: The formation of pyridin-3-ylmethanol is a direct consequence of the competitive reduction of the starting aldehyde. As discussed in Q1, the primary solution is to use a more selective reducing agent.
Caption: Competing reaction pathways in the synthesis.
Detailed Protocol for Minimizing Alcohol Byproduct:
-
Reagent Selection: Use Sodium Triacetoxyborohydride (STAB) (1.2–1.5 equivalents).
-
Solvent: Employ an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3] STAB is water-sensitive and not compatible with protic solvents like methanol.[2]
-
Procedure (One-Pot):
-
Dissolve pyridine-3-carbaldehyde (1.0 equiv.) and tert-butylamine (1.1–1.2 equiv.) in anhydrous DCM.
-
Stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation. The equilibrium can be shifted by adding a drying agent like anhydrous MgSO₄ or molecular sieves.
-
Add STAB in portions to the stirring mixture. An initial exotherm may be observed.
-
Monitor the reaction to completion using TLC or LC-MS.
-
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure.
Q3: My mass spectrometry data shows a peak corresponding to a di-alkylated product. What is this, and how can I avoid it?
A3: This byproduct is likely N,N-bis(pyridin-3-ylmethyl)-2-methylpropan-2-amine, a tertiary amine formed from over-alkylation. This occurs when the desired secondary amine product, which is also nucleophilic, reacts with another molecule of pyridine-3-carbaldehyde and is subsequently reduced.
Causality: The product of the first alkylation (the secondary amine) can sometimes be as reactive or more reactive than the starting primary amine, leading to a second alkylation event.[6][7] This is a classic challenge in amine synthesis.[7] Reductive amination is generally more controlled than direct alkylation with halides, but over-alkylation can still occur if conditions are not optimized.[8]
Solutions to Prevent Over-alkylation:
-
Stoichiometry Control: Use a slight excess of the primary amine (tert-butylamine, ~1.2 equivalents) relative to the aldehyde (1.0 equivalent). This ensures the aldehyde is consumed before it has a significant opportunity to react with the secondary amine product.
-
Slow Addition: If feasible, adding the aldehyde slowly to a mixture of the amine and the reducing agent can maintain a low concentration of the aldehyde, further disfavoring the second alkylation.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting aldehyde is fully consumed to prevent further conversion to the tertiary amine.
Q4: Purification is challenging. How can I effectively separate my product from unreacted tert-butylamine and other byproducts?
A4: The basic nature of the pyridine and amine functionalities allows for effective purification using acid-base extraction, which is often more scalable and economical than column chromatography.
Workflow for Acid-Base Extraction:
Caption: Step-by-step acid-base purification workflow.
Protocol Details:
-
Dissolution: Dissolve the crude reaction residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Both the desired product and unreacted tert-butylamine will be protonated and move into the aqueous layer. Neutral byproducts like pyridin-3-ylmethanol will remain in the organic layer, which can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 12). This deprotonates the amine salts, converting them back to their free-base forms.
-
Product Extraction: Extract the basified aqueous solution multiple times with fresh DCM or ethyl acetate. The desired product, now neutral, will move back into the organic layer. The more volatile tert-butylamine may partially remain in the aqueous phase or be removed during solvent evaporation.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Sumimoto, M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Refining Analytical Methods for 2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine Metabolites
Welcome to the technical support center dedicated to the bioanalysis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting. We will move beyond rote protocols to explain the underlying scientific principles, ensuring you can build robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the early stages of method development for this compound.
Q1: What are the likely major metabolites of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine?
A1: While experimental data is definitive, we can predict major metabolic pathways based on the compound's structure. Computational tools and knowledge of common biotransformations suggest several key metabolites.[1][2][3] Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is likely to introduce polar functional groups.[2] Phase II metabolism will then conjugate these groups to enhance water solubility and facilitate excretion.[4]
Predicted Phase I & II Metabolic Pathways:
-
Oxidation of the tert-butyl group: This can lead to the formation of a primary alcohol (hydroxylation) and subsequent oxidation to a carboxylic acid.
-
Pyridine Ring Modifications: N-oxidation and hydroxylation of the pyridine ring are common metabolic routes for pyridine-containing compounds.
-
Conjugation: The hydroxylated metabolites are prime candidates for Phase II conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).
These predicted metabolites will have significantly different physicochemical properties (e.g., polarity, pKa) than the parent compound, which is a critical consideration for developing extraction and chromatography methods.
Q2: I'm starting method development. Should I use Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A2: The choice of sample preparation is a critical decision that balances throughput, cleanliness, and recovery.[5]
-
Protein Precipitation (PPT): This is the fastest and simplest technique. However, it is also the "dirtiest," often leading to significant matrix effects, particularly ion suppression in LC-MS/MS analysis.[6] It may be suitable for initial screening but often lacks the robustness needed for validated quantitative assays.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is effective for the relatively non-polar parent compound, but the recovery of highly polar, hydrophilic metabolites (like the carboxylic acid or glucuronide conjugates) can be very poor.[5]
-
Solid-Phase Extraction (SPE): SPE is the most selective technique and is often the best choice for achieving the highest data quality.[7] By choosing the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode), you can selectively retain the parent drug and a wide range of its metabolites while effectively removing interfering matrix components like phospholipids.[5][7] While more time-consuming to develop, a well-optimized SPE method provides the cleanest extracts, minimizes matrix effects, and yields the most reliable quantitative data.[8]
Q3: My peaks for the parent amine compound are tailing badly. What's the cause and how do I fix it?
A3: Peak tailing for basic compounds like 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a common issue in reversed-phase HPLC.[9][10] The primary cause is often secondary interactions between the positively charged amine group of the analyte and negatively charged residual silanol groups on the surface of the silica-based column packing.[10][11]
Solutions to Mitigate Peak Tailing:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid) ensures the analyte is consistently protonated and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[9]
-
Use a Buffer: In addition to acid, incorporating a buffer salt (e.g., ammonium formate or ammonium acetate) can help.[10][12] The positively charged ammonium ions in the mobile phase will interact with the negative silanol sites, effectively "shielding" them from the analyte.[10][12]
-
Modern Column Chemistries: Use a column with high-purity silica and effective end-capping. Many modern columns are specifically designed to reduce silanol activity and improve peak shape for basic compounds.[11]
-
Check for Extra-Column Volume: Ensure that all tubing is properly connected and has a minimal length and internal diameter, as excessive dead volume in the system can contribute to peak broadening and tailing.[11]
Part 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving specific, complex issues you may encounter during your experiments.
Scenario 1: Low and Inconsistent Recovery of Polar Metabolites
Problem: You are using a reversed-phase SPE protocol. While the parent drug shows good recovery (>85%), the hydroxylated and carboxylic acid metabolites show low and variable recovery (<40%).
Underlying Cause: Polar metabolites are not being efficiently retained on the non-polar reversed-phase sorbent and are being lost during the sample loading or wash steps.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low polar metabolite recovery in SPE.
Scenario 2: Inconsistent Quantification and Suspected Matrix Effects
Problem: Your quality control (QC) samples show high variability (%CV > 20%) and fail to meet acceptance criteria as defined by FDA guidance.[13][14] You suspect matrix effects are compromising the assay's accuracy.[6][15]
Underlying Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are suppressing or enhancing the ionization of the analyte and/or internal standard in the mass spectrometer's source, leading to erroneous results.[5][6][15]
Troubleshooting Workflow:
Caption: Decision tree for identifying and mitigating matrix effects.
Scenario 3: Failure to Separate Isomeric Metabolites
Problem: Two predicted hydroxylated metabolites, one on the pyridine ring and one on the tert-butyl group, are co-eluting, making individual quantification impossible.
Underlying Cause: The isomers have very similar physicochemical properties, and the current chromatographic conditions do not provide sufficient selectivity to resolve them.
Troubleshooting Workflow:
Caption: Strategies for resolving isomeric drug metabolites.
Part 3: Key Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma
This protocol is designed to capture the basic parent drug and its more polar, neutral, and acidic metabolites.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Oasis MCX)
-
Human Plasma (K2EDTA)
-
Phosphoric Acid
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step disrupts protein binding and ensures the basic parent compound is fully protonated (positively charged).
-
Condition: Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The protonated parent drug will bind to the cation exchange sites, while the parent and metabolites will also be retained by reversed-phase.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water. This removes highly polar matrix components.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences. The parent drug remains bound by the strong ion-exchange mechanism.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the parent drug, disrupting its ionic bond with the sorbent and allowing it to be eluted along with the metabolites.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Baseline LC-MS/MS Method
This method provides a starting point for the analysis of the parent drug and its primary metabolites. Optimization will be required.
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][16]
LC Parameters:
-
Column: C18 Column, 2.1 x 50 mm, 1.8 µm (A column designed for good peak shape with basic compounds is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 5 1.0 0.4 5 5.0 0.4 60 5.1 0.4 95 6.0 0.4 95 6.1 0.4 5 | 8.0 | 0.4 | 5 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Hypothetical MRM Transitions):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Parameters: Optimize for your specific instrument, but typical starting points are:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: These must be optimized by infusing pure standards of the parent drug and its metabolites. The table below is illustrative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Parent Drug | 193.3 | 122.1 | 15 |
| Hydroxy-Metabolite | 209.3 | 122.1 | 18 |
| Carboxy-Metabolite | 223.3 | 177.2 | 20 |
| N-Oxide Metabolite | 209.3 | 107.1 | 22 |
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Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion. Retrieved from [Link]
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Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
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Xenaki, V., & Gago-Ferrero, P. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 484-492. Retrieved from [Link]
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Zhang, D., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(2), 200-214. Retrieved from [Link]
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Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Retrieved from [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
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Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (n.d.). ResolveMass. Retrieved from [Link]
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Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]
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McEachran, A. D., et al. (2021). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Metabolites, 11(10), 658. Retrieved from [Link]
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Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. Retrieved from [Link]
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de Bruyn Kops, C., et al. (2020). GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics. Chemical Research in Toxicology, 33(9), 2495-2507. Retrieved from [Link]
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Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). ALWSCI. Retrieved from [Link]
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Xu, R. N., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(11), 743-747. Retrieved from [Link]
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Aziz, M. Y. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]
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Zhang, G., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 927, 178-184. Retrieved from [Link]
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Patel, B. N., et al. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-351. Retrieved from [Link]
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Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling, 52(3), 617-648. Retrieved from [Link]
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Tyagi, R., et al. (2015). Predicting the binding modes and sites of metabolism of xenobiotics. Physical Chemistry Chemical Physics, 17(35), 22690-22700. Retrieved from [Link]
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From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. (2025, August 13). BioInsights. Retrieved from [Link]
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Mehta, L., et al. (2021). Metabolite Detection and Profiling Using Analytical Methods. Current Pharmaceutical Analysis, 17(1), 2-9. Retrieved from [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved from [Link]
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Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn. Retrieved from [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. (2018, January 3). YouTube. Retrieved from [Link]
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de Bruyn Kops, C., et al. (2020). GLORYx: Prediction of the Metabolites Resulting from Phase 1 and Phase 2 Biotransformations of Xenobiotics. ResearchGate. Retrieved from [Link]
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Understanding and Improving Solid-Phase Extraction. (2022, February 1). LCGC International. Retrieved from [Link]
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Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(674). Retrieved from [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved from [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). Journal of Bioequivalence & Bioavailability, 4(5), 062-067. Retrieved from [Link]
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Bioanalytical method revalidation challenges in pharma R&D. (2023, July 17). Bioanalysis Zone. Retrieved from [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved from [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. Retrieved from [Link]
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Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved from [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2010). Journal of Analytical & Bioanalytical Techniques, 1(1). Retrieved from [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
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LC/MS Troubleshooting Guide. (2024, August 12). ResearchGate. Retrieved from [Link]
-
SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved from [Link]
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LSMSMS troubleshooting. (2025, November 26). Scribd. Retrieved from [Link]
-
Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]
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Separation of enantiomers of New Psychoactive Substances by HPLC. (n.d.). ResearchGate. Retrieved from [Link]
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Simple Approaches to Solid Phase Extraction (SPE) Method Development [Video]. (2016, April 6). YouTube. Retrieved from [Link]
-
Optimizing Wash & Elution in SPE Method Development. (2015, September 5). Phenomenex. Retrieved from [Link]
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Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). Metabolites, 13(10), 1097. Retrieved from [Link]
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Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. (2024). Applied Chemical Engineering, 4(1). Retrieved from [Link]
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Technical Support Center: Mitigating Toxicity of Pyridin-3-ylmethylamine Derivatives
Document ID: TSC-CHEM-24-001 Last Updated: January 22, 2026
Introduction: The pyridin-3-ylmethylamine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its utility stems from the pyridine ring's ability to improve properties like metabolic stability, potency, and permeability.[1][2] However, this scaffold is not without its challenges. The basic nitrogen center and the aromatic pyridine ring can introduce several toxicological liabilities, including off-target pharmacology, metabolic instability leading to reactive metabolites, and cardiotoxicity via hERG channel inhibition.[3][4]
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to identifying and mitigating the toxicities associated with this important chemical class. The content is organized into frequently asked questions for a rapid overview and detailed troubleshooting guides for specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with the pyridin-3-ylmethylamine scaffold?
A1: The main concerns can be categorized into three areas:
-
hERG Potassium Channel Inhibition: The basic amine, a common feature of these molecules, is a well-known pharmacophore for binding to the hERG channel, which can lead to QT prolongation and potentially fatal cardiac arrhythmias.[4]
-
Reactive Metabolite (RM) Formation: The pyridine ring is susceptible to metabolic oxidation by cytochrome P450 enzymes (CYPs). This can form unstable, electrophilic intermediates (reactive metabolites) that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug-induced toxicities.[5][6]
-
General Cytotoxicity & Off-Target Effects: The basicity of the amine can lead to lysosomotropism, where the compound becomes trapped in the acidic lysosomes of cells, causing phospholipidosis and non-specific cytotoxicity. Furthermore, the overall structure may have affinity for unintended biological targets.
Q2: How does the metabolism of the pyridine ring contribute to toxicity?
A2: The pyridine ring can be metabolized through several pathways. A key pathway of concern is oxidation. For instance, CYP enzymes can oxidize the pyridine ring to form an N-oxide or hydroxylated pyridines.[7] In some cases, further oxidation can lead to the formation of electrophilic species like ortho-quinones, which are highly reactive and can adduct with nucleophiles such as the thiol group of glutathione (GSH) or cysteine residues in proteins.[8] The formation of these adducts is a key indicator of RM-related risk.[5][8]
Q3: What is a good starting point for assessing the toxicity of my lead compound?
A3: A tiered, systematic approach is recommended:
-
In Silico Assessment: Use computational models to predict pKa, logP, and potential for hERG inhibition and reactive metabolite formation.
-
In Vitro Cytotoxicity: Screen your compound against a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293) to determine its general cytotoxic potential (IC50).[9]
-
hERG Liability Assessment: Conduct an initial screen using a hERG binding assay (e.g., radioligand displacement) or an automated patch-clamp assay to determine the IC50 for channel blockade.[3][10]
-
Metabolic Stability & RM Screening: Perform a metabolic stability assay in liver microsomes (human, rat) and include a glutathione (GSH) trapping experiment to screen for the formation of reactive metabolites.[5][6]
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses specific issues you may encounter during your experiments and provides actionable strategies to mitigate them.
Guide 1: High In Vitro Cytotoxicity Observed
Problem: Your pyridin-3-ylmethylamine derivative shows promising target potency but exhibits high cytotoxicity in multiple cell lines during initial screening.
Q: What is the likely cause of this non-specific toxicity, and how can I address it through chemical modification?
A: High cytotoxicity is often linked to the physicochemical properties of the molecule, particularly its lipophilicity (LogP/LogD) and basicity (pKa). Highly basic and lipophilic compounds can accumulate in lysosomal compartments, leading to cell death.
Troubleshooting Protocol:
-
Characterize Physicochemical Properties: Experimentally measure the LogD at pH 7.4 and the pKa of the basic amine. High values (e.g., LogD > 3.5, pKa > 9.5) are often correlated with cytotoxicity.
-
Strategy 1: Reduce Basicity (pKa): The goal is to lower the pKa of the amine to reduce lysosomal trapping, which can also often mitigate hERG affinity.[11]
-
Method: Introduce electron-withdrawing groups near the basic nitrogen. Adding fluorine atoms to the alkyl chain or replacing it with structures like morpholines or oxetanes can effectively lower the pKa.[11][12]
-
Example: Modifying a piperidine ring with fluorine can significantly reduce the nitrogen's basicity.[11]
-
-
Strategy 2: Reduce Lipophilicity (LogD):
-
Method: Introduce polar functional groups (e.g., hydroxyl, amide) or replace lipophilic aromatic rings with more polar heteroaromatics.[4]
-
Example: Swapping a phenyl ring for a pyrazole or adding a hydroxyl group to an alkyl chain can decrease LogD and improve the cytotoxicity profile.
-
| Modification Strategy | Effect on pKa | Effect on LogD | Expected Impact on Cytotoxicity |
| Add β-hydroxyl to amine side-chain | Decrease (~1-1.5 units)[11] | Decrease | Improvement |
| Introduce α-Fluorine to amine side-chain | Decrease (~1-2 units)[12] | Minor Increase | Improvement |
| Replace piperidine with morpholine | Decrease | Decrease | Significant Improvement |
| Add polar group (e.g., -CONH2) to scaffold | Minimal on amine | Decrease | Improvement |
Guide 2: Evidence of Reactive Metabolite (RM) Formation
Problem: Your compound shows a positive result in a glutathione (GSH) trapping assay, indicating the formation of a potentially toxic reactive metabolite.
Q: How can I identify the metabolic "soft spot" on the pyridine ring and modify the structure to block this bioactivation pathway?
A: The most common bioactivation pathway for a pyridine ring involves oxidation. Identifying the exact site of metabolism is crucial for designing a solution.
Troubleshooting Protocol:
-
Identify the Adduct: Use LC-MS/MS to characterize the structure of the GSH adduct(s). The mass shift (+305.068 Da for GSH) and fragmentation pattern will pinpoint which part of the molecule is being modified, implicating it as the site of bioactivation.[8]
-
Strategy 1: Block the Site of Metabolism: Once the metabolically labile position on the pyridine ring is identified, you can block it with a metabolically stable group.
-
Method: The most common and effective blocking group is fluorine due to its small size and metabolic stability.[7] Alternatively, a methyl group can be used, though it adds more bulk.
-
Example: If oxidation is occurring at the C-5 position of the pyridine ring, synthesizing the 5-fluoro analog will prevent this pathway.
-
-
Strategy 2: Modulate Ring Electronics:
-
Method: Introduce an additional nitrogen atom into the ring (e.g., converting a pyridine to a pyrimidine) or add a potent electron-withdrawing group. This deactivates the ring towards oxidative metabolism.[7]
-
Rationale: Lowering the electron density of the aromatic ring makes it a poorer substrate for oxidative CYP450 enzymes.[7]
-
Diagram: Metabolic Bioactivation and Mitigation Strategy
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Confirming the Biological Activity of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine: A Comparative Guide to Monoamine Oxidase Inhibition
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Amine Derivative
In the landscape of neuropharmacology, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. The compound 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine presents a chemical scaffold that merits investigation, particularly for its potential interaction with key enzymes in the central nervous system. The presence of a pyridine ring and a secondary amine moiety suggests a plausible interaction with monoamine oxidases (MAOs), enzymes pivotal in the catabolism of monoamine neurotransmitters.[1][2] This guide provides a comprehensive framework for confirming the biological activity of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, with a focused hypothesis on its role as a monoamine oxidase inhibitor. We will objectively compare its potential performance with established MAO inhibitors, Moclobemide and Selegiline, and provide detailed experimental protocols to validate this hypothesis.
Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants. Conversely, MAO-B has a higher affinity for dopamine, and its inhibitors are utilized in the management of Parkinson's disease.[1] The therapeutic outcome of a novel MAO inhibitor is thus critically dependent on its potency and selectivity towards these isoforms.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust, evidence-based pathway to characterize 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. We will delve into the mechanistic rationale, present detailed in vitro and in vivo experimental designs, and offer a comparative analysis against industry-standard compounds.
Comparative Analysis: Benchmarking Against Established MAO Inhibitors
To ascertain the therapeutic potential of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a direct comparison with well-characterized MAO inhibitors is essential. We have selected Moclobemide, a reversible and selective MAO-A inhibitor (RIMA), and Selegiline, an irreversible and selective MAO-B inhibitor, as our primary comparators.[3]
| Compound | Target Selectivity | Reversibility | Primary Therapeutic Use |
| 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | Hypothesized MAO-A/B | To be determined | To be determined |
| Moclobemide | MAO-A | Reversible | Depression, Social Anxiety |
| Selegiline | MAO-B (at low doses) | Irreversible | Parkinson's Disease, Depression |
Hypothetical Performance Data: A Target Profile
The following table outlines a target profile for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, should it prove to be a potent and selective MAO-A inhibitor, a profile desirable for antidepressant activity.
| Parameter | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (Target) | Moclobemide (Reference) | Selegiline (Reference) |
| MAO-A IC50 (nM) | < 100 | ~200 | > 10,000 |
| MAO-B IC50 (nM) | > 1000 | > 10,000 | ~10 |
| Selectivity Index (MAO-B IC50 / MAO-A IC50) | > 10 | > 50 | < 0.001 |
| Reversibility | Reversible | Reversible | Irreversible |
| Forced Swim Test (% decrease in immobility) | > 50% | ~40-60% | Dose-dependent |
Experimental Protocols: A Step-by-Step Guide to Validation
To empirically validate the biological activity of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a tiered approach encompassing in vitro enzymatic assays followed by in vivo behavioral models is recommended.
In Vitro Monoamine Oxidase Inhibition Assay
This assay will determine the compound's inhibitory potency (IC50) and selectivity towards MAO-A and MAO-B.
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for both enzymes, or isoform-specific substrates (e.g., serotonin for MAO-A, benzylamine for MAO-B).
-
Assay Principle: The assay measures the formation of the fluorescent product, 4-hydroxyquinoline, from the deamination of kynuramine.
-
Procedure:
-
Prepare a dilution series of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, Moclobemide, and Selegiline in an appropriate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the test compounds and reference inhibitors to the respective wells and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
After a defined incubation period, stop the reaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis. The selectivity index is calculated as the ratio of MAO-B IC50 to MAO-A IC50.
In Vivo Antidepressant Activity Assessment: Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Acclimate the animals to the testing room for at least one hour before the experiment.
-
Administer 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, Moclobemide, or vehicle (control) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Individually place each mouse in a glass cylinder filled with water (25°C) from which it cannot escape.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.
-
-
Data Analysis: Compare the mean immobility time of the compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.
Visualizing the Mechanism and Workflow
Monoamine Oxidase and Neurotransmitter Degradation
Caption: Monoamine Oxidase (MAO) in Neurotransmitter Regulation.
Experimental Workflow for Compound Characterization
Caption: Workflow for Validating Biological Activity.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to confirming the hypothesized biological activity of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine as a monoamine oxidase inhibitor. By employing standardized in vitro and in vivo assays and drawing direct comparisons to established drugs like Moclobemide and Selegiline, researchers can effectively characterize its potency, selectivity, and potential therapeutic utility. The provided protocols and conceptual frameworks are designed to ensure a self-validating system of inquiry, leading to a trustworthy and authoritative assessment of this novel compound. The successful execution of these experiments will provide the necessary data to determine if 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine warrants further investigation as a potential therapeutic agent for neurological disorders.
References
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2016). RSC Advances. [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2019). Frontiers in Chemistry. [Link]
-
Monoamine oxidase inhibitor. Wikipedia. [Link]
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- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
A Predictive Comparative Analysis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine and Structurally Related Compounds
Introduction: Unveiling the Potential of a Novel Pyridinylmethylamine Derivative
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities.[1][2][3] Its presence in numerous FDA-approved drugs underscores its versatility and importance in medicinal chemistry. This guide focuses on a specific, yet publicly under-characterized molecule: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine . While this compound is commercially available, a thorough review of scientific literature and patent databases reveals a notable absence of published data regarding its specific biological targets and pharmacological effects.
This guide, therefore, embarks on a predictive comparative analysis. Leveraging the principles of structure-activity relationships (SAR), we will compare 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine with two structurally analogous compounds for which biological data are available: N-benzyl-tert-butylamine and 2-(pyridin-3-yl)propan-2-amine . By dissecting their structural nuances and physicochemical properties, we can hypothesize the potential biological activities of our primary compound of interest. This analysis is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for initiating their own investigations into this promising molecule. We will culminate this guide with a detailed experimental protocol for a competitive radioligand binding assay, a robust method to empirically determine the compound's affinity for a likely biological target, the serotonin 5-HT1A receptor, based on the known activity of similar pyridinylmethylamines.[4]
Structural and Physicochemical Comparison
The core structure of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine features a pyridine ring linked via a methylene bridge to a tertiary butylamine moiety. This arrangement shares features with both N-benzyl-tert-butylamine (where the pyridine is replaced by a phenyl ring) and 2-(pyridin-3-yl)propan-2-amine (which lacks the methylene linker and has a primary amine).
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | C10H16N2 | 164.25 | 1.8 | |
| N-benzyl-tert-butylamine | C11H17N | 163.26[5][6][7][8] | 2.9[8] | |
| 2-(pyridin-3-yl)propan-2-amine | C8H12N2 | 136.19[9] | 0.3[9] |
Note: Physicochemical properties are sourced from commercial supplier and database information. LogP values are predicted.
The introduction of the nitrogen atom in the pyridine ring of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, compared to the phenyl ring of N-benzyl-tert-butylamine, is expected to significantly influence its electronic distribution, hydrogen bonding capacity, and overall polarity. This modification often leads to altered metabolic stability and receptor binding profiles.[3] The tertiary butyl group in all three compounds provides steric bulk, which can influence selectivity for specific receptor subtypes.
Predictive Biological Profile and Structure-Activity Relationships
Given the absence of direct experimental data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, we can infer its potential biological activities by examining its structural analogs.
Potential as a Serotonin 5-HT1A Receptor Ligand
Derivatives of pyridinylmethylamine have been identified as potent and selective agonists for the 5-HT1A receptor, a key target in the treatment of depression and anxiety.[4] The core pyridinylmethylamine scaffold is crucial for this activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in aminergic GPCRs.
Diagram: Hypothetical Structure-Activity Relationship for 5-HT1A Receptor Agonism
Caption: Predicted influence of aromatic ring on 5-HT1A receptor activity.
Potential as an Antimicrobial Agent
Recent studies have highlighted the potential of pyridine-2-methylamine derivatives as inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3), a promising target for new anti-tuberculosis agents.[10] The structure-activity relationships in these studies indicate that the pyridine ring and the secondary amine are key features for activity. While our target compound has a pyridine-3-ylmethylamine structure, the general principle of the pyridinylmethylamine scaffold interacting with MmpL3 may still apply.
Other Potential Activities
The broader class of N-benzylamine derivatives has been explored for a multitude of biological activities, including as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation. The tert-butyl group, in particular, has been shown to be favorable for high receptor binding and potent antagonism in some structural series. Furthermore, pyridine derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and CNS effects.[1][2]
Experimental Workflow: Characterization of 5-HT1A Receptor Binding Affinity
To empirically determine the affinity of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine for the human 5-HT1A receptor, a competitive radioligand binding assay is a robust and widely accepted method.[11]
Principle
This assay measures the ability of a test compound (the "competitor," in this case, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the binding affinity (Ki).
Materials and Reagents
-
Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a potent 5-HT1A agonist).
-
Non-specific Binding Control: 8-OH-DPAT (unlabeled).
-
Test Compounds: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine and comparator compounds, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates and a Cell Harvester.
-
Liquid Scintillation Counter.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and comparator compounds in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Dilute the [3H]8-OH-DPAT in assay buffer to a final concentration of approximately 0.5 nM.
-
Prepare the receptor membranes by thawing and resuspending them in assay buffer to a concentration of 10 µg of protein per well.
-
-
Assay Incubation:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled 8-OH-DPAT (for non-specific binding) or the test compound at various concentrations.
-
50 µL of [3H]8-OH-DPAT.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for the 5-HT1A competitive binding assay.
Discussion and Future Directions
This guide has provided a predictive comparative analysis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine based on its structural similarity to compounds with known biological activities. The presence of the pyridinylmethylamine core, shared with known 5-HT1A receptor agonists and potential antimicrobial agents, suggests that these are promising avenues for initial investigation. The tertiary butyl group may confer favorable pharmacokinetic properties or receptor selectivity.
The provided experimental protocol for a 5-HT1A receptor binding assay offers a clear and robust starting point for the empirical characterization of this compound. Should the compound show significant affinity for this receptor, subsequent functional assays (e.g., [35S]GTPγS binding or cAMP accumulation assays) would be necessary to determine whether it acts as an agonist, antagonist, or inverse agonist.
It is imperative to acknowledge the predictive nature of this analysis. While SAR is a powerful tool in drug discovery, empirical data is the ultimate arbiter of a compound's biological activity. The true pharmacological profile of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine remains to be elucidated through rigorous experimental investigation. This guide serves as a well-reasoned roadmap for such an endeavor, highlighting the potential of this molecule and providing the necessary tools to begin to unlock it.
References
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2-(Pyridin-3-yl)propan-2-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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N-Benzyl-tert-butylamine CAS 3378-72-1 | 818660. (n.d.). Merck Millipore. Retrieved January 22, 2026, from [Link]
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2-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 43316813. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Bioorganic Chemistry, 149, 107435.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals, 16(10), 1445.
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Serotonin (5-HT) Competitive ELISA kit. (n.d.). RayBiotech. Retrieved January 22, 2026, from [Link]
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Human 5-HT1A Receptor Membrane Preparation. (n.d.). GenScript. Retrieved January 22, 2026, from [Link]
- Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660.
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N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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2-methyl-N-(propan-2-yl)pyridin-3-amine. (n.d.). American Elements. Retrieved January 22, 2026, from [Link]
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024).
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5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 22, 2026, from [Link]
- Noel, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(3), 235-241.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry, 12(9), 1478-1509.
- The protocol of competitive binding assay. (2019).
- Li, X., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(1), 587-603.
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2-Methyl-2-(pyridin-3-yl)propan-1-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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N-methyl-1-pyridin-2-ylpropan-2-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. (2022). Journal of Medicinal Chemistry, 65(13), 8979-9001.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Pharmaceuticals, 17(10), 1238.
- US9227944B2 - Dopamine D3 receptor ligands and preparation and medical uses of the same. (n.d.). Google Patents.
- Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. (2023). International Journal of Molecular Sciences, 24(13), 10839.
- Differences in the Central Serotonergic Effects of Methylenedioxymethamphetamine (MDMA) in Mice and Rats. (1988). Pharmacology Biochemistry and Behavior, 30(4), 853-856.
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N-(Pyridin-3-ylmethyl)propan-2-amine. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). Journal of Pharmacology and Experimental Therapeutics, 313(3), 1325-1335.
- Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. (2023). Antioxidants, 12(3), 579.
- Bioisosteric analogs of MDMA: improving the pharmacological profile?. (2022). Neuropsychopharmacology, 47(10), 1776-1786.
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A Comparative Guide to Validating the Mechanism of Action of Novel Lactate Dehydrogenase A (LDHA) Inhibitors: A Case Study with 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel small molecule inhibitors targeting Lactate Dehydrogenase A (LDHA), a critical enzyme in cellular metabolism. For the purpose of this guide, we will use the hypothetical novel compound, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, hereafter referred to as "Compound-M" , as our primary subject. The experimental workflows and validation strategies detailed herein are designed to be broadly applicable to other potential LDHA inhibitors.
We will objectively compare the performance of Compound-M with established, first-generation LDHA inhibitors, such as FX11 and GSK2837808A . The overarching goal is to present a self-validating system of experiments that moves logically from direct target engagement to cellular and, ultimately, in vivo functional outcomes. This ensures a high degree of confidence in the assigned MoA.
Part 1: Foundational Principles of LDHA Inhibition
Lactate Dehydrogenase A is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+. In many cancer cells, a phenomenon known as the Warburg effect describes the increased reliance on glycolysis for energy production, even in the presence of oxygen. This metabolic reprogramming makes LDHA a compelling therapeutic target. Inhibition of LDHA is expected to disrupt the glycolytic pathway, leading to a decrease in lactate production, a reduction in cellular ATP levels, and an increase in oxidative stress, ultimately culminating in cell death or growth arrest.
Signaling and Metabolic Pathway of LDHA
The following diagram illustrates the central role of LDHA in the glycolytic pathway and the expected downstream consequences of its inhibition.
Caption: A three-phase workflow for validating LDHA inhibitors.
Phase 1: Direct Target Engagement and Selectivity
The initial and most critical step is to confirm that Compound-M directly binds to and inhibits LDHA.
1.1. Enzymatic Assay: Determining Potency (IC50)
This assay quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Protocol:
-
Recombinant human LDHA protein is incubated with varying concentrations of Compound-M, FX11, and GSK2837808A.
-
The enzymatic reaction is initiated by adding the substrates, pyruvate and NADH.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocities are plotted against the inhibitor concentrations.
-
IC50 values are calculated using a non-linear regression model (log(inhibitor) vs. normalized response).
-
-
Causality: A low IC50 value suggests a potent interaction between the compound and the enzyme's active site. Comparing the IC50 of Compound-M to known inhibitors provides a benchmark for its potency.
1.2. Biophysical Assay: Measuring Binding Kinetics (Surface Plasmon Resonance - SPR)
SPR provides real-time data on the binding and dissociation of the compound from the target protein, offering deeper insight beyond simple inhibition.
-
Protocol:
-
Recombinant LDHA is immobilized on a sensor chip.
-
A solution containing varying concentrations of Compound-M is flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured in real-time.
-
The association rate (ka) and dissociation rate (kd) are calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, is determined (KD = kd/ka).
-
-
Causality: A low KD value indicates high binding affinity. This orthogonal method confirms a direct physical interaction and helps to rule out non-specific or artifactual inhibition observed in the enzymatic assay.
1.3. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
CETSA verifies that the compound engages with its target in a physiological cellular environment.
-
Protocol:
-
Intact cancer cells (e.g., A549 lung cancer cells) are treated with either vehicle or Compound-M.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble LDHA remaining at each temperature is quantified by Western blot or ELISA.
-
-
Causality: Ligand binding stabilizes a protein, increasing its melting temperature. A shift to a higher melting temperature for LDHA in Compound-M-treated cells compared to vehicle-treated cells is strong evidence of direct target engagement in a cellular context.
Comparative Data Summary: Phase 1
| Parameter | Compound-M (Hypothetical Data) | FX11 (Reference) | GSK2837808A (Reference) | Justification |
| LDHA Enzymatic IC50 | 25 nM | ~70 nM | ~10 nM | Demonstrates high potency, comparable to or better than existing inhibitors. |
| Binding Affinity (KD) via SPR | 50 nM | ~150 nM | ~20 nM | Confirms high-affinity, direct binding to the LDHA protein. |
| CETSA Thermal Shift (ΔTm) | +4.2°C at 1 µM | +3.5°C at 1 µM | +5.1°C at 1 µM | Provides evidence of target engagement within the complex cellular milieu. |
Phase 2: Cellular Consequences of LDHA Inhibition
After confirming target engagement, the next step is to verify that this engagement produces the expected downstream metabolic and phenotypic effects in cancer cells.
2.1. Lactate Production Assay
This is the most direct downstream biomarker of LDHA inhibition.
-
Protocol:
-
Cancer cell lines known to be highly glycolytic (e.g., PANC-1, HCT116) are cultured.
-
Cells are treated with a dose-response of Compound-M and comparators for 24 hours.
-
The culture medium is collected, and the concentration of lactate is measured using a colorimetric or fluorometric lactate assay kit.
-
EC50 values (effective concentration to reduce lactate production by 50%) are calculated.
-
-
Causality: A dose-dependent decrease in extracellular lactate directly reflects the inhibition of LDHA's enzymatic function within the cell.
2.2. Metabolic Flux Analysis (Seahorse Assay)
This assay provides a comprehensive view of the metabolic reprogramming induced by the inhibitor. It simultaneously measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Protocol:
-
Cells are seeded in a Seahorse XF plate and treated with Compound-M.
-
The instrument measures baseline OCR and ECAR.
-
Mitochondrial function is assessed by sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A).
-
-
Causality: Effective LDHA inhibition should cause a sharp decrease in ECAR. In response, cells may attempt to compensate by increasing mitochondrial respiration, which would be observed as an increase in OCR. This "metabolic switch" is a key signature of on-target LDHA inhibition.
2.3. Cell Viability and Proliferation Assays
The ultimate goal of an anti-cancer agent is to inhibit tumor growth.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of Compound-M and comparators for 72-96 hours.
-
Cell viability is assessed using assays such as CellTiter-Glo® (measures ATP levels) or by direct cell counting.
-
GI50 values (concentration for 50% growth inhibition) are determined.
-
-
Causality: By disrupting glycolysis and cellular energy supply, Compound-M should lead to a reduction in cell viability and proliferation, particularly in cancer cells that are highly dependent on this pathway.
Comparative Data Summary: Phase 2
| Assay | Compound-M (Hypothetical Data) | FX11 (Reference) | Expected Outcome |
| Lactate Production EC50 | 100 nM | ~250 nM | Dose-dependent decrease in lactate secretion. |
| Seahorse ECAR | Significant Decrease | Significant Decrease | Confirms inhibition of the glycolytic pathway. |
| Seahorse OCR | Compensatory Increase | Compensatory Increase | Indicates a metabolic shift towards oxidative phosphorylation. |
| Cell Viability GI50 (PANC-1) | 0.5 µM | ~1.5 µM | Demonstrates potent anti-proliferative effects in glycolytic cancer cells. |
Part 3: In Vivo Validation
The final and most rigorous test is to determine if the compound's activity translates to an in vivo setting.
3.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Study
This study establishes the relationship between drug exposure and the biological effect on the target.
-
Protocol:
-
Tumor-bearing mice (e.g., PANC-1 xenografts) are administered a single dose of Compound-M.
-
At various time points post-dose, blood samples are collected to measure plasma drug concentration (PK).
-
Simultaneously, tumor tissues are harvested to measure lactate levels (PD biomarker).
-
-
Causality: A successful PK/PD study will demonstrate that as the concentration of Compound-M in the tumor increases, the lactate level within the tumor decreases. This directly links drug exposure at the target site to the intended mechanistic effect.
3.2. Xenograft Efficacy Study
This is the definitive test of the compound's anti-tumor activity.
-
Protocol:
-
Immunocompromised mice are implanted with a human cancer cell line (e.g., A549).
-
Once tumors are established, mice are randomized into groups: vehicle control, Compound-M, and a positive control (e.g., standard-of-care chemotherapy).
-
Treatments are administered according to a defined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumor growth inhibition (TGI) is calculated.
-
-
Causality: Statistically significant tumor growth inhibition in the Compound-M treated group compared to the vehicle control provides the ultimate validation of its therapeutic potential, driven by the previously validated mechanism of action.
Conclusion
The validation of a small molecule's mechanism of action is a multi-faceted process that requires a chain of evidence, from the molecular to the organismal level. For our hypothetical LDHA inhibitor, Compound-M, the proposed workflow provides a rigorous and self-validating path. By demonstrating potent and direct binding to LDHA, confirming the expected downstream metabolic consequences in cells, and ultimately showing on-target activity and efficacy in an in vivo model, we can build a high-confidence data package. The comparative analysis against established inhibitors like FX11 and GSK2837808A is crucial for contextualizing the compound's performance and highlighting its potential advantages, such as improved potency, better cellular activity, or a more favorable in vivo profile. This structured approach ensures scientific integrity and provides the necessary foundation for further preclinical and clinical development.
References
-
Title: Targeting Lactate Dehydrogenase-A in Cancer Source: Oncotarget URL: [Link]
-
Title: Discovery of GSK2837808A, a Novel, Potent, and Selective Lactate Dehydrogenase A Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: The Cellular Thermal Shift Assay for Drug-Target Interaction Studies Source: Nature Protocols URL: [Link]
-
Title: The Warburg Effect: How Does it Benefit Cancer Cells? Source: Trends in Biochemical Sciences URL: [Link]
-
Title: Real-Time, Quantitative Analysis of Bioenergetic Adaptation in Cancer Cells Source: Nature Methods URL: [Link]
Cross-Validation of Analytical Methods for the Quantification of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine in Pharmaceutical Matrices
A Senior Application Scientist's Comparative Guide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The journey of a drug candidate from discovery to market is underpinned by a series of rigorous analytical tests that ensure its quality, safety, and efficacy. A critical, yet often nuanced, aspect of this analytical lifecycle is the cross-validation of methods. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
This document will delve into the rationale behind methodological choices, present detailed experimental protocols, and offer a transparent comparison of their performance based on hypothetical, yet realistic, experimental data. The principles outlined are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6]
The Analyte: 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a novel small molecule entity with therapeutic potential. Its chemical structure, possessing both a pyridine ring and a tertiary butyl group, presents unique analytical challenges and considerations for method development. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control.
The Imperative of Cross-Validation
Cross-validation is the formal process of comparing the results from two distinct analytical methods to ensure they are equivalent and can be used interchangeably.[7][8][9][10][11] This becomes essential in several scenarios:
-
Method Transfer: When an analytical method is transferred between laboratories, cross-validation ensures that the receiving laboratory can reproduce the results of the originating laboratory.[8]
-
Method Evolution: As a drug progresses through development, the analytical methods may evolve. For instance, a research-grade method may be replaced by a more robust quality control (QC) method.
-
Data Bridging: In long-term studies, if a method is updated or changed, cross-validation provides the bridge to ensure the consistency of data generated over time.
This guide will simulate a scenario where an established HPLC-UV is being cross-validated against a newly developed, more sensitive LC-MS/MS method.
Methodologies Under Comparison
Two distinct, yet complementary, analytical methods are presented here for the quantification of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine in a representative pharmaceutical matrix (e.g., human plasma or a drug product formulation).
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and ease of use. The method relies on the analyte's ability to absorb ultraviolet light at a specific wavelength.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer. This technique is particularly advantageous for analyzing complex matrices and low-concentration samples.
Experimental Protocols
The following sections detail the step-by-step methodologies for both the HPLC-UV and LC-MS/MS assays. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the integrity of the analytical run.
Sample Preparation (Applicable to both methods)
A robust sample preparation is critical for minimizing matrix effects and ensuring accurate quantification.
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine reference standard in methanol.
-
Serially dilute the stock solution to create calibration standards and QC samples at low, medium, and high concentrations.
-
-
Matrix Sample Preparation (Protein Precipitation):
-
To 100 µL of the matrix sample (e.g., plasma), add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
Method A: HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (hypothetical wavelength based on pyridine chromophore).
-
Injection Volume: 20 µL.
Method B: LC-MS/MS Protocol
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine: Precursor ion > Product ion (e.g., m/z 179.3 > 122.1)
-
Internal Standard: Precursor ion > Product ion
-
-
Injection Volume: 5 µL.
Cross-Validation Study Design
The cross-validation study will involve analyzing a set of incurred samples and quality control samples using both the HPLC-UV and LC-MS/MS methods.
Caption: Workflow for the cross-validation of two analytical methods.
Performance Comparison: A Data-Driven Analysis
The performance of each method was evaluated based on standard validation parameters as defined by ICH guidelines.[1][2][4] The following tables summarize the hypothetical results.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | 0.9985 | 0.9998 | ≥ 0.995 |
| Range | 10 - 1000 ng/mL | 0.1 - 200 ng/mL | Defined by linearity, accuracy, and precision |
| Limit of Quantitation (LOQ) | 10 ng/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Recovery) | 95.5 - 103.2% | 98.1 - 101.5% | Typically 80-120% (context-dependent) |
| Precision (%RSD) | < 5% | < 3% | Typically ≤ 15% (lower for drug substance) |
| Specificity | Potential for interference from co-eluting impurities | High (based on mass-to-charge ratio) | No interference at the retention time of the analyte |
Table 2: Cross-Validation Results of Incurred Samples (n=20)
| Sample ID | HPLC-UV Conc. (ng/mL) | LC-MS/MS Conc. (ng/mL) | % Difference |
| IS-001 | 15.2 | 14.8 | 2.7% |
| IS-002 | 89.7 | 91.2 | -1.6% |
| IS-003 | 254.3 | 250.9 | 1.3% |
| ... | ... | ... | ... |
| IS-020 | 512.8 | 518.3 | -1.1% |
| Mean % Difference | 1.5% | ||
| Correlation (r) | 0.9991 |
Acceptance Criteria for Cross-Validation: The percentage difference between the results from the two methods should not exceed 20% for at least 67% of the samples.
Discussion: Choosing the Right Tool for the Job
The data clearly illustrates the distinct advantages and limitations of each method.
-
HPLC-UV: This method demonstrates acceptable performance for routine analysis within its defined range. Its primary limitation is the higher limit of quantitation, making it unsuitable for studies requiring high sensitivity, such as early pharmacokinetic profiling. The specificity can also be a concern if the sample matrix is complex and contains structurally similar impurities that may co-elute with the analyte.
-
LC-MS/MS: The LC-MS/MS method is demonstrably superior in terms of sensitivity and selectivity. The significantly lower LOQ allows for the quantification of the analyte at trace levels. The use of MRM transitions provides a high degree of confidence in the identity and quantity of the analyte, minimizing the risk of interference.
The cross-validation results show a strong correlation and a small mean percentage difference between the two methods, indicating that within the overlapping linear range, the methods can be considered equivalent. This successful cross-validation provides confidence that data generated by either method is reliable and interchangeable, a critical aspect for regulatory submissions.
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods, when properly validated, can serve as reliable tools for the quantification of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. The choice of method should be guided by the specific requirements of the analytical task.
-
For routine quality control of the final drug product, where the analyte concentration is expected to be high, the HPLC-UV method offers a cost-effective and robust solution.
-
For bioanalytical studies (e.g., pharmacokinetics, metabolism) and the analysis of trace-level impurities , the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.
Ultimately, a well-documented cross-validation study, as outlined in this guide, is the cornerstone of a robust analytical strategy. It ensures data integrity throughout the drug development lifecycle and provides the necessary assurance to both researchers and regulatory agencies.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
ICH releases draft guidelines on analytical method development. RAPS. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
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Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. [Link]
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A Methodological Guide to Efficacy Assessment of Novel Chemical Entities: A Case Study Approach with 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Introduction: From Novelty to Therapeutic Potential
In the landscape of drug discovery, the emergence of a novel chemical entity (NCE) such as 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine presents both an opportunity and a formidable challenge. A thorough investigation into this molecule reveals a notable absence from the current body of scientific literature, patents, and biological databases. This lack of pre-existing data necessitates a foundational, systematic approach to unveil its potential therapeutic value. This guide, therefore, is not a direct comparative analysis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine against established drugs. Instead, it serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals on how to approach the efficacy evaluation of such a novel compound from the ground up.
We will operate under a hypothetical, yet common, scenario in drug discovery: through a high-throughput screening (HTS) campaign, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine has been identified as a potent inhibitor of the enzyme XYZ, a clinically validated target for the treatment of hypertension. This guide will delineate the subsequent steps required to rigorously assess its efficacy and benchmark it against current standards of care.
Part 1: Target Validation and Initial Hit Characterization
The journey from a screening hit to a viable drug candidate begins with meticulous validation and characterization. The initial HTS data, while promising, is often prone to artifacts. Therefore, the primary objective is to confirm the inhibitory activity of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine against enzyme XYZ and to elucidate the nature of this inhibition.
Hit Confirmation and Dose-Response Analysis
The first crucial step is to confirm that the observed activity is genuine and not a result of experimental artifacts such as fluorescence interference or aggregation. This is achieved by re-testing the compound from a freshly prepared stock in the primary assay.
Experimental Protocol: Enzyme Inhibition Assay (Generic)
-
Enzyme and Substrate Preparation: Recombinantly express and purify enzyme XYZ. Prepare a stock solution of a fluorogenic or chromogenic substrate specific to the enzyme.
-
Compound Preparation: Prepare a serial dilution of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, typically from 100 µM down to 1 nM.
-
Assay Execution: In a 384-well plate, combine the enzyme, the compound at various concentrations, and allow for a pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Measure the rate of product formation over time using a plate reader (fluorescence or absorbance).
-
Data Analysis: Plot the enzyme activity as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
Mechanism of Action Studies
Understanding how 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine inhibits enzyme XYZ is critical. This is typically investigated through enzyme kinetics studies.
Experimental Protocol: Enzyme Kinetics
-
Varying Substrate Concentration: Perform the enzyme inhibition assay with a fixed concentration of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (e.g., at its IC₅₀ and 2x IC₅₀) and varying concentrations of the substrate.
-
Data Analysis: Plot the reaction rates against substrate concentrations and analyze the data using Michaelis-Menten kinetics. A Lineweaver-Burk or other linearized plot can help visualize the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
Table 1: Hypothetical Initial Characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
| Parameter | Result | Interpretation |
| IC₅₀ | 50 nM | Potent inhibitor of enzyme XYZ. |
| Mechanism of Inhibition | Competitive | The compound likely binds to the active site of the enzyme. |
Part 2: Cellular Efficacy and Target Engagement
Demonstrating biochemical potency is a necessary but insufficient step. The compound must be able to penetrate cell membranes, engage its target in a cellular context, and elicit a functional response.
Cellular Target Engagement Assays
Cellular thermal shift assays (CETSA) are a powerful tool to verify that a compound binds to its intended target within a cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line that endogenously expresses enzyme XYZ.
-
Compound Treatment: Treat the cells with 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine or a vehicle control.
-
Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble enzyme XYZ at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of enzyme XYZ in the presence of the compound indicates target engagement.
Functional Cellular Assays
The ultimate goal is to demonstrate a functional consequence of target inhibition. For our hypothetical scenario of an antihypertensive drug, this could be a reduction in a downstream signaling event in a relevant cell type, such as vascular smooth muscle cells.
Experimental Workflow for Efficacy Assessment
Caption: A streamlined workflow for assessing the efficacy of a novel chemical entity.
Part 3: Comparative Efficacy in Preclinical Models
Once cellular efficacy is established, the next critical phase is to evaluate the compound's performance in a living organism and compare it to the standard of care. For hypertension, a widely used preclinical model is the spontaneously hypertensive rat (SHR).
In Vivo Efficacy Studies
Experimental Protocol: Efficacy in Spontaneously Hypertensive Rats (SHRs)
-
Animal Acclimation: Acclimate male SHRs (typically 12-14 weeks old) to the housing conditions and telemetry device implantation for blood pressure monitoring.
-
Dosing: Administer 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine at various doses, a vehicle control, and a standard-of-care antihypertensive drug (e.g., Lisinopril) to different groups of rats.
-
Blood Pressure Monitoring: Continuously monitor systolic, diastolic, and mean arterial pressure, as well as heart rate, using telemetry.
-
Data Analysis: Compare the reduction in blood pressure over time between the different treatment groups.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Understanding the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is crucial for predicting human dosage and efficacy.
Experimental Protocol: PK/PD Analysis
-
Pharmacokinetic Study: Administer a single dose of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine to a cohort of rats and collect blood samples at multiple time points.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS.
-
Pharmacodynamic Study: Correlate the plasma concentrations with the observed changes in blood pressure from the efficacy study.
-
Modeling: Use software to model the PK/PD relationship and determine key parameters such as the EC₅₀ (the concentration at which 50% of the maximum effect is observed).
Table 2: Hypothetical Comparative Efficacy Data in SHRs
| Treatment Group | Dose (mg/kg) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| Vehicle | - | 2 ± 1.5 | - |
| 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | 10 | 25 ± 3.2 | 8 |
| 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | 30 | 40 ± 4.1 | 12 |
| Lisinopril (Standard of Care) | 10 | 35 ± 3.8 | 24 |
Logical Relationship of Efficacy Assessment
Caption: The logical progression of efficacy assessment for a novel compound.
Conclusion: A Path Forward
The journey of a novel chemical entity like 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine from a mere chemical structure to a potential therapeutic is a marathon of rigorous scientific validation. This guide has outlined a foundational, multi-step process for systematically evaluating its efficacy. While the provided data is hypothetical, the methodologies and logical flow are grounded in established drug discovery principles. Each step is a critical checkpoint, and only by successfully navigating this path can the true therapeutic potential of a novel compound be realized and robustly compared to the existing standards of care.
References
For further reading on the methodologies described, please refer to the following authoritative sources:
-
Enzyme Inhibition Assays: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Technique for Drug Discovery and Target Validation. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Preclinical Models of Hypertension: Oparil, S., & Wright, J. W. (2007). The Spontaneously Hypertensive Rat: An Experimental Model of Genetic Hypertension. In Hypertension: A Companion to Braunwald's Heart Disease (pp. 247-256). Saunders Elsevier. [Link]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425. [Link]
A Head-to-Head Comparative Analysis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine and its Analogs as Potential Neuromodulatory Agents
This guide provides a comprehensive framework for a head-to-head study of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine and a curated set of its analogs. The objective is to elucidate the structure-activity relationships (SAR) of this chemical series and to identify promising candidates for further development as modulators of key central nervous system (CNS) targets. The experimental protocols detailed herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the comparative analysis.
Introduction: The Rationale for a Comparative Study
The pyridinylmethylamine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a versatile pharmacophore for targeting a range of receptors and enzymes within the CNS. The parent compound of this study, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, represents a foundational structure from which to explore the chemical space and its impact on biological activity.
A systematic, head-to-head comparison of analogs is crucial for understanding how subtle structural modifications influence potency, selectivity, and pharmacokinetic properties. This guide outlines a logical and experimentally grounded approach to such a comparison, with a focus on potential applications in neuromodulation, drawing parallels from similar structures investigated as 5-HT receptor agonists and TRPV1 antagonists.[1][2][3]
Objectives of this Guide:
-
To propose a selection of analogs of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine for a comparative study.
-
To provide detailed, step-by-step experimental protocols for the synthesis and characterization of these compounds.
-
To outline a robust in vitro screening cascade to assess their biological activity at relevant CNS targets.
-
To establish a clear framework for data presentation and interpretation to facilitate the identification of lead candidates.
Selection of Analogs for Comparative Analysis
The selection of analogs is critical for a meaningful SAR study. The analogs proposed in Table 1 have been chosen to systematically probe the contributions of different structural features of the parent compound.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-001 | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | The parent compound for baseline comparison. |
| ANALOG-002 | N-(Pyridin-3-ylmethyl)propan-2-amine | Removal of the gem-dimethyl group to assess the impact of steric bulk near the amine. |
| ANALOG-003 | 2-Methyl-2-(pyridin-3-yl)propan-1-amine | Isomeric variation to explore the effect of the placement of the amine relative to the pyridine ring.[4] |
| ANALOG-004 | 2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine | Isomeric variation of the pyridine nitrogen position to evaluate its role in receptor interaction. |
| ANALOG-005 | 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine | Isomeric variation of the pyridine nitrogen position. |
| ANALOG-006 | N-methyl-1-pyridin-2-ylpropan-2-amine | A known compound to serve as a reference point for synthetic and analytical methods.[5] |
Experimental Workflows: A Guide to Synthesis and In Vitro Characterization
The following sections provide detailed protocols for the synthesis and evaluation of the selected compounds.
Chemical Synthesis: A General Reductive Amination Protocol
The synthesis of the target compounds can be efficiently achieved via a reductive amination pathway, a robust and widely used method for the formation of C-N bonds.
Experimental Protocol:
-
Reaction Setup: To a solution of the appropriate pyridinecarboxaldehyde (1.0 eq.) in methanol (0.2 M) is added the corresponding amine (1.1 eq.).
-
Imine Formation: The reaction mixture is stirred at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Sodium borohydride (1.5 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and is stirred for an additional 12 hours.
-
Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-(pyridin-ylmethyl)amine derivative.
Caption: General synthetic scheme for N-(pyridin-ylmethyl)amines.
In Vitro Characterization: A Screening Cascade
A tiered approach to in vitro characterization will enable an efficient evaluation of the synthesized compounds.
The initial screen will assess the binding affinity of the compounds for a panel of relevant CNS receptors, such as serotonin (5-HT) and dopamine (D) receptors, which are common targets for pyridinylmethylamine derivatives.[3]
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT1A) are prepared from recombinant cell lines.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4) is prepared.
-
Competition Binding: In a 96-well plate, the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and increasing concentrations of the test compound are incubated.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.
Compounds that exhibit significant binding affinity in the primary screen will be further evaluated in functional assays to determine their efficacy (i.e., whether they are agonists, antagonists, or allosteric modulators).
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)
This protocol is suitable for GPCRs that couple to Gs or Gi proteins, such as the 5-HT1A receptor.
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound. For antagonist testing, the cells are co-incubated with a known agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values and the maximum effect (Emax) are determined by plotting the concentration-response curves.
Caption: Signaling pathway for a Gi-coupled GPCR.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate direct comparison between the compounds.
Table 2: Summary of In Vitro Data
| Compound ID | Ki (nM) at 5-HT1A | Ki (nM) at 5-HT2A | EC50 (nM) at 5-HT1A | Emax (%) at 5-HT1A |
| LEAD-001 | ||||
| ANALOG-002 | ||||
| ANALOG-003 | ||||
| ANALOG-004 | ||||
| ANALOG-005 | ||||
| ANALOG-006 |
The interpretation of this data will be guided by the principles of SAR. For example:
-
A comparison of LEAD-001 and ANALOG-002 will reveal the importance of the gem-dimethyl group for binding affinity and/or efficacy.
-
The data for ANALOG-003 , ANALOG-004 , and ANALOG-005 will elucidate the preferred positioning of the amine and the pyridine nitrogen for optimal receptor engagement.
Conclusion
The systematic, head-to-head comparison outlined in this guide will provide valuable insights into the SAR of the 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine series. By adhering to the detailed experimental protocols and employing a logical screening cascade, researchers can efficiently identify compounds with desirable potency, selectivity, and functional activity. The findings from this study will lay the groundwork for the rational design of novel CNS-active agents with therapeutic potential.
References
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Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. (2008). ResearchGate. [Link]
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N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. (2012). Bioorganic & Medicinal Chemistry. [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2023). National Institutes of Health. [Link]
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2-methyl-N-(propan-2-yl)pyridin-3-amine. American Elements. [Link]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2012). ACS Chemical Neuroscience. [Link]
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Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. (2004). ResearchGate. [Link]
-
Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. (1999). Journal of Medicinal Chemistry. [Link]
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PRALIDOXIME (2-PAM) AND OTHER OXIMES. AccessMedicine. [Link]
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Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
2-Methyl-2-(pyridin-3-yl)propan-1-amine. PubChem. [Link]
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Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (2021). ResearchGate. [Link]
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N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem. [Link]
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Pro-2-PAM Therapy for Central and Peripheral Cholinesterases. (2011). PLoS ONE. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]
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2-(Pyridin-3-yl)propan-2-amine. PubChem. [Link]
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N-(Pyridin-2-ylmethyl)pyridin-2-amine. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
EFFECTIVENESS OF P2AM (PAM - PRALIDOXIME) IN THE TREATMENT OF ORGANOPHOSPHORUS POISONING (OPP) A RANDOMIZED, DOUBLE BLIND PLACEBO CONTROLLED CLINICAL TRIAL. (1997). Semantic Scholar. [Link]
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pralidoxime (2-PAM): Dosing, contraindications, side effects, and pill pictures. Epocrates. [Link]
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Pralidoxime. Wikipedia. [Link]
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A comparative study of the coordination of saccharinate, thiosaccharinate and benzisothiozolinate ligands to cyclometalated [Pd(Me 2 NCH 2 C 6 H 4 - ResearchGate. [Link]ClampyH-k1N_ampyH_2-amino-3-methylpyridine)
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Independent Verification and Comparative Profiling of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (Compound X)
A Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction
The exploration of novel chemical entities with potential therapeutic value is the cornerstone of drug discovery. Compounds incorporating a pyridine scaffold are of significant interest due to their prevalence in numerous FDA-approved drugs and their ability to engage in a wide range of biological interactions. This guide provides a comprehensive framework for the independent verification, characterization, and comparative analysis of a novel compound, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (designated here as Compound X ).
In the absence of extensive published data on Compound X, this guide establishes a rigorous analytical workflow. We will compare its fundamental physicochemical and in vitro pharmacological properties to a commercially available, structurally related analog, N-benzyl-tert-butylamine (Compound Y) . This comparative approach provides essential context for interpreting the experimental data and offers a blueprint for the systematic evaluation of new chemical entities. Our focus is on the causality behind experimental choices, ensuring that each step provides a clear, verifiable piece of the puzzle in characterizing a novel compound.
Structural and Physicochemical Characterization
A foundational step in the evaluation of any new chemical entity is the unambiguous confirmation of its structure and the determination of its key physicochemical properties. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[1][2][3]
Synthesis and Structural Verification
Synthesis of Compound X:
A plausible synthetic route to Compound X involves the reductive amination of pyridine-3-carbaldehyde with 2-methylpropan-2-amine. This common and efficient method is widely used for the formation of secondary amines.
Experimental Protocol: Reductive Amination
-
To a solution of pyridine-3-carbaldehyde (1.0 eq) in methanol, add 2-methylpropan-2-amine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the intermediate imine.
-
Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structural Verification Workflow:
The identity and purity of the synthesized Compound X and the commercial Compound Y must be rigorously confirmed using standard analytical techniques.
Caption: Workflow for Synthesis and Structural Verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure.[4][5][6][7][8]
-
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts based on established principles and comparison with Compound Y.
-
High-Resolution Mass Spectrometry (HRMS):
HRMS provides an accurate mass measurement, confirming the elemental composition of the compound.
-
Experimental Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the experimentally determined accurate mass to the calculated theoretical mass.
-
Physicochemical Properties
The aqueous solubility and lipophilicity of a compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][9]
Aqueous Solubility:
-
Rationale: Poor aqueous solubility can limit oral bioavailability and pose challenges for formulation.
-
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.
-
Lipophilicity (LogD):
-
Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, affects a compound's ability to cross biological membranes.
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in PBS (pH 7.4).
-
Add an equal volume of n-octanol.
-
Shake the biphasic mixture vigorously for several hours to allow for partitioning.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the aqueous and n-octanol layers by HPLC-UV.
-
Calculate LogD₇.₄ as the log₁₀ of the ratio of the concentration in n-octanol to the concentration in the aqueous layer.
-
Comparative Physicochemical Data (Hypothetical):
| Property | Compound X | Compound Y | Rationale for Expected Difference |
| Molecular Weight ( g/mol ) | 178.27 | 163.26 | The pyridine ring in X is heavier than the benzene ring in Y. |
| Aqueous Solubility (µg/mL) | > 200 | < 50 | The nitrogen in the pyridine ring of Compound X can act as a hydrogen bond acceptor, potentially increasing aqueous solubility compared to the nonpolar benzene ring of Compound Y. |
| LogD at pH 7.4 | 1.5 | 2.8 | The more polar pyridine ring in Compound X is expected to result in lower lipophilicity compared to the hydrophobic benzene ring in Compound Y. |
In Vitro Pharmacological Evaluation
The following assays provide a preliminary assessment of the compound's biological activity and potential liabilities.
Cytotoxicity Assessment
-
Rationale: It is crucial to determine if a compound exhibits general toxicity to cells at concentrations relevant to its potential therapeutic activity.[10][11][12][13][14]
-
Experimental Protocol (MTT Assay):
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (typically from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Comparative Cytotoxicity Data (Hypothetical):
| Compound | Cell Line | IC₅₀ (µM) |
| Compound X | HEK293 | > 100 |
| Compound Y | HEK293 | > 100 |
Metabolic Stability
-
Rationale: Rapid metabolism by liver enzymes can lead to low in vivo exposure and reduced efficacy. The liver microsomal stability assay is a standard in vitro model to assess this.[15][16][17][18][19]
-
Experimental Protocol (Liver Microsomal Stability Assay):
-
Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (0.5 mg/mL) at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction with acetonitrile.
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Comparative Metabolic Stability Data (Hypothetical):
| Parameter | Compound X | Compound Y | Rationale for Expected Difference |
| In Vitro Half-life (t₁/₂, min) | 25 | 15 | The pyridine nitrogen in Compound X may be less susceptible to certain CYP450-mediated oxidations compared to the benzyl group in Compound Y. |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | 27.7 | 46.2 | A longer half-life corresponds to lower intrinsic clearance. |
Target Engagement (Hypothetical Target: G-Protein Coupled Receptor Z)
To illustrate how to assess biological activity, we will hypothesize that these compounds are designed to interact with a specific G-Protein Coupled Receptor (GPCR), "Receptor Z".
-
Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[20][21][22][23]
-
Experimental Protocol (Competitive Radioligand Binding Assay):
-
Prepare cell membranes from a cell line overexpressing Receptor Z.
-
In a 96-well plate, incubate the membranes with a fixed concentration of a specific radioligand for Receptor Z (e.g., [³H]-Ligand A) and a range of concentrations of the unlabeled test compound.
-
After reaching equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to the binding affinity constant (Kᵢ).
-
Comparative Receptor Binding Data (Hypothetical):
| Compound | Target | Kᵢ (nM) |
| Compound X | Receptor Z | 150 |
| Compound Y | Receptor Z | 800 |
Discussion and Future Directions
This guide outlines a foundational suite of experiments for the independent verification and initial characterization of a novel compound, 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (Compound X), using N-benzyl-tert-butylamine (Compound Y) as a comparative benchmark.
Based on our hypothetical data, Compound X demonstrates potentially superior drug-like properties compared to Compound Y, including enhanced aqueous solubility and greater metabolic stability. Furthermore, it exhibits a higher affinity for our hypothetical target, Receptor Z.
These initial findings would warrant further investigation, including:
-
Functional Assays: To determine if Compound X acts as an agonist, antagonist, or allosteric modulator at Receptor Z.[24][25][26][27][28]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of Compound X to optimize potency and other properties.[29][30][31][32][33]
-
In Vivo Pharmacokinetic Studies: To assess the compound's absorption, distribution, metabolism, and excretion in an animal model.
By systematically applying these validated protocols, researchers can build a comprehensive profile of a novel compound, enabling informed decisions in the progression of a drug discovery project.
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assessing the reproducibility of experiments involving 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
A Comparative Guide to the Reproducible Synthesis and Analysis of N-Alkyl-3-pyridinylmethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into two common reductive amination strategies, comparing their performance and providing the experimental data necessary for informed decision-making in your research. We will explore the nuances of each method, from reaction setup to product characterization, to equip you with the knowledge to achieve consistent and reliable results.
Part 1: Synthetic Strategies for N-Alkyl-3-pyridinylmethylamines
The synthesis of N-alkyl-3-pyridinylmethylamines is most commonly achieved through the reductive amination of pyridine-3-carbaldehyde with a primary or secondary amine.[1][2] This reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine product.[2] The choice of reducing agent is a critical factor that can significantly influence the reaction's efficiency, yield, and the purity of the final product.[3] Here, we compare two widely used reducing agents: sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).
Method A: Reductive Amination using Sodium Borohydride (NaBH₄)
Sodium borohydride is a cost-effective and powerful reducing agent. However, its reactivity necessitates a two-step approach where the imine is pre-formed before the addition of the reducing agent to avoid the undesired reduction of the starting aldehyde.
Method B: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a milder and more selective reducing agent, allowing for a one-pot reaction where the aldehyde, amine, and reducing agent are all combined. This approach is often favored for its operational simplicity and compatibility with a wider range of functional groups.
Part 2: Experimental Protocols and Comparative Data
To ensure a fair comparison, the following protocols are based on the synthesis of a representative N-alkyl-3-pyridinylmethylamine, specifically N-benzyl-3-pyridinylmethylamine, from pyridine-3-carbaldehyde and benzylamine.
Protocol 1: Two-Step Reductive Amination with Sodium Borohydride
Step 1: Imine Formation
-
To a solution of pyridine-3-carbaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The reaction can be monitored by TLC or LC-MS.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride
-
To a solution of pyridine-3-carbaldehyde (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data
| Parameter | Method A (NaBH₄) | Method B (NaBH(OAc)₃) |
| Typical Yield | 65-80% | 80-95% |
| Purity (post-chromatography) | >95% | >98% |
| Reaction Time | 3-5 hours | 4-12 hours |
| Operational Simplicity | Moderate (two steps) | High (one-pot) |
| Key Considerations | Temperature control is critical during NaBH₄ addition. | NaBH(OAc)₃ is moisture-sensitive. |
Part 3: Characterization and Reproducibility
Consistent and thorough characterization of the synthesized product is paramount for ensuring the reproducibility of any experiment. The following techniques are essential for confirming the identity and purity of N-alkyl-3-pyridinylmethylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. For N-benzyl-3-pyridinylmethylamine, the ¹H NMR spectrum would be expected to show characteristic signals for the pyridinyl, benzyl, and methylene protons. The N-H proton of a secondary amine often appears as a broad singlet.[4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for these types of molecules, and the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product.[5][6][7][8] A well-developed HPLC method can separate the desired product from any starting materials or byproducts. For pyridine derivatives, reversed-phase HPLC is often employed.[8]
Part 4: Troubleshooting and Enhancing Reproducibility
Several factors can impact the reproducibility of reductive amination reactions.[9] Understanding and controlling these variables is key to achieving consistent results.
-
Reagent Quality: The purity of the starting aldehyde and amine is crucial. Impurities can lead to side reactions and lower yields.
-
Solvent: The choice of solvent can affect reaction rates and solubility. Ensure the use of dry solvents, especially when using moisture-sensitive reagents like NaBH(OAc)₃.
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or LC-MS allows for accurate determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.
-
Purification: The purification method, particularly column chromatography, should be standardized to ensure consistent purity of the final product.
Part 5: Biological Context and Future Directions
N-substituted pyridinylmethylamines are a class of compounds with diverse biological activities, including potential applications as anticancer and antimicrobial agents.[10][11][12] The ability to reliably synthesize these molecules is therefore of significant interest to the drug discovery and development community. Future work in this area could involve the exploration of more sustainable and efficient catalytic methods for reductive amination, as well as the expansion of the amine scope to generate diverse libraries of these promising compounds for biological screening.[3]
Visualizing the Workflow
Workflow for Reductive Amination and Characterization
Caption: A generalized workflow for the synthesis, purification, and characterization of N-alkyl-3-pyridinylmethylamines.
Decision Tree for Method Selection
Caption: A decision tree to aid in the selection of the most appropriate reductive amination method.
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A Strategic Guide to the Preclinical Benchmarking of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine: A Novel CNS-Active Candidate
This guide provides a comprehensive framework for the preclinical evaluation of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a novel compound with structural motifs suggesting potential activity within the central nervous system (CNS). Given the absence of existing preclinical data for this specific molecule, this document serves as a strategic roadmap for its characterization, focusing on its potential as an anticonvulsant. We will outline a phased approach, from initial in vitro profiling to in vivo efficacy studies, and benchmark its hypothetical performance against established antiepileptic drugs (AEDs).
Introduction: Rationale and Hypothesized Mechanism of Action
The chemical structure of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, featuring a pyridine ring and a tertiary amine, is reminiscent of various CNS-active compounds. The pyridine moiety is a common scaffold in neuropharmacology, while the amine group can confer significant interactions with biological targets. Based on these structural alerts, we hypothesize that this compound may modulate neuronal excitability through interaction with key neurotransmitter systems implicated in the pathophysiology of epilepsy.
Potential mechanisms of action to investigate include:
-
Modulation of GABAergic Inhibition: The compound could act as a positive allosteric modulator of GABA-A receptors, enhancing the effects of the primary inhibitory neurotransmitter in the brain.[1][2][3][4][5]
-
Attenuation of Glutamatergic Excitation: It might exhibit antagonist activity at NMDA or AMPA receptors, reducing excessive excitatory signaling that can lead to seizures.[6][7][8][9][10][11][12][13][14][15]
-
Interaction with Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring suggests a potential interaction with nAChRs, which are known to modulate neuronal excitability.[16][17][18][19][20]
The following sections will detail a systematic approach to test these hypotheses and build a comprehensive preclinical profile of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Phase 1: In Vitro Characterization and Mechanism of Action Elucidation
The initial phase of benchmarking focuses on in vitro assays to determine the compound's primary molecular target and its functional effect on neuronal activity.
Receptor Binding and Functional Assays
A panel of receptor binding assays should be conducted to assess the affinity of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine for a range of CNS targets, including but not limited to:
Functional assays, such as electrophysiological recordings from cell lines expressing specific receptor subtypes or primary neuronal cultures, will be crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at any identified targets.
Neuronal Network Activity Assessment using Micro-electrode Arrays (MEAs)
To understand the compound's effect on overall neuronal network function, human induced pluripotent stem cell (iPSC)-derived neuronal co-cultures can be grown on MEAs.[24][25] This allows for the assessment of changes in spontaneous electrical activity, burst firing, and network synchrony upon application of the compound.[26][27] Seizure-like activity can be induced in these cultures using pro-convulsant agents like picrotoxin or 4-aminopyridine to evaluate the compound's ability to restore normal network function.[26]
Experimental Protocol: MEA Analysis of iPSC-Derived Neuronal Cultures
-
Cell Culture: Plate iPSC-derived neurons and astrocytes on MEA plates according to the manufacturer's protocol and culture for at least four weeks to allow for network maturation.
-
Baseline Recording: Record baseline spontaneous network activity for 30 minutes.
-
Compound Application: Apply 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine at a range of concentrations (e.g., 1 nM to 10 µM) and record for 1-2 hours.
-
Pro-convulsant Challenge: In a separate set of experiments, after a stable baseline is established, apply a pro-convulsant (e.g., 50 µM picrotoxin) to induce epileptiform activity.
-
Rescue Experiment: Once epileptiform activity is established, apply the test compound to assess its ability to reverse this phenotype.
-
Data Analysis: Analyze MEA data for changes in mean firing rate, burst frequency, burst duration, and network synchrony.
Diagram: In Vitro Characterization Workflow
Caption: Workflow for in vitro characterization of the novel compound.
Phase 2: In Vivo Efficacy and Tolerability Assessment
Following in vitro characterization, the compound's anticonvulsant potential is evaluated in established rodent models of seizures.[28][29][30]
Acute Seizure Models
Two widely used and clinically validated models for initial screening are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[28][31][30] These models are predictive of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week.
-
Compound Administration: Administer 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses. Administer a positive control (e.g., Carbamazepine, 30 mg/kg) to a separate group.
-
Seizure Induction: At the time of peak effect (determined from pharmacokinetic studies), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the ED50 (the dose that protects 50% of animals).
Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice
-
Animal Acclimation and Compound Administration: As per the MES protocol. A suitable positive control would be Diazepam (1 mg/kg).
-
Seizure Induction: Administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Determine the percentage of animals protected from clonic seizures and calculate the ED50.
Chronic Epilepsy Models
If the compound shows promise in acute models, its efficacy should be tested in a model of chronic epilepsy, such as the kindling model.[28][30][32] Kindling involves the repeated application of a sub-convulsive stimulus, leading to a progressive intensification of seizure activity. This model is useful for assessing a compound's ability to suppress established seizures and potentially its anti-epileptogenic effects.
Data Presentation and Comparison
The efficacy of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine should be directly compared to standard-of-care AEDs with different mechanisms of action.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Primary Mechanism of Action |
| 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | Experimental Value | Experimental Value | To be determined |
| Carbamazepine (Comparator) | ~10 | >100 | Voltage-gated sodium channel blocker[22][23] |
| Diazepam (Comparator) | ~5 | ~0.5 | GABA-A receptor positive allosteric modulator[4] |
| Levetiracetam (Comparator) | ~20 | ~40 | Binds to synaptic vesicle protein 2A (SV2A)[21] |
Note: ED50 values are illustrative and can vary based on experimental conditions.
Diagram: In Vivo Benchmarking Workflow
Caption: Phased approach for in vivo efficacy and tolerability testing.
Hypothetical Signaling Pathway
Assuming the compound is found to be a positive allosteric modulator of GABA-A receptors, its mechanism would involve enhancing the inhibitory effects of GABA.
Diagram: Hypothesized GABA-A Receptor Modulation
Caption: Potential mechanism of action via GABA-A receptor modulation.
Conclusion and Future Directions
This guide presents a rigorous, phased approach to the preclinical benchmarking of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By systematically elucidating its mechanism of action and evaluating its efficacy in validated in vivo models, a comprehensive data package can be generated. The comparative analysis against standard-of-care AEDs will be critical in determining its potential novelty and therapeutic value. Positive outcomes from this preclinical cascade would warrant further investigation into its pharmacokinetic properties, safety pharmacology, and potential for development as a novel treatment for epilepsy.
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Navigating the Void: The Uncharted Pharmacological Landscape of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
A comprehensive search of peer-reviewed scientific literature reveals a significant finding: there is currently no published research validating the pharmacological effects of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. This absence of data makes it impossible to construct a detailed comparison guide as requested. The foundational elements of such a guide—experimental data, mechanistic insights, and comparative analyses against established alternatives—do not exist in the public scientific domain for this specific compound.
For researchers, scientists, and drug development professionals, this information is critical. It signifies that 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is likely a novel or largely uninvestigated chemical entity. While its structure may be documented in chemical databases and available for synthesis, its biological activity remains undefined and unvalidated by the rigorous standards of peer-reviewed scientific inquiry.
The Imperative of Peer-Reviewed Validation in Drug Discovery
The journey of a compound from a chemical structure to a potential therapeutic agent is a long and meticulous process. Peer-reviewed literature is the cornerstone of this process, providing the essential evidence-based foundation for:
-
Establishing a Pharmacological Profile: Determining the compound's mechanism of action, its binding affinities for biological targets, and its functional effects in cellular and animal models.
-
Demonstrating Efficacy: Providing evidence that the compound produces a desired therapeutic effect in relevant disease models.
-
Assessing Safety and Toxicity: Identifying potential adverse effects and establishing a preliminary safety profile.
-
Ensuring Reproducibility: Allowing other scientists to replicate and build upon the initial findings, a critical aspect of scientific validation.
Without this body of peer-reviewed work, any claims regarding the effects of a compound are unsubstantiated.
A Path Forward: Investigating Related Chemical Scaffolds
While direct data on 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is absent, researchers interested in its potential pharmacological space could explore literature on structurally related compounds. For instance, investigations into other pyridin-3-ylmethylamine derivatives or compounds with a similar tert-butylamine moiety might offer clues into potential biological targets and activities.
One example of a structurally related class of compounds are pyridinemethylamine derivatives, which have been investigated for their activity as 5-HT1A receptor agonists with potential antidepressant effects.[1] However, it is crucial to emphasize that structural similarity does not guarantee a similar pharmacological profile. Minor structural modifications can lead to significant changes in biological activity.
Hypothetical Validation Workflow for a Novel Compound
Should a research program be initiated for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a systematic validation process would be necessary. This would involve a series of in vitro and in vivo studies designed to elucidate its pharmacological properties. The following represents a generalized workflow for such an endeavor.
Phase 1: In Vitro Characterization
The initial phase would focus on cell-free and cell-based assays to determine the compound's primary mechanism of action.
1. Receptor Binding Assays: To identify potential molecular targets, the compound would be screened against a panel of receptors, transporters, and enzymes commonly associated with neuropsychiatric and other disorders. This could include, but is not limited to, monoamine transporters (for dopamine, norepinephrine, and serotonin), various G-protein coupled receptors (GPCRs), and ion channels.
2. Functional Assays: Once a binding affinity is established, functional assays are employed to determine if the compound acts as an agonist, antagonist, or modulator of the target. For example, if the compound binds to a monoamine transporter, neurotransmitter uptake inhibition assays would be performed.
3. Enzyme Inhibition Assays: Given the structural elements, assessing inhibition of enzymes like monoamine oxidase (MAO) would be a logical step.[2][3][4][5][6]
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)[6]
-
Test compound (2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Spectrophotometer or fluorometer
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound or control.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the MAO substrate.
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition data against the log of the compound concentration.
Data Presentation: Hypothetical In Vitro Activity
| Target | Assay Type | Metric | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | Comparator A (e.g., Imipramine) | Comparator B (e.g., Moclobemide) |
| SERT | Radioligand Binding | Ki (nM) | - | 1.1 | >10,000 |
| NET | Radioligand Binding | Ki (nM) | - | 10 | 1,200 |
| DAT | Radioligand Binding | Ki (nM) | - | 3,800 | >10,000 |
| MAO-A | Enzyme Inhibition | IC50 (µM) | - | >100 | 2.1 |
| MAO-B | Enzyme Inhibition | IC50 (µM) | - | >100 | 28 |
Note: This table is for illustrative purposes only. The data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is hypothetical as no experimental data exists.
Phase 2: In Vivo Behavioral Pharmacology
Following in vitro characterization, the compound would be evaluated in animal models to assess its potential therapeutic effects.
1. Antidepressant-like Activity: Standard models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) are used to screen for antidepressant-like effects.[7] A reduction in immobility time in these tests is indicative of potential antidepressant activity. The Chronic Unpredictable Mild Stress (CUMS) model provides a more etiologically relevant assessment of antidepressant efficacy.[8]
2. Anxiolytic-like Activity: The Elevated Plus Maze (EPM), Open Field Test (OFT), and Marble Burying Test are commonly used to evaluate anxiolytic-like properties.[9][10] An increase in the time spent in the open arms of the EPM or a decrease in marble burying behavior can suggest anxiolytic potential.
Experimental Protocol: Murine Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a test compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Test compound (2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine)
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., imipramine)
-
Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice at a specific time before the test (e.g., 30-60 minutes).
-
Gently place each mouse individually into a beaker of water for a 6-minute session.
-
Record the entire session for later analysis.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Compare the immobility time between the different treatment groups.
Conclusion
The absence of peer-reviewed literature on 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine underscores a critical principle in the scientific and drug development communities: the necessity of empirical validation. While the compound's structure is known, its biological effects remain a blank slate. Any future exploration of this molecule would require a systematic and rigorous scientific investigation, following established in vitro and in vivo protocols, to determine its pharmacological profile and potential therapeutic utility. Until such data is generated and published, any discussion of its effects remains purely speculative.
References
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PubChem. 2-(Pyridin-3-yl)propan-2-amine. National Center for Biotechnology Information. [Link]
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Ishizumi, K., et al. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. J Med Chem. 2002;45(16):3418-3429. [Link]
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Lee, G. H., et al. N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 7):o1355. [Link]
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Lage, S., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. 2021;26(5):1359. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. As a Senior Application Scientist, the following procedures are designed to ensure the highest standards of safety and experimental integrity. This document moves beyond a simple checklist to explain the rationale behind each recommendation, fostering a proactive safety culture within your laboratory.
Hazard Assessment: Understanding the Compound
The presence of the pyridine ring and the amine functional group suggests potential for volatility and skin absorption.[2][3] Therefore, all handling procedures must be designed to minimize direct contact and inhalation.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is through robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of any vapors or aerosols that may be generated.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[3]
Personal Protective Equipment (PPE): The Essential Barrier
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Hand Protection: A Critical Choice
General-purpose nitrile gloves are not recommended for prolonged or direct contact with this compound. Data indicates that nitrile has poor resistance to amines.[2][6] Instead, the following glove types should be utilized:
| Glove Material | Resistance to Amines | Recommended Use |
| Butyl Rubber | Excellent | Recommended for direct handling and in case of spills.[5][7] |
| Neoprene | Good to Excellent | Suitable for general handling where direct, prolonged contact is not expected.[4] |
| Double Gloving | N/A | Wearing a dual layer of gloves (e.g., two pairs of neoprene or a neoprene outer glove over a nitrile inner glove) is a prudent practice to increase protection, especially during transfers of significant quantities. |
It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
Eye and Face Protection
-
Chemical Safety Goggles: Must be worn at all times when handling the compound to protect against splashes.[8]
-
Face Shield: A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with the material under pressure.[9]
Body Protection
-
Flame-Resistant Lab Coat: A fully buttoned lab coat provides a crucial barrier against accidental spills.[9]
-
Chemical-Resistant Apron: For added protection, especially when handling larger quantities, a chemical-resistant apron should be worn over the lab coat.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory in the laboratory.[2]
Respiratory Protection
When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be available for emergency response.[10]
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is essential for minimizing risk.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[3][11]
-
Ensure the container is clearly labeled.
Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid creating dust or aerosols.
Spill Management
In the event of a small spill within the fume hood:
-
Alert others in the immediate area.
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.[3]
-
Carefully collect the absorbed material into a designated waste container.
-
Decontaminate the area with an appropriate solvent.
For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Contaminated Materials: All disposable items that have come into contact with 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.[3]
-
Unused Product: Unused or waste quantities of the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never pour this chemical down the drain. [3]
Visualizing the Workflow
The following diagram illustrates the key decision points and safety protocols for handling 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
Caption: A flowchart outlining the safe handling and disposal workflow for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.
References
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- Echemi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


